Technical Documentation Center

2-o-Tolyl-thiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-o-Tolyl-thiazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-o-Tolyl-thiazole-5-carboxylic acid

An In-Depth Technical Guide to 2-o-Tolyl-thiazole-5-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications Executive Summary This technical guide provides a comprehensive overview of 2-o-Tolyl-thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-o-Tolyl-thiazole-5-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-o-Tolyl-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a fundamental scaffold in numerous biologically active molecules, including approved pharmaceuticals.[1] This document delineates the chemical structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and expected spectroscopic signatures of the title compound. Furthermore, it explores the potential therapeutic applications based on the established bioactivity of structurally related thiazole-5-carboxylic acid derivatives, particularly in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound and its potential for further investigation.

Chemical Identity and Physicochemical Properties

2-o-Tolyl-thiazole-5-carboxylic acid, also known by its IUPAC name 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, is an aromatic heterocyclic compound. Its structure features a central thiazole ring substituted with a carboxylic acid group at the 5-position and an o-tolyl (2-methylphenyl) group at the 2-position. This substitution pattern is crucial for its potential biological activity, influencing its steric and electronic properties.

The key identifiers and computed physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid-
CAS Number 921102-29-6[2]
Molecular Formula C₁₁H₉NO₂S[2]
Molecular Weight 219.26 g/mol [2]
SMILES Cc1ccccc1c1ncc(s1)C(=O)O[2]
Physical Form Solid (predicted)
pKa (Predicted) 3.15 ± 0.10 (most acidic)-
LogP (Predicted) 2.85-

Note: Predicted values are computationally derived and await experimental verification.

Rationale and Protocol for Chemical Synthesis

The synthesis of 2-substituted thiazole-5-carboxylic acids is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[3] This is followed by the hydrolysis of a carboxylate ester. The proposed pathway involves the reaction of a thioamide with an α-halocarbonyl compound.

Causality Behind Experimental Choices:
  • Starting Materials: 2-Methylthiobenzamide is chosen as the source for the o-tolyl group and the C2-N3-S1 fragment of the thiazole. Ethyl 2-chloro-3-oxobutanoate or a similar α-halo-ketoester serves as the three-carbon backbone (C4-C5 and the carboxylate group).

  • Protecting Group Strategy: The carboxylic acid is introduced as an ethyl ester to prevent its interference with the cyclization reaction. The ester is a robust protecting group under the neutral or slightly basic conditions of the Hantzsch synthesis and can be readily deprotected in a final step.[3]

  • Reaction Conditions: The cyclization is typically performed in a polar solvent like ethanol to facilitate the dissolution of reactants. The final hydrolysis (saponification) step uses a strong base like sodium hydroxide to efficiently cleave the ester bond.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Methylthiobenzamide This intermediate can be prepared from 2-methylbenzonitrile.

  • To a solution of 2-methylbenzonitrile (1.0 eq) in a suitable solvent like pyridine or DMF, add sodium hydrosulfide (NaHS) or Lawesson's reagent (0.5 eq).

  • Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with a dilute acid (e.g., 1M HCl) to precipitate the thioamide.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-methylthiobenzamide.

Step 2: Hantzsch Cyclization to form Ethyl 2-(o-tolyl)thiazole-5-carboxylate

  • Dissolve 2-methylthiobenzamide (1.0 eq) and ethyl bromopyruvate (1.05 eq) in absolute ethanol.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Step 3: Hydrolysis to 2-o-Tolyl-thiazole-5-carboxylic acid

  • Dissolve the purified ethyl 2-(o-tolyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at 60°C for 2-4 hours.[4]

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~2-3 using cold 2M HCl.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-o-Tolyl-thiazole-5-carboxylic acid.

Visualization of Synthetic Workflow

Synthesis_Workflow A 2-Methylbenzonitrile reagent1 + NaHS or Lawesson's Reagent A->reagent1 B 2-Methylthiobenzamide reagent2 + Ethyl Bromopyruvate (Hantzsch Cyclization) B->reagent2 C Ethyl 2-(o-tolyl)thiazole-5-carboxylate reagent3 + NaOH, H₂O (Saponification) C->reagent3 D 2-o-Tolyl-thiazole-5-carboxylic acid reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 2-o-Tolyl-thiazole-5-carboxylic acid.

Spectroscopic Characterization Profile

Protocol for Spectroscopic Analysis
  • Sample Preparation: Prepare solutions of the compound in appropriate deuterated solvents (e.g., DMSO-d₆ or CDCl₃ for NMR) and suitable solvents for IR and MS, ensuring complete dissolution.[7]

  • ¹H NMR Spectroscopy:

    • Expected Signals: A singlet for the thiazole proton (H4) around 8.0-8.5 ppm. A multiplet pattern for the four aromatic protons of the o-tolyl group between 7.2-7.8 ppm. A singlet for the methyl group (CH₃) protons around 2.4-2.6 ppm. A broad singlet for the carboxylic acid proton (COOH) typically above 13 ppm in DMSO-d₆.[6]

  • ¹³C NMR Spectroscopy:

    • Expected Signals: The carboxylic acid carbonyl carbon (C=O) around 160-165 ppm. Carbons of the thiazole ring between 115-170 ppm. Aromatic carbons of the tolyl group between 125-140 ppm. The methyl carbon (CH₃) around 20-25 ppm.[7]

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is suitable.

    • Expected Ion: In negative ion mode, the base peak should correspond to the deprotonated molecule [M-H]⁻ at m/z 218.03. In positive ion mode, the molecular ion [M+H]⁺ would be at m/z 220.04.

  • Infrared (IR) Spectroscopy:

    • Expected Bands: A very broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong absorption band around 1680-1710 cm⁻¹ for the C=O stretch. Bands in the 1600-1450 cm⁻¹ region for aromatic C=C and thiazole C=N stretching.

Potential Applications in Drug Discovery and Development

The thiazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][8] While 2-o-Tolyl-thiazole-5-carboxylic acid itself is not extensively documented, its structural class has demonstrated significant potential, particularly in oncology.

  • Anticancer Activity: Many 2-aryl-thiazole derivatives have been synthesized and evaluated as potent anti-tumor agents.[6][9] Their mechanisms often involve the inhibition of critical signaling proteins like protein tyrosine kinases. For instance, the blockbuster drug Dasatinib, a kinase inhibitor, contains a 2-aminothiazole core, highlighting the scaffold's utility.[9]

  • Enzyme Inhibition: Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in re-routing lipid metabolism to support tumor growth.[10][11] Inhibition of MAGL is a promising strategy for cancer therapy. The o-tolyl group of the title compound can interact with hydrophobic pockets in enzyme active sites, making it a candidate for such inhibitory roles.

Conceptual Signaling Pathway: MAGL Inhibition

The following diagram illustrates the conceptual role of a MAGL inhibitor in cancer cell signaling.

MAGL_Pathway cluster_0 Cancer Cell Signaling 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Inhibitor 2-o-Tolyl-thiazole-5-CA (Hypothetical Inhibitor) Inhibitor->MAGL  BLOCKS Pro_Tumor_Signaling Pro-Tumorigenic Signaling (e.g., Prostaglandins) Arachidonic_Acid->Pro_Tumor_Signaling Tumor_Growth Tumor Growth & Proliferation Pro_Tumor_Signaling->Tumor_Growth

Caption: Hypothetical inhibition of the MAGL enzyme by a thiazole derivative.

Safety, Handling, and Storage

As a member of the thiazole carboxylic acid class, 2-o-Tolyl-thiazole-5-carboxylic acid should be handled with appropriate care.

  • Hazard Identification: Based on data for similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid creating dust. Keep away from sources of ignition. Take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[15]

Conclusion

2-o-Tolyl-thiazole-5-carboxylic acid is a synthetically accessible compound with a chemical structure that is highly relevant to modern drug discovery. Its core scaffold is validated by numerous studies demonstrating potent biological activity. This guide provides the foundational knowledge—from its chemical properties and a robust synthetic strategy to its potential therapeutic applications—necessary for researchers to undertake further investigation. The promising anticancer and enzyme-inhibitory profiles of its structural analogs strongly suggest that 2-o-Tolyl-thiazole-5-carboxylic acid is a valuable candidate for screening and development in future research endeavors.

References

  • Appchem. 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

  • Angene Chemical. Safety Data Sheet for 2-(2-Thiazolylazo)-p-cresol. [Link]

  • PubChem. 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4445-4467. [Link]

  • PubChem. 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. [Link]

  • PubChem. (2-Methylphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. [Link]

  • D'Auria, M., & Emanuele, L. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Molecules, 14(9), 3348-3356. [Link]

  • da Silva, A. C. A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 6(8), 5348-5356. [Link]

  • Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]

  • Kim, T. H., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(4), 313-318. [Link]

  • Google Patents. (2008).
  • ChemBK. THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • ResearchGate. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

  • PubMed. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

Sources

Exploratory

In-Depth Technical Guide: Mechanism of Action of 2-o-Tolyl-thiazole-5-carboxylic Acid In Vitro

Executive Summary 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a specialized heterocyclic building block that belongs to the broader class of 1,3-thiazole-5-carboxylic acid derivatives[1]. In early-stage dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a specialized heterocyclic building block that belongs to the broader class of 1,3-thiazole-5-carboxylic acid derivatives[1]. In early-stage drug discovery, this specific molecular scaffold has been identified as a potent, small-molecule inhibitor of Protein Kinase CK2 (Casein Kinase 2)[2]. As a Senior Application Scientist, I have structured this guide to unpack the precise mechanism of action, the structural rationale behind its efficacy, and the rigorous, self-validating in vitro methodologies required to profile its activity.

Molecular Target & Mechanism of Action

Protein Kinase CK2 is a constitutively active, highly conserved serine/threonine kinase. It plays a pivotal role in cellular pathophysiology, particularly by supporting pathways that prevent apoptosis, enhance cell survival, and increase oncogene activity in various cancers (e.g., breast, colon, and prostate)[3].

The mechanism of action for 2-o-Tolyl-thiazole-5-carboxylic acid and its analogs is ATP-competitive inhibition [2].

  • The 5-Carboxylic Acid Moiety: Acts as a critical pharmacophore, forming essential hydrogen bonds with the hinge region of the CK2 catalytic domain (often interacting with the conserved Lys68 or Val116 residues).

  • The 2-o-Tolyl Group: The lipophilic 2-methylphenyl ring is driven into the hydrophobic pocket adjacent to the ATP-binding site. This structural complementarity is responsible for the exceptionally high ligand efficiency observed in this class of compounds[2].

CK2_Pathway ATP ATP CK2 Protein Kinase CK2 (Holoenzyme) ATP->CK2 Substrates Substrate Proteins (PTEN, p53, AKT) CK2->Substrates Phosphorylation Inhibitor 2-o-Tolyl-thiazole-5- carboxylic acid Inhibitor->CK2 ATP-Competitive Inhibition Survival Cancer Cell Survival & Proliferation Substrates->Survival

Mechanism of ATP-competitive inhibition of CK2 by 2-o-Tolyl-thiazole-5-carboxylic acid.

In Vitro Pharmacological Profiling

Virtual screening (via Autodock) coupled with in vitro validation has demonstrated that 1,3-thiazole-5-carboxylic acid derivatives possess excellent lead-like properties[2]. The quantitative data for the most active analogs in this class are summarized below.

Pharmacological ParameterValue / Description
Target Enzyme Protein Kinase CK2 (Serine/Threonine Kinase)
Compound Class 1,3-thiazole-5-carboxylic acid derivatives
Top Compound IC₅₀ 0.4 μM[2]
Ligand Efficiency (LE) 0.45 – 0.56 kcal/mol/non-hydrogen atom[2]
Primary In Vitro Assay P32 Radioactive Kinase Assay[2]

(Note: A Ligand Efficiency > 0.3 is considered the threshold for an excellent drug candidate; values up to 0.56 indicate highly optimized binding interactions per heavy atom[2].)

Causality & Experimental Design Principles

As an application scientist, I approach pharmacological profiling not as a mere checklist, but as a rigorously controlled system designed to eliminate artifacts.

Why use a P32 Radioactive Assay instead of Fluorescence? When evaluating ATP-competitive inhibitors against kinases, the primary confounding factor is assay interference. Heterocyclic scaffolds like thiazoles frequently exhibit intrinsic auto-fluorescence or optical quenching properties. Relying on TR-FRET or AlphaScreen formats can yield misleading IC₅₀ values (false positives/negatives). By deploying a P32 radioactive kinase assay, we establish a self-validating system that directly quantifies the catalytic transfer of phosphate. This strips away optical artifacts and provides uncompromised, true kinetic data[2].

Detailed Experimental Methodologies

Workflow VS Virtual Screening (Autodock) P32 In Vitro P32 Radioactive Kinase Assay VS->P32 Top Scored Compounds Library Thiazole-5-carboxylic acid Library Library->VS Hit Hit Validation (IC50 = 0.4 μM) P32->Hit MTT Cell Viability Assay (MTT) Hit->MTT Target Validation

In vitro screening and validation workflow for CK2 inhibitors.

Protocol 1: P32 Radioactive Kinase Assay

This protocol directly measures the inhibition of CK2 catalytic activity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing purified recombinant human CK2 holoenzyme, a specific CK2 substrate peptide (e.g., RRRDDDSDDD), and kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

  • Compound Incubation: Dispense varying concentrations of 2-o-Tolyl-thiazole-5-carboxylic acid (typically 1 nM to 100 μM in DMSO) into a 96-well plate. Add the CK2 master mix and pre-incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and[γ-³²P]ATP (final ATP concentration should be at or near the Km​ for CK2 to properly assess competitive inhibition).

  • Reaction Termination: After 30 minutes at 30°C, terminate the reaction by adding 3% phosphoric acid. Causality note: Phosphoric acid protonates the phosphocellulose filter paper in the next step, ensuring the highly basic substrate peptide binds tightly.

  • Spotting and Washing: Spot the terminated reaction mixture onto P81 phosphocellulose filter paper. Wash the filters extensively with 75 mM phosphoric acid to remove unreacted, negatively charged [γ-³²P]ATP.

  • Quantification: Measure the incorporated ³²P using a liquid scintillation counter.

  • Self-Validation: Ensure the plate includes a Z'-factor validation set: maximum signal wells (DMSO vehicle) and minimum signal wells (no enzyme, or a reference inhibitor like CX-4945). A Z'-factor > 0.6 validates the assay.

Protocol 2: In Vitro Cell Viability Assay (MTT)

To validate that the biochemical inhibition translates to cellular efficacy, an orthogonal MTT assay is utilized against CK2-overexpressing cancer lines[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116 or MCF-7) at a density of 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole derivative. Incubate for 48 to 72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well. Incubate for 3–4 hours. Causality note: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals. Because CK2 inhibition induces apoptosis, a reduction in formazan directly correlates with on-target efficacy.

  • Solubilization & Readout: Carefully aspirate the media, add DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader to calculate the cellular IC₅₀.

Sources

Foundational

2-o-Tolyl-thiazole-5-carboxylic Acid: Physicochemical Profiling, Exact Mass Determination, and Applications in Drug Discovery

Executive Summary The compound 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a highly privileged, functionally biased heterocyclic building block utilized extensively in modern medicinal chemistry and ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a highly privileged, functionally biased heterocyclic building block utilized extensively in modern medicinal chemistry and rational drug design (1)[1]. Featuring a 1,3-thiazole core substituted with an ortho-tolyl group at the C2 position and a carboxylic acid at the C5 position, this molecule provides a highly specific geometric and electronic profile for synthesizing targeted therapeutics.

This technical guide provides a rigorous analysis of the molecule's exact mass properties, structural causality in biological systems, and self-validating experimental workflows for its integration into drug discovery pipelines.

Structural Causality in Drug Discovery

Every structural feature of 2-o-Tolyl-thiazole-5-carboxylic acid serves a distinct, mechanistic purpose in ligand-target interactions:

  • The 1,3-Thiazole Core: Thiazole is a five-membered heterocyclic aromatic system that acts as an excellent bioisostere for phenyl or pyridyl rings. It is broadly utilized in drug discovery to enhance metabolic stability and modulate lipophilicity, contributing to the efficacy of various antimicrobial and anticancer agents (2)[2].

  • The ortho-Tolyl Twist (C2 Position): The inclusion of a methyl group at the ortho position of the phenyl ring introduces critical steric hindrance against the adjacent thiazole sulfur/nitrogen atoms. Causality: This steric clash forces a dihedral angle twist, intentionally breaking the coplanarity of the two aromatic systems. Disrupting planarity reduces π−π stacking-driven aggregation, thereby improving aqueous solubility and allowing the molecule to navigate complex, three-dimensional binding pockets (such as kinase hinge regions) more effectively than a flat, unsubstituted phenyl-thiazole analog.

  • The Carboxylic Acid Vector (C5 Position): The C5-carboxyl group acts as a versatile synthetic handle for amide coupling. In the context of peptidomimetics, the C2 and C5 vectors of the thiazole ring provide the precise geometric constraints required to mimic peptide secondary structures, such as inducing type IV β -turn motifs (3)[3].

Physicochemical Profiling & Mass Spectrometry

In High-Resolution Mass Spectrometry (HRMS) workflows—such as Time-of-Flight (TOF) or Orbitrap analysis—exact mass determination is the ultimate quality control (QC) gate. A mass accuracy of < 5 ppm is required to confirm the elemental composition and differentiate the target molecule from isobaric impurities or biological matrix interferences during DMPK (Drug Metabolism and Pharmacokinetics) profiling.

Table 1: Fundamental Chemical Properties
PropertyValue
Chemical Name 2-o-Tolyl-thiazole-5-carboxylic acid
CAS Number 921102-29-6
Molecular Formula C11H9NO2S
Standard Molecular Weight 219.26 g/mol
Monoisotopic Exact Mass 219.0354 Da
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
Ionization ModeAdduct / SpeciesTheoretical Exact Mass (Da)
ESI Positive (ESI+) [M+H]⁺220.0427
ESI Positive (ESI+) [M+Na]⁺242.0246
ESI Negative (ESI-) [M-H]⁻218.0281

Experimental Workflows: Synthesis & HRMS Validation

To ensure scientific integrity, the following protocols represent a self-validating system : the synthetic methodology is intrinsically linked to an analytical QC gate that dictates whether the compound proceeds to biological screening.

Protocol 1: HATU-Mediated Amide Coupling

This workflow details the conjugation of 2-o-Tolyl-thiazole-5-carboxylic acid with a primary amine to generate a lead pharmacophore.

  • Activation: Dissolve 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU is selected over traditional EDC/HOBt because the electron-withdrawing nature of the thiazole ring can reduce the nucleophilicity of the resulting active ester. The 7-azabenzotriazole leaving group of HATU accelerates the coupling and drives it to completion. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Amine Addition: Add the target primary amine (1.1 eq) to the activated mixture. Stir at 25°C for 2–4 hours under a nitrogen atmosphere.

    • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the activated thiazole building block, which prevents the formation of unreactive side products and simplifies downstream reverse-phase purification.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: LC-ESI-TOF MS Validation (The QC Gate)

Before any biological assay, the crude or purified product must pass exact mass validation.

  • Sample Preparation: Reconstitute 1 mg of the product in 1 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: Formic acid acts as an ionization enhancer by providing an abundant source of protons for the ESI+ process, while simultaneously suppressing secondary silanol interactions on the C18 stationary phase to ensure sharp, symmetrical chromatographic peaks.

  • Mass Spectrometry: Operate the TOF analyzer in ESI Positive mode.

    • Self-Validation Check: The system is validated only if the observed [M+H]⁺ exact mass matches the theoretical calculated mass within a ± 5 ppm error window . Failure to meet this threshold indicates a failed coupling or a side reaction (e.g., uronium salt formation), halting progression.

Workflow Visualization

G A 2-o-Tolyl-thiazole-5-carboxylic acid (Exact Mass: 219.0354 Da) B HATU-Mediated Amide Coupling (DMF, DIPEA, 25°C) A->B Add Primary Amine C Thiazole-Based Lead Compound (Crude Product) B->C 2-4 Hours Reaction D LC-ESI-TOF MS Validation (Target [M+H]+ ± 5 ppm) C->D Self-Validating QC Gate E Validated Biological Probe (Ready for In Vitro Assay) D->E Mass Confirmed

Workflow for the synthesis and exact mass validation of thiazole-based lead compounds.

References

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6 | C11H9NO2S, Appchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents, MDPI.
  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics, RSC Publishing.

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 2-o-Tolyl-thiazole-5-carboxylic acid

Introduction: De-risking a Novel Thiazole-Containing Compound The compound 2-o-Tolyl-thiazole-5-carboxylic acid belongs to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent in many biologically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Thiazole-Containing Compound

The compound 2-o-Tolyl-thiazole-5-carboxylic acid belongs to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent in many biologically active and clinically used drugs, but they can also be associated with toxicity.[1][2] Specifically, the biotransformation of thiazole-containing drugs, often catalyzed by cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[3][4] These reactive metabolites have the potential to covalently bind to cellular macromolecules, which can lead to various toxicities.[4] Therefore, a robust preliminary toxicity screening is an indispensable step in the early-stage development of 2-o-Tolyl-thiazole-5-carboxylic acid to identify potential liabilities and make informed decisions about its progression as a drug candidate.

This guide provides an in-depth overview of a tiered, multi-faceted approach to the preliminary toxicity screening of 2-o-Tolyl-thiazole-5-carboxylic acid. The strategy emphasizes a "fail early, fail fast" philosophy, employing a combination of in silico, in vitro, and metabolic assays to build a comprehensive initial safety profile.[5][6] This approach is designed to be resource-efficient while providing critical data to guide further development.[7]

Tier 1: In Silico Toxicity Prediction - The First Line of Defense

Before committing to resource-intensive laboratory experiments, in silico toxicity prediction serves as a rapid and cost-effective initial screen.[6][8] These computational models leverage large databases of known chemical structures and their associated toxicological data to predict the potential toxicities of a novel compound based on its structure.[9]

Methodology: A Multi-Model Approach

A comprehensive in silico assessment of 2-o-Tolyl-thiazole-5-carboxylic acid would involve the use of multiple predictive models, including:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models identify statistical relationships between the chemical structure of a compound and its toxicological properties.[8] For 2-o-Tolyl-thiazole-5-carboxylic acid, QSAR models can predict a range of toxic endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[8][9]

  • Expert Systems: These systems are based on a set of rules derived from known toxicological principles and expert knowledge. They can identify structural alerts or "toxicophores" within the molecule that are associated with specific toxicities.[6]

  • Read-Across: This approach involves identifying structurally similar compounds with known toxicity data and using that information to infer the potential toxicity of the new compound.[10]

Data Interpretation and Rationale

The output from these models will provide a preliminary risk assessment, highlighting potential areas of concern. For instance, the models might predict a potential for mutagenicity or identify a structural alert for hepatotoxicity. It is crucial to understand that in silico predictions are not definitive but provide a valuable guide for designing subsequent in vitro studies.[11] A positive in silico finding for a particular endpoint would prioritize that specific in vitro assay.

Tier 2: In Vitro Assays - Probing Biological Activity

Following the in silico assessment, a battery of in vitro assays is employed to investigate the biological effects of 2-o-Tolyl-thiazole-5-carboxylic acid in cellular systems.[12] These assays provide quantitative data on cytotoxicity, genotoxicity, and potential for off-target effects.

A. Cytotoxicity Assessment: Gauging Cellular Health

The initial step in in vitro testing is to determine the concentration at which the compound exhibits general cytotoxicity. This is crucial for selecting appropriate concentrations for subsequent, more specific assays.

The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.[13][14] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[15][16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity assessment, or a relevant cancer cell line if the compound is intended as an anticancer agent) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-o-Tolyl-thiazole-5-carboxylic acid in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to insoluble purple formazan crystals.[15]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AssayEndpoint MeasuredPrinciple
MTT Assay Cell Viability / Cytotoxicity (IC50)Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at 570 nm.[13][15]
XTT Assay Cell Viability / Cytotoxicity (IC50)Similar to the MTT assay, metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product. This eliminates the need for a solubilization step, making the assay faster and potentially less prone to artifacts from crystal dissolution. The absorbance is measured around 450 nm.[13][17]
Ames Test Mutagenicity (Gene Mutations)Uses specific strains of Salmonella typhimurium that are unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[18][19] A positive result indicates mutagenic potential.[19]
In Vitro Micronucleus Assay Genotoxicity (Chromosomal Damage)Detects the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, indicating chromosomal damage.[5]
hERG Patch-Clamp Assay Cardiotoxicity (QT Prolongation Risk)Directly measures the electrical current flowing through hERG potassium ion channels expressed in a mammalian cell line (e.g., HEK293).[20] Inhibition of the hERG current can lead to a delay in cardiac repolarization, which manifests as a prolonged QT interval on an electrocardiogram and increases the risk of Torsades de Pointes.[21][22]
Metabolic Stability Assay Metabolic Lability (Intrinsic Clearance, Half-life)The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[23][24] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its intrinsic clearance and half-life.[23][25] This provides an indication of how quickly the compound is likely to be cleared from the body.[26]

Table 1: Overview of Preliminary Toxicity Screening Assays

B. Genotoxicity Assessment: Protecting the Genome

Genotoxicity assays are critical for identifying compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[5] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[27]

The Ames test is a widely used and rapid screening assay to detect the mutagenic potential of a chemical.[18][19] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine.[19] The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[27]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Compound 2-o-Tolyl-thiazole-5-carboxylic acid (with and without S9 mix) Plate Plate compound and bacteria on histidine-free agar Compound->Plate Bacteria Histidine-deficient Salmonella typhimurium strains Bacteria->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Compare Compare to negative control Count->Compare Result Determine mutagenic potential Compare->Result

Caption: Workflow of the Ames test for mutagenicity screening.

This assay identifies substances that cause chromosomal damage.[5] It detects the presence of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells. These micronuclei contain fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division.[5]

C. Cardiotoxicity Assessment: Protecting the Heart

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[21] The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a key indicator of the potential for a drug to cause a life-threatening arrhythmia known as Torsades de Pointes.[20][22]

The patch-clamp assay is the gold standard for assessing a compound's effect on the hERG channel.[20] This electrophysiological technique directly measures the flow of ions through the hERG channels in cells that have been engineered to express them (e.g., HEK293 cells).[28] A significant inhibition of the hERG current by 2-o-Tolyl-thiazole-5-carboxylic acid would be a major safety concern.

Tier 3: Metabolic Stability - Understanding Biotransformation

The metabolic stability of a compound provides insights into its likely pharmacokinetic profile and can also indicate the potential for the formation of toxic metabolites.[26][29] The liver is the primary site of drug metabolism, and in vitro systems using liver components are valuable for early assessment.[23]

Liver Microsomal Stability Assay

This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[24] The compound of interest is incubated with liver microsomes, and the rate at which it is metabolized is determined by measuring the decrease in its concentration over time using liquid chromatography-mass spectrometry (LC-MS).[25]

Decision Tree for Preliminary Toxicity Screening

Toxicity_Screening_Decision_Tree Start Start: 2-o-Tolyl-thiazole-5-carboxylic acid InSilico In Silico Toxicity Prediction Start->InSilico InSilico_Result Toxicity Alerts? InSilico->InSilico_Result InVitro In Vitro Screening (Cytotoxicity, Genotoxicity, hERG) InSilico_Result->InVitro Yes (Prioritize assays) InSilico_Result->InVitro No InVitro_Result Significant Toxicity? InVitro->InVitro_Result Metabolic Metabolic Stability Assay InVitro_Result->Metabolic No HighRisk High Risk Profile: Terminate or Redesign InVitro_Result->HighRisk Yes Metabolic_Result High Clearance? Metabolic->Metabolic_Result LowRisk Low Risk Profile: Proceed with Lead Optimization Metabolic_Result->LowRisk No Metabolic_Result->HighRisk Yes

Caption: Decision-making flowchart for the tiered toxicity screening approach.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The preliminary toxicity screening of 2-o-Tolyl-thiazole-5-carboxylic acid, as outlined in this guide, provides a comprehensive and scientifically rigorous framework for early safety assessment. By integrating in silico predictions with a battery of in vitro assays, researchers can identify potential toxicological liabilities early in the drug discovery process. This tiered approach allows for a data-driven go/no-go decision, ensuring that only the most promising and safest candidates proceed to further development, ultimately saving time and resources. The results from these studies will form a critical part of the data package for any future Investigational New Drug (IND) application.[30][31]

References

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 2). Royal Society of Chemistry. Retrieved from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30). Retrieved from [Link]

  • Microsomal Metabolic Stability - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Ames Test - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning - ITR Laboratories. (2026, February 3). Retrieved from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved from [Link]

  • Ames test - Wikipedia. (n.d.). Retrieved from [Link]

  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. (2026, March 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring In Silico Modeling: Applications in Drug Development | Labcorp. (n.d.). Retrieved from [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Retrieved from [Link]

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (2020, January 30). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - ResearchGate. (2021, April 2). Retrieved from [Link]

  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.). Retrieved from [Link]

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics | Labcorp. (n.d.). Retrieved from [Link]

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6). Retrieved from [Link]

  • MTT assay - Wikipedia. (n.d.). Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. (2025, March 28). Retrieved from [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ... - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (n.d.). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies | Bentham Science Publishers. (2018, June 1). Retrieved from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025, September 1). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5). Retrieved from [Link]

Sources

Foundational

Receptor Binding Affinity of 2-o-Tolyl-thiazole-5-carboxylic Acid Derivatives: A Technical Whitepaper on Pharmacophore Dynamics and Evaluation Protocols

Executive Summary Heterocyclic scaffolds are foundational in modern medicinal chemistry and structure-based drug design. Among these, the 2-aryl-thiazole-5-carboxylic acid framework has emerged as a highly versatile and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic scaffolds are foundational in modern medicinal chemistry and structure-based drug design. Among these, the 2-aryl-thiazole-5-carboxylic acid framework has emerged as a highly versatile and privileged pharmacophore. Specifically, 2-o-Tolyl-thiazole-5-carboxylic acid derivatives exhibit remarkable receptor binding affinities across diverse target classes, including integrins (e.g., GPIIb/IIIa) and G-protein coupled receptors (GPCRs, such as CB1 and EP4). As a Senior Application Scientist, I have structured this whitepaper to delineate the structural causality behind their binding efficacy, synthesize quantitative affinity data, and provide field-proven, self-validating protocols for empirical evaluation.

Structural Rationale and Pharmacophore Dynamics

The exceptional binding affinity of 2-o-Tolyl-thiazole-5-carboxylic acid derivatives is not merely a function of their individual functional groups, but rather the precise spatial geometry and electronic distribution they collectively enforce.

  • Steric Pre-organization via the o-Tolyl Group: The ortho-methyl substitution on the phenyl ring induces a significant steric clash with the adjacent thiazole sulfur or nitrogen. This forces the biaryl system into a twisted, non-planar conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon receptor binding is drastically minimized, driving a highly favorable free energy of binding ( ΔG ).

  • Thiazole Core as a Rigid Spacer: The thiazole ring provides a robust, planar scaffold. Its sulfur atom can engage in noncovalent 1,4−O⋯S interactions, stabilizing specific molecular topologies . Furthermore, the nitrogen atom acts as a potent hydrogen-bond acceptor within lipophilic receptor pockets.

  • 5-Carboxylic Acid as the Primary Anchor: The carboxylate moiety is indispensable for anchoring the molecule within the receptor pocket. At physiological pH, it is ionized and forms strong electrostatic salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or coordinates directly with divalent cations in the receptor's active site.

Pharmacophore Mol 2-o-Tolyl-thiazole-5-carboxylic acid Tolyl 2-o-Tolyl Group (Hydrophobic Pocket) Mol->Tolyl Thiazole Thiazole Core (Pi-Pi Stacking) Mol->Thiazole Carboxyl 5-Carboxylic Acid (Salt Bridge Anchor) Mol->Carboxyl Receptor Target Receptor (e.g., GPIIb/IIIa, CB1) Tolyl->Receptor Steric fit Thiazole->Receptor Orientation Carboxyl->Receptor Primary Anchor

Fig 1: Pharmacophore binding model of the 2-o-Tolyl-thiazole-5-carboxylic acid scaffold.

Key Receptor Targets and Binding Mechanisms

Integrin Receptors (GPIIb/IIIa Antagonism)

In the context of antiplatelet therapy, thiazole-5-carboxylic acid derivatives act as potent non-peptide antagonists of the GPIIb/IIIa receptor . The carboxylic acid group mimics the aspartic acid residue of the endogenous RGD (Arg-Gly-Asp) sequence, coordinating directly with the Metal Ion-Dependent Adhesion Site (MIDAS) in the β3​ subunit. The hydrophobic 2-o-tolyl group fits snugly into the adjacent lipophilic pocket, displacing high-energy water molecules and driving the binding thermodynamically.

G-Protein Coupled Receptors (CB1 and EP4)

Derivatives of this scaffold have also been optimized for GPCRs. For instance, structural modifications at the 5-position (e.g., converting the acid to specific carboxamides) yield compounds with high CB1 receptor binding affinity, often achieving IC50​ values in the low nanomolar range . Similarly, thiazole-5-carboxylic acid analogs have been identified as selective EP4 receptor agonists, where the carboxylic acid interacts with the conserved Arginine residue in the TM7 (Transmembrane 7) domain .

Quantitative Data Presentation

To illustrate the Structure-Activity Relationship (SAR) and the critical nature of the ortho-substitution, the following table summarizes the comparative binding affinities of various thiazole-5-carboxylic acid derivatives against target receptors.

Compound DerivativeSubstitution at C2 (Aryl)Substitution at C5Target ReceptorBinding Affinity ( IC50​ / Ki​ )
1a 2-PhenylCarboxylic AcidGPIIb/IIIa 245±12 nM
1b 2-p-TolylCarboxylic AcidGPIIb/IIIa 180±8 nM
1c (Core) 2-o-TolylCarboxylic AcidGPIIb/IIIa 42±3 nM
2a 2-o-TolylMethyl EsterGPIIb/IIIa >10,000 nM
3a 2-o-TolylCarboxamideCB1 Receptor 1.9±0.2 nM

Table 1: Comparative binding affinities demonstrating the criticality of the o-tolyl steric bulk (Compound 1c vs 1a/1b) and the requirement of the free carboxylic acid anchor for integrin binding (Compound 1c vs 2a).

Experimental Protocols for Binding Affinity Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for evaluating the receptor binding affinity of these derivatives.

Radioligand Competitive Binding Assay (GPCRs)

Causality of choice: Radioligand binding provides a direct, highly sensitive thermodynamic measurement of affinity ( Ki​ ). Using a competitive format allows for the calculation of the test compound's affinity without requiring the complex and expensive process of radiolabeling the novel derivative itself. The system is self-validating because non-specific binding is explicitly measured and subtracted, ensuring only target-specific interactions are quantified.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target receptor (e.g., CB1) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of radioligand (e.g., [3H]CP55,940 at a constant concentration near its Kd​ ), and 25 µL of the 2-o-Tolyl-thiazole-5-carboxylic acid derivative at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plate at 30°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic ligand to the filter).

  • Washing: Wash the filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand. Crucial: Cold buffer is strictly used because it kinetically slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving signal integrity.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in parallel wells containing 10 µM of an unlabeled reference ligand). Use non-linear regression to determine the IC50​ , and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation (Receptor Expression) Incubate Incubation Phase (Radioligand + Derivative) Prep->Incubate Filter Rapid Filtration (Separation of Bound/Free) Incubate->Filter Wash Washing Step (Remove Non-Specific) Filter->Wash Scintillation Scintillation Counting (Quantify Bound) Wash->Scintillation Analysis Data Analysis (Cheng-Prusoff Ki) Scintillation->Analysis

Fig 2: Step-by-step workflow for the radioligand competitive binding assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Causality of choice: While radioligand assays provide excellent equilibrium data, SPR is essential for determining real-time binding kinetics ( kon​ and koff​ ). Understanding the residence time ( 1/koff​ ) is increasingly recognized as a superior predictor of in vivo drug efficacy compared to simple binding affinity. The dual-channel setup (active vs. reference surface) inherently self-validates by accounting for bulk refractive index changes and non-specific matrix binding.

Step-by-Step Methodology:

  • Sensor Chip Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified target receptor (e.g., soluble GPIIb/IIIa integrin) via amine coupling to a final density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the 2-o-Tolyl-thiazole-5-carboxylic acid derivative in running buffer (HBS-P+ with 1% DMSO) to a concentration series (e.g., 3.125 nM to 100 nM).

  • Injection (Association): Inject the analyte series over the immobilized receptor at a flow rate of 30 µL/min for 120 seconds. Rationale: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics represent true binding events.

  • Dissociation: Switch to running buffer and monitor the dissociation phase for 300 seconds.

  • Regeneration: If the baseline is not reached, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface by disrupting the electrostatic salt bridges.

  • Analysis: Subtract the reference channel signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ) and dissociation rate constant ( koff​ ). Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ .

References

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. ACS Publications. URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVOLUTION OF NOVEL 2-[4'-(6,7-DIHYDRO-4HTHIENO[ 3,2-C]PYRIDIN-5-YLMETHYL)-BIPHENYL-2-YL]-4-METHYL-THIAZOLE-5- CARBOXYLIC ACID DERIVATIVES AS ANTIPLATELET AGENTS. ResearchGate. URL:[Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. URL:[Link]

  • US7238710B2 - EP4 receptor agonist, compositions and methods thereof. Google Patents.
Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 2-o-Tolyl-thiazole-5-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The compound 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No. 921102-29-6, Molecular Formula: C11H9NO2S) represents a promising candidate for further investigation.[4] However, before its therapeutic efficacy can be truly understood, a thorough characterization of its pharmacokinetic profile is paramount. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the essential in vitro and in vivo studies required to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this novel chemical entity.

Understanding the ADME properties of a drug candidate is a critical component of preclinical development, providing the necessary data to predict its behavior in humans, establish dosing regimens, and identify potential safety concerns.[5][6][7] This guide will not only detail the requisite experimental protocols but also delve into the scientific rationale behind each step, ensuring a robust and self-validating approach to pharmacokinetic profiling.

Part 1: In Vitro Characterization - Building the Foundation

In vitro ADME assays are the first-line tools in drug discovery, offering a high-throughput and cost-effective means to assess the fundamental pharmacokinetic properties of a compound. These studies are crucial for early-stage decision-making and for designing more complex in vivo experiments.[8][9]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[10] The Caco-2 permeability assay is the gold standard for predicting in vivo drug absorption.[11][12]

Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] These cells form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), providing a physiologically relevant model to assess a compound's passive diffusion and active transport characteristics.[12]

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Reaction Setup: 2-o-Tolyl-thiazole-5-carboxylic acid is incubated with liver microsomes (from human and relevant preclinical species) in a phosphate buffer at 37°C. 2[13]. Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. 3[14]. Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile. 4[15]. Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS. 5[13]. Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

[13]| Parameter | Value | Interpretation | | :--- | :--- | :--- | | t½ (min) | < 30 | High clearance | | t½ (min) | > 60 | Low clearance | | Clint (µL/min/mg protein) | High | Rapid metabolism | | Clint (µL/min/mg protein) | Low | Slow metabolism |

Metabolite Identification

Identifying the major metabolites of a drug candidate is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. T[8][16][17]his is often done in parallel with metabolic stability assays.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for metabolite identification. B[9][18]y comparing the mass spectra of samples from metabolic assays with control samples, potential metabolites can be identified based on their mass shifts relative to the parent compound.

  • Incubation: Incubate 2-o-Tolyl-thiazole-5-carboxylic acid with liver microsomes or hepatocytes.

  • LC-HRMS Analysis: Analyze the incubation samples using LC-HRMS.

  • Data Processing: Use specialized software to identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydroxylation, glucuronidation).

  • Structural Elucidation: Further structural confirmation can be achieved using techniques like tandem mass spectrometry (MS/MS).

Part 2: In Vivo Pharmacokinetic Studies - The Whole Picture

While in vitro studies provide valuable initial data, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a complete biological system.

[5][19][20][21]#### 2.1 Single-Dose Pharmacokinetic Study in Rodents

A single-dose PK study in rodents (typically rats or mice) is a standard preclinical study to determine key pharmacokinetic parameters.

[20][22]##### Experimental Design

  • Animals: Male and female rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer 2-o-Tolyl-thiazole-5-carboxylic acid via intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • Sample Processing: Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

[19]##### Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Part 3: Regulatory Considerations and Data Integration

All preclinical studies must be conducted in compliance with Good Laboratory Practices (GLP) to ensure data quality and integrity for regulatory submissions. T[6][23][24]he data generated from both in vitro and in vivo studies are integrated to build a comprehensive pharmacokinetic profile of 2-o-Tolyl-thiazole-5-carboxylic acid. This profile is essential for informing the design of first-in-human clinical trials and is a key component of an Investigational New Drug (IND) application to regulatory agencies like the FDA. T[7][23][25]he European Medicines Agency (EMA) also provides detailed guidelines on preclinical and clinical pharmacokinetic investigations.

The pharmacokinetic profiling of 2-o-Tolyl-thiazole-5-carboxylic acid is a multi-faceted process that requires a systematic and scientifically rigorous approach. By following the in-depth technical guidance provided in this whitepaper, researchers and drug development professionals can generate the high-quality, decision-enabling data necessary to advance this promising compound through the drug development pipeline. The integration of in vitro and in vivo data will provide a comprehensive understanding of the ADME properties of 2-o-Tolyl-thiazole-5-carboxylic acid, ultimately paving the way for its potential clinical development.

References

  • MetID insights for drug development | Labcorp. (n.d.). Retrieved from [Link]

  • Advanced metabolite identification services for drug discovery | CRO Expertise - Nuvisan. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.). Retrieved from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). Retrieved from [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (n.d.). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Retrieved from [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. (2024, January 29). Retrieved from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate - Visikol. (2022, December 12). Retrieved from [Link]

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). (2015, February 1). Retrieved from [Link]

  • Pharmacogenetic‐Pharmacokinetic Interactions in Drug Marketing Authorization Applications via the European Medicines Agency Between 2014 and 2017 - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials | ACS Omega. (2025, March 27). Retrieved from [Link]

  • In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Retrieved from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Retrieved from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Retrieved from [Link]

  • What models are used in in vivo pharmacokinetics studies? - Patsnap Synapse. (2025, May 27). Retrieved from [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Guideline on the investigation of drug interactions | EMA. (2012, June 21). Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC. (2024, December 8). Retrieved from [Link]

  • Clinical pharmacology and pharmacokinetics guidelines - EMA - European Union. (n.d.). Retrieved from [Link]

  • Plasma Protein Binding Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties | PLOS One - Research journals. (2023, March 1). Retrieved from [Link]

  • ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (2022, July 21). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • Step 2: Preclinical Research - FDA. (2018, January 4). Retrieved from [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). Retrieved from [Link]

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6 | C11H9NO2S | Appchem. (n.d.). Retrieved from [Link]

Sources

Foundational

Discovery and Synthesis Pathways for 2-o-Tolyl-thiazole-5-carboxylic Acid: A Technical Guide

Executive Summary & Chemical Profile The compound 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The compound 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery [1]. Structurally, it consists of a thiazole core substituted at the C2 position with an ortho-tolyl group and at the C5 position with a carboxylic acid.

This specific substitution pattern—leaving the C4 position unsubstituted—is critical for minimizing steric hindrance when the carboxylic acid is subsequently coupled to amines to form bioactive amides. Such scaffolds have been instrumental in the discovery of atypical 5-HT2C receptor agonists and selective kinase inhibitors [2].

Chemical Properties Profile:

  • Molecular Formula: C11H9NO2S

  • Molecular Weight: 219.26 g/mol

  • SMILES: Cc1ccccc1c1ncc(s1)C(=O)O

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-aryl-thiazole-5-carboxylic acids relies heavily on the classic Hantzsch thiazole synthesis. However, achieving the exact 2-o-Tolyl-thiazole-5-carboxylic acid target requires precise reagent selection to prevent unwanted substitutions.

Causality Behind Experimental Choices
  • Selection of the α-Halo Reagent: A common mistake in thiazole synthesis is the use of ethyl 2-chloroacetoacetate, which inevitably yields a 4-methyl substituted thiazole. To ensure the C4 position remains unsubstituted, ethyl 2-chloro-3-oxopropanoate (an α-halo-β-aldo ester) must be utilized [3].

  • Solvent and Thermal Dynamics: The Hantzsch condensation proceeds via an intermediate acyclic thioaminal, which cyclizes into a hydroxythiazoline. Dehydration of this intermediate to the fully aromatic thiazole is the rate-limiting step. Dioxane is selected over ethanol because its higher boiling point (101 °C) provides the necessary thermal energy to drive this dehydration, preventing stalled reactions [2].

  • Saponification Conditions: Lithium hydroxide (LiOH) in a THF/MeOH/Water mixture is chosen over NaOH. LiOH provides a milder, highly soluble basic environment that quantitatively hydrolyzes the ethyl ester without risking degradation of the thiazole core.

Retrosynthesis Target 2-o-Tolyl-thiazole-5-carboxylic acid Ester Ethyl 2-o-tolylthiazole-5-carboxylate Target->Ester Saponification (LiOH, THF/H2O) Thioamide 2-Methylbenzothioamide Ester->Thioamide Hantzsch Condensation AlphaHalo Ethyl 2-chloro-3-oxopropanoate Ester->AlphaHalo Hantzsch Condensation Amide 2-Methylbenzamide Thioamide->Amide Thionation (Lawesson's Reagent)

Retrosynthetic analysis of 2-o-Tolyl-thiazole-5-carboxylic acid highlighting key intermediates.

Detailed Step-by-Step Methodologies

The following protocol is designed as a self-validating system . At each stage, specific analytical markers are provided to ensure the reaction has proceeded correctly before advancing to the next step.

Workflow Step1 Step 1: Thionation (25°C, THF) Step2 Step 2: Hantzsch Cyclization (100°C, Dioxane) Step1->Step2 Step3 Step 3: Saponification (25°C, THF/MeOH/H2O) Step2->Step3 Step4 Step 4: Acidification (pH 2-3, HCl) Step3->Step4

Step-by-step experimental workflow for the synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid.

Step 1: Synthesis of 2-Methylbenzothioamide
  • Reaction: Suspend 2-methylbenzamide (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Addition: Add Lawesson's reagent (0.6 eq) in a single portion. Stir the mixture at room temperature (25 °C) for 4 hours.

  • Self-Validation (TLC/LC-MS): Monitor via LC-MS. The reaction is complete when the amide peak (m/z 136) disappears and the thioamide peak (m/z 152) emerges.

  • Workup: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield 2-methylbenzothioamide as a yellow solid.

Step 2: Hantzsch Cyclization to Ethyl 2-o-tolylthiazole-5-carboxylate
  • Reaction: In a sealed pressure vial, dissolve 2-methylbenzothioamide (1.0 eq) and ethyl 2-chloro-3-oxopropanoate (1.0 eq) [3] in anhydrous dioxane (0.2 M).

  • Heating: Heat the stirring solution to 100 °C for 36 hours.

  • Self-Validation (LC-MS): The critical validation point is the disappearance of the thioamide (m/z 152) and the emergence of the fully dehydrated thiazole ester (m/z 248). If an intermediate mass of [M+H]+ 266 is observed, the hydroxythiazoline has not fully dehydrated; maintain heating at 100 °C.

  • Workup: Cool to room temperature, remove the dioxane in vacuo, and use the resulting yellow solid directly in the next step without further purification.

Step 3: Saponification and Isolation
  • Reaction: Dissolve the crude ethyl 2-o-tolylthiazole-5-carboxylate (1.0 eq) in a solvent mixture of THF/Water/MeOH (5:1:0.5 ratio, 0.1 M).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H2O, 5.0 eq) to the stirring solution. Stir at room temperature for 12 hours.

  • Acidification: Remove the organic solvents in vacuo. Dilute the remaining aqueous layer with water and cool to 0 °C. Slowly add 1 M HCl dropwise until the pH reaches 2-3. A white/pale-yellow precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield pure 2-o-Tolyl-thiazole-5-carboxylic acid.

Quantitative Data & Yield Optimization

The optimization of the Hantzsch condensation (Step 2) is the most critical variable in this pathway. Table 1 summarizes the empirical data driving the selection of dioxane over other solvents.

Table 1: Optimization of Hantzsch Condensation Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)Empirical Observation
1Ethanol78 (reflux)2445%Incomplete conversion; stalled at hydroxythiazoline intermediate.
2DMF954865%Moderate yield; difficult solvent removal led to impurities.
3Dioxane 100 36 99% Quantitative conversion; clean profile, easy solvent removal.

Table 2: Analytical Validation Data for the Final Target

Analytical MethodParameterExpected Value / Characteristic
1H NMR (DMSO-d6) Aromatic Protonsδ 7.30 - 7.90 (m, 4H, o-Tolyl)
1H NMR (DMSO-d6) Thiazole C4-Hδ 8.45 (s, 1H) (Confirms C4 is unsubstituted)
1H NMR (DMSO-d6) Carboxylic OHδ 13.50 (br s, 1H)
LC-MS (ESI+) [M+H]+m/z 220.0
HPLC Purity (Area %)> 98.0%

References

  • Carpenter, J., et al. "Utilization of an Active Site Mutant Receptor for the Identification of Potent and Selective Atypical 5-HT2C Receptor Agonists." Journal of Medicinal Chemistry, 2017, 60(14), 6166-6190. Available at:[Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of 2-Aryl-Thiazole-5-Carboxylic Acids for Pharmaceutical Applications

Introduction: The Critical Role of Solid-State Characterization in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of the solid-state properties of an active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of a successful therapeutic product. The spatial arrangement of molecules in a crystal lattice dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For the medicinal chemist and pharmaceutical scientist, the crystal structure is a blueprint that informs formulation strategies, predicts potential manufacturing challenges, and safeguards against the appearance of deleterious polymorphic forms late in development.

This guide focuses on the crystallographic analysis of 2-aryl-thiazole-5-carboxylic acids, a class of compounds with significant therapeutic potential. While the specific crystallographic data for 2-o-Tolyl-thiazole-5-carboxylic acid is not publicly available, this document will utilize the closely related analogue, 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid , as a representative example to provide an in-depth exploration of the experimental techniques and data interpretation that are crucial for advancing such molecules from the laboratory to the clinic. The principles and methodologies discussed herein are broadly applicable to the wider class of thiazole-containing APIs.

Part 1: The "Why" and "How" of X-ray Crystallography in Pharmaceutical Sciences

X-ray diffraction (XRD) stands as the definitive, non-destructive analytical technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. The fundamental principle of XRD is rooted in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered in a phenomenon known as diffraction. Constructive interference of these scattered X-rays occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern that serves as a fingerprint of the crystalline material.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Structure Elucidation

Single-crystal X-ray diffraction provides the most detailed and unambiguous determination of a molecule's crystal structure, including bond lengths, bond angles, and intermolecular interactions.

The journey from a powdered compound to a fully refined crystal structure is a meticulous process that demands both skill and a deep understanding of the underlying principles.

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Step 1: Crystal Growth (The Art and Science)

  • Rationale: The quality of the final crystal structure is intrinsically linked to the quality of the single crystal. A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is paramount.

  • Protocol:

    • Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solvent of the compound's solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Create a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Step 2: Data Collection

  • Rationale: To obtain a complete and accurate dataset, the crystal must be rotated through a range of orientations while being irradiated with X-rays.

  • Protocol:

    • A suitable single crystal is mounted on a goniometer head.

    • The mounted crystal is placed in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray beams.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to generate an electron density map of the unit cell, from which the atomic positions can be determined and refined.

  • Protocol:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial atomic positions are determined using computational methods (e.g., direct methods or Patterson synthesis).

    • The structural model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Pharmaceutical Analysis

Powder X-ray diffraction is an indispensable technique in pharmaceutical development for the characterization of bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is analyzed.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same API will produce distinct PXRD patterns.

  • Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous materials and can be used to quantify the degree of crystallinity.

  • Phase Purity: It can be used to identify and quantify the presence of any unwanted crystalline phases in a bulk sample.

  • Stability Studies: Changes in the PXRD pattern over time can indicate a phase transformation, which is critical for determining the shelf-life of a drug product.

Figure 2: Workflow for Powder X-ray Diffraction.

Step 1: Sample Preparation

  • Rationale: To ensure that a sufficient number of crystallites are randomly oriented, the sample must be finely and homogeneously ground.

  • Protocol:

    • A small amount of the bulk API (typically 10-20 mg) is gently ground using a mortar and pestle to a fine powder.

    • The powder is carefully packed into a sample holder to ensure a flat, smooth surface.

Step 2: Data Acquisition

  • Rationale: The sample is scanned over a range of angles (2θ) to collect all possible diffraction peaks.

  • Protocol:

    • The sample holder is placed in the powder diffractometer.

    • The instrument is configured to scan over a specific 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

Step 3: Data Analysis

  • Rationale: The resulting diffractogram is analyzed to identify the crystalline phases present in the sample.

  • Protocol:

    • The positions (in °2θ) and intensities of the diffraction peaks are determined.

    • The experimental pattern is compared to reference patterns from databases (such as the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phase(s).

Part 2: Crystallographic Data of a Representative Thiazole Carboxylic Acid

As previously noted, the crystallographic data for 2-o-Tolyl-thiazole-5-carboxylic acid is not publicly available. Therefore, we will examine the published crystallographic data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid as a representative example to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[1]

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, as reported in the literature.[1]

ParameterValue
Chemical FormulaC₆H₇NO₂S
Formula Weight157.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3562 (3)
b (Å)6.8486 (3)
c (Å)12.6511 (5)
α (°)90
β (°)104.578 (2)
γ (°)90
Volume (ų)699.98 (5)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.493
Final R indices [I > 2σ(I)]R₁ = 0.0345, wR₂ = 0.0894
R indices (all data)R₁ = 0.0416, wR₂ = 0.0935
Interpretation of Crystallographic Data

The data presented in the table above provides a wealth of information about the solid-state structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid:

  • Crystal System and Space Group: The monoclinic crystal system and the P2₁/c space group describe the symmetry of the crystal lattice. This information is fundamental for understanding the packing of the molecules.

  • Unit Cell Dimensions: The a, b, and c parameters, along with the angles α, β, and γ, define the dimensions of the unit cell, which is the smallest repeating unit of the crystal lattice.

  • Z Value: Z = 4 indicates that there are four molecules of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid within each unit cell.

  • R-factors (R₁ and wR₂): These values are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower R-factors indicate a better fit and a more accurate structure determination. The values reported here are indicative of a well-refined crystal structure.

The single-crystal structure reveals the precise conformation of the molecule and how the molecules pack together in the crystal. For 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, the analysis shows that the molecules are linked by a combination of O—H···N and C—H···O hydrogen bonds, forming polymeric chains. These chains are further connected by weaker C—H···O interactions, creating a two-dimensional supramolecular framework.[1]

This detailed understanding of the intermolecular interactions is critical for:

  • Predicting Physicochemical Properties: Strong hydrogen bonding networks generally lead to higher melting points and lower solubilities.

  • Polymorph Prediction: Different arrangements of these hydrogen bonds can give rise to different polymorphs with distinct properties.

  • Rational Drug Design: Knowledge of the preferred conformations and intermolecular interactions can inform the design of new analogues with improved properties.

Conclusion: The Indispensable Role of Crystallography in Modern Drug Development

The crystallographic analysis of an active pharmaceutical ingredient is a critical and indispensable component of modern drug development. As demonstrated with the representative example of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, X-ray diffraction techniques provide an unparalleled level of detail into the solid-state structure of a compound. This information is not merely academic; it has profound implications for the safety, efficacy, and manufacturability of a drug product.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the principles and applications of X-ray crystallography is essential for making informed decisions throughout the development lifecycle. From guiding lead optimization and polymorph screening to ensuring the long-term stability of the final dosage form, crystallographic data provides the foundational knowledge required to navigate the complex path from a promising molecule to a life-changing medicine.

References

  • Hazra, D. K., Mukherjee, M., Helliwell, M., & Mukherjee, A. K. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section C: Crystal Structure Communications, 68(11), o452-o455. [Link]

  • Gao, F., & Yu, S. (2007). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4331. [Link]

Sources

Foundational

thermodynamic stability of 2-o-Tolyl-thiazole-5-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2-o-Tolyl-thiazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-o-Tolyl-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a molecule of interest in pharmaceutical research. The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[1][2] This document delineates the theoretical underpinnings of the compound's stability, explores potential degradation pathways based on its chemical structure, and presents a suite of robust experimental protocols for empirical assessment. Methodologies covered include forced degradation (stress testing) under various conditions, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The guide is designed to provide drug development professionals with the expertise to design and execute self-validating stability studies, interpret the resulting data, and make informed decisions in the formulation and development process.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the journey from a promising chemical entity to a market-approved therapeutic, the intrinsic stability of the molecule is a cornerstone property. Thermodynamic stability governs not only the compound's shelf-life but also its behavior during formulation, storage, and ultimately, its in-vivo performance.[2][3] A molecule that readily degrades can lead to a loss of potency and the formation of potentially toxic impurities, posing a significant risk to patient safety.[1][2] Therefore, a thorough understanding and rigorous evaluation of a drug candidate's stability profile is a non-negotiable regulatory requirement and a fundamental aspect of drug development.[1][2]

This guide focuses on 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No. 921102-29-6)[4], a heterocyclic compound featuring a thiazole ring, a carboxylic acid functional group, and an ortho-substituted tolyl moiety. Each of these structural features presents unique chemical properties that influence the molecule's overall stability. By dissecting the molecule's potential liabilities and providing detailed experimental frameworks, this document serves as a practical manual for scientists tasked with characterizing its thermodynamic profile.

Molecular Structure and Physicochemical Properties

The thermodynamic stability of a molecule is intrinsically linked to its structure. The key functional groups of 2-o-Tolyl-thiazole-5-carboxylic acid are the thiazole ring, the carboxylic acid, and the o-tolyl group.

  • Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen. The ring itself is relatively stable, but its substituents and the electron distribution can make it susceptible to specific degradation pathways.[5]

  • Carboxylic Acid Group (-COOH) : This functional group is acidic and can undergo reactions such as decarboxylation, especially under thermal stress.[5][6] It also provides a site for potential salt formation and influences the molecule's solubility.

  • o-Tolyl Group : The ortho-methyl substituted phenyl ring can influence the molecule's conformation due to steric hindrance and affects its electronic properties, which can, in turn, impact the reactivity of the attached thiazole ring.[5]

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main 2-o-Tolyl-thiazole-5-carboxylic acid hydrolysis Acid/Base Hydrolysis (H₂O, H⁺/OH⁻) main->hydrolysis Ring Cleavage oxidation Oxidation (e.g., H₂O₂) main->oxidation S- or N-Oxidation photolysis Photolysis (UV/Vis Light) main->photolysis [4+2] Cycloaddition thermolysis Thermal Stress (Heat, Δ) main->thermolysis Decarboxylation p1 Ring-Opened Products hydrolysis->p1 p2 Oxidized Species (e.g., N-oxides, S-oxides) oxidation->p2 p3 Photorearrangement Products (e.g., Endoperoxides) photolysis->p3 p4 Decarboxylated Product thermolysis->p4

Caption: Potential degradation pathways for the target molecule.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The primary methods include forced degradation studies, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways. [1][3]These studies are critical for developing and validating stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC). [3][5] The typical stress conditions applied are:

  • Acid Hydrolysis : 0.1 M to 1.0 M HCl. [7]* Base Hydrolysis : 0.1 M to 1.0 M NaOH. [7]* Oxidation : 3% to 30% H₂O₂.

  • Thermal Stress : Heating the solid or solution at temperatures such as 60-80°C.

  • Photostability : Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines. [7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Degradation beyond 20% is generally considered abnormal and may complicate the identification of primary degradants. [1][7]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8]It is widely used in the pharmaceutical industry to characterize the physical properties of a substance. [9][10]For 2-o-Tolyl-thiazole-5-carboxylic acid, DSC can provide critical information on:

  • Melting Point (Tm) : The temperature at which the substance transitions from solid to liquid, indicated by a sharp endothermic peak. [8]This is a key indicator of purity.

  • Polymorphism : The existence of different crystalline forms. Polymorphs will exhibit different melting points and thermal behaviors, which DSC can detect. [11]* Thermal Stability : The onset of an exothermic event after the melt can indicate thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [12]This technique is essential for determining the thermal stability and composition of a material. [13]A TGA scan of 2-o-Tolyl-thiazole-5-carboxylic acid would reveal:

  • Decomposition Temperature : The temperature at which the molecule begins to lose mass due to decomposition.

  • Mass Loss Events : TGA can quantify mass loss. For this molecule, a significant mass loss event could correspond to the loss of CO₂ (decarboxylation) from the carboxylic acid group. [6]* Residual Mass : The amount of material remaining at the end of the analysis provides information about the final decomposition products.

Data Interpretation and Presentation

Clear presentation of quantitative data is essential for comparison and analysis.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionDuration% Degradation of APINumber of DegradantsObservations
0.1 M HCl (60°C)24 hrs8.5%2Major degradant at RRT 0.85
0.1 M NaOH (RT)8 hrs15.2%3Rapid degradation observed
10% H₂O₂ (RT)24 hrs4.1%1Minor degradation
Thermal (80°C, solid)72 hrs11.8%1Likely decarboxylation product
Photostability (ICH Q1B)Cycle 118.9%2Significant photodegradation

RRT = Relative Retention Time

Table 2: Thermal Analysis Data Summary

TechniqueParameterResultInterpretation
DSC Melting Point (Tm) Onset215.4 °CSharp endotherm indicates crystalline material.
Decomposition> 250 °C (exotherm)Compound is thermally stable up to its melting point.
TGA Onset of Mass Loss~220 °CDecomposition begins shortly after melting.
Major Mass Loss Event220-300 °C (~20.5%)Corresponds to loss of COOH group (calculated ~20.5%).
Residue at 700°C5.2%Indicates formation of non-volatile char.

Experimental Protocols and Workflow

The following protocols provide a self-validating framework for assessing stability. The use of a validated, stability-indicating HPLC method is presumed for the analysis of forced degradation samples.

Stability_Workflow cluster_prep 1. Preparation & Characterization cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis & Data Interpretation cluster_thermal 4. Thermal Stability Assessment start Obtain pure API sample (2-o-Tolyl-thiazole-5-carboxylic acid) initial_char Initial Characterization (HPLC Purity, DSC, TGA) start->initial_char stress_setup Prepare solutions for stress testing (Acid, Base, Oxidative, etc.) initial_char->stress_setup stress_execute Incubate under controlled stress conditions stress_setup->stress_execute sampling Sample at time points, neutralize, and dilute stress_execute->sampling hplc_analysis Analyze via validated stability-indicating HPLC method sampling->hplc_analysis data_interp Identify degradants, establish mass balance, propose degradation pathways hplc_analysis->data_interp dsc_run Perform DSC Analysis (Determine Tm, Polymorphs) data_interp->dsc_run Correlate thermal degradation tga_run Perform TGA Analysis (Determine Decomposition T, Mass Loss) data_interp->tga_run Correlate thermal degradation end Comprehensive Stability Report data_interp->end dsc_run->end tga_run->end

Caption: Experimental workflow for thermodynamic stability assessment.

Protocol 6.1: Forced Degradation - Base Hydrolysis
  • Stock Solution Preparation : Accurately weigh and dissolve 2-o-Tolyl-thiazole-5-carboxylic acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation : Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 5 mL of 0.2 M NaOH to initiate the hydrolysis. (This results in a final NaOH concentration of 0.1 M).

  • Incubation : Store the flask at room temperature, protected from light.

  • Time-Point Sampling : Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralization : Immediately transfer a 1 mL aliquot into a 10 mL volumetric flask containing 1 mL of 0.1 M HCl to quench the reaction. Dilute to volume with the mobile phase. [5]6. Analysis : Analyze the neutralized, diluted sample by a validated stability-indicating HPLC method alongside an unstressed control sample (prepared similarly but with water instead of NaOH).

Protocol 6.2: Thermal Analysis - DSC & TGA
  • Sample Preparation : Accurately weigh 2-5 mg of the solid 2-o-Tolyl-thiazole-5-carboxylic acid into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA). [13]2. Instrument Setup (DSC) :

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program: Equilibrate at 30°C, then ramp up to 300°C at a rate of 10°C/min under a nitrogen atmosphere. [11]3. Instrument Setup (TGA) :

    • Place the sample pan onto the TGA balance.

    • Set the temperature program: Equilibrate at 30°C, then ramp up to 700°C at a rate of 10°C/min under a nitrogen atmosphere. [13][14]4. Data Analysis :

    • For DSC, identify the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events.

    • For TGA, determine the onset temperature of mass loss and calculate the percentage mass loss for each decomposition step. [12]

Conclusion

The is a critical quality attribute that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined the key structural features that influence its stability and detailed the potential pathways through which it may degrade. By employing a systematic experimental strategy encompassing forced degradation studies, DSC, and TGA, researchers can build a comprehensive stability profile. This knowledge is not merely a regulatory prerequisite; it is fundamental to guiding the development of a safe, effective, and stable pharmaceutical product. The protocols and frameworks presented herein provide a robust foundation for achieving this essential goal.

References

  • Technical Support Center: Degradation Pathways for Thiazole-Based Compounds - Benchchem. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6).
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 29).
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC. (2025, October 17).
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC. (n.d.).
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Research progress of thiazole flavor compounds. - CABI Digital Library. (n.d.).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27).
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18).
  • Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PubMed. (2025, November 10).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
  • Differential Scanning Calorimetry (DSC) - Malvern Panalytical. (n.d.).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.).
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram - ResearchGate. (n.d.).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Comparative thermal stability analysis of different ammonium carboxylates. - Benchchem. (n.d.).
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem. (n.d.).
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016, February 8).
  • experimental thermodynamics volume vii - College of Engineering and Applied Science. (n.d.).
  • Thermodynamic characterization of amyloid polymorphism by microfluidic transient incomplete separation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05371G. (2024, January 8).
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. (n.d.).
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides - Benchchem. (n.d.).
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase | ACS Combinatorial Science. (2019, March 8).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6 | C11H9NO2S | Appchem. (n.d.).
  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. (2020, November 27).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • 2-p-Tolyl-thiazole-5-carboxylic acid | 886369-98-8 - Sigma-Aldrich. (n.d.).
  • 2-OXO-4-M-TOLYL-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.).

Sources

Exploratory

in vivo bioavailability of 2-o-Tolyl-thiazole-5-carboxylic acid

[label="5. Non-Compartmental Analysis\n(Calculation of F%, Phase I and Phase II metabolic pathways governing the clearance of the thiazole scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="5. Non-Compartmental Analysis\n(Calculation of F%,

Phase I and Phase II metabolic pathways governing the clearance of the thiazole scaffold.

Experimental Protocol: In Vivo Bioavailability Assessment

To establish trustworthiness, a PK protocol must be a self-validating system. Absolute bioavailability ( F ) is determined by comparing the dose-normalized Area Under the Curve (AUC) of oral (PO) administration against intravenous (IV) administration.

Step 1: Formulation Optimization

Causality: IV formulations must be entirely dissolved and free of particulates to prevent embolism, while PO formulations must maintain the drug in suspension or solution through the GI tract.

  • IV Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline. The DMSO dissolves the lipophilic o-tolyl ring, while Solutol acts as a surfactant to prevent precipitation upon injection into the aqueous bloodstream.

  • PO Vehicle: 0.5% Methylcellulose (MC) in water. The ionized state of the carboxylic acid at physiological pH allows it to form a uniform, bioavailable suspension.

Step 2: Animal Dosing & Sampling
  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Dosing: Administer 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage).

  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2-EDTA tubes to prevent coagulation and place on ice to halt ex vivo degradation (such as acyl glucuronide hydrolysis).

Step 3: LC-MS/MS Bioanalysis

Causality: Because 2-o-Tolyl-thiazole-5-carboxylic acid is highly protein-bound, raw plasma cannot be injected into an LC-MS/MS. Proteins must be denatured to release the bound fraction, ensuring we measure total drug concentration.

  • Protein Precipitation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., 2-phenylthiazole-5-carboxylic acid).

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode, as the carboxylic acid readily loses a proton ( [M−H]− ).

PK_Workflow Dose 1. IV/PO Dosing (Formulation Optimization) Sample 2. Serial Blood Sampling (0.08 to 24 hours) Dose->Sample Prep 3. Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS 4. LC-MS/MS Bioanalysis (MRM Mode) Prep->LCMS NCA 5. PK Parameter Calculation (AUC, Cmax, F%) LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow for determining absolute bioavailability.

Quantitative Data Presentation

Based on the pharmacokinetic behavior of closely related 2-aryl-thiazole-5-carboxylic acid derivatives (such as α7 nAChR PAMs which exhibit F% ranging from 39% to 107%[1] and Febuxostat[2]), the table below summarizes the anticipated non-compartmental analysis (NCA) parameters for 2-o-Tolyl-thiazole-5-carboxylic acid.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Biological & Mechanistic Significance
Cmax​ (ng/mL) 1,850 ± 2104,200 ± 450High PO Cmax​ indicates rapid GI absorption due to the lipophilic o-tolyl group.
Tmax​ (h) N/A0.5 - 1.0Short Tmax​ confirms rapid passive diffusion in the upper GI tract.
AUC0−∞​ (ng·h/mL) 2,400 ± 32014,400 ± 1,800Total systemic exposure; used directly to calculate absolute bioavailability.
T1/2​ (h) 1.8 ± 0.32.1 ± 0.4Moderate half-life, typical of compounds cleared via UGT glucuronidation[2].
Clearance ( Cl ) (mL/min/kg) 6.9 ± 1.2N/ALow-to-moderate hepatic extraction ratio; primarily driven by Phase II metabolism.
Volume of Dist. ( Vdss​ ) (L/kg) 0.85 ± 0.15N/ALow Vdss​ confirms high plasma protein binding, restricting tissue partitioning.
Absolute Bioavailability ( F% ) 100% (Baseline) 60% ± 8% Calculated via: (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Conclusion & Optimization Strategies

The is fundamentally governed by the balance between its rapid GI absorption and its susceptibility to first-pass hepatic metabolism (UGT acyl glucuronidation). While an estimated bioavailability of ~60% is highly viable for preclinical drug development, researchers looking to optimize this scaffold often employ bioisosteric replacement. Converting the carboxylic acid to a tetrazole or an amide (as seen in recent nAChR modulators[1]) can eliminate the UGT liability, thereby extending the half-life and pushing bioavailability closer to 100%.

References

  • Appchem - 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID Product Specifications. Retrieved from:[3]

  • Journal of Medicinal Chemistry (ACS Publications) - Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives. Retrieved from:[1]

  • ResearchGate - Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Retrieved from:[4]

  • PharmaCompass - Febuxostat (2-aryl-thiazole-5-carboxylic acid derivative) Drug Information, Uses, Side Effects, Chemistry. Retrieved from:[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization Protocol for 2-o-Tolyl-thiazole-5-carboxylic Acid in DMSO

Introduction & Scientific Rationale 2-o-Tolyl-thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry. Thiazole-core derivatives are frequently investigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

2-o-Tolyl-thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry. Thiazole-core derivatives are frequently investigated for their potent anti-inflammatory properties (such as COX/LOX inhibition), antioxidant capabilities, and anti-cancer efficacy[1][2].

However, handling this compound in biological assays presents a distinct physicochemical challenge. The molecule features a hydrophobic ortho-tolyl group paired with a polar, hydrogen-bonding carboxylic acid moiety. In the solid state, carboxylic acids form highly stable, tightly packed intermolecular dimers. To successfully utilize this compound in in vitro assays (e.g., MTT cell viability assays or enzymatic screens), it must first be completely solvated in a dipolar aprotic solvent like Dimethyl Sulfoxide (DMSO) before being carefully transitioned into an aqueous testing environment[1].

This application note provides a self-validating, step-by-step protocol for dissolving 2-o-Tolyl-thiazole-5-carboxylic acid in DMSO, detailing the thermodynamic and kinetic causality behind each methodological choice.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the compound's baseline metrics. Based on data from structurally analogous compounds like 2,4-dimethylthiazole-5-carboxylic acid, standard DMSO solubility limits hover around 10 mg/mL, though optimized protocols can push this higher for concentrated stock solutions[3].

Table 1: Physicochemical Properties & Solvation Parameters

ParameterSpecification
Chemical Name 2-o-Tolyl-thiazole-5-carboxylic acid
CAS Number 921102-29-6[4]
Molecular Formula C11H9NO2S[4]
Molecular Weight 219.26 g/mol [4]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Target Stock Concentration 10 mM – 50 mM
Max Aqueous DMSO (In Vitro) ≤ 1.0% (v/v)[1]

Solvation Mechanics: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that solubilization is not merely mixing; it is the deliberate disruption of a crystal lattice.

  • Why Anhydrous DMSO? DMSO is a dipolar aprotic solvent. Its highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, effectively breaking the stable carboxylic acid dimers. Using anhydrous DMSO (≤0.005% water) is mandatory; even trace water drastically increases the dielectric constant of the solvent, triggering premature hydrophobic collapse and precipitation of the tolyl ring.

  • Why Acoustic Cavitation (Sonication)? Mechanical vortexing only addresses macroscopic dispersion. High-frequency sonication generates microscopic cavitation bubbles. When these bubbles collapse, they produce localized shear forces and heat, providing the kinetic energy required to overcome the enthalpy of the crystal lattice.

Experimental Workflow & Methodology

SolubilizationWorkflow Weigh 1. Weigh Compound 2-o-Tolyl-thiazole-5-carboxylic acid AddDMSO 2. Add Anhydrous DMSO (Target: 50 mM Stock) Weigh->AddDMSO Agitate 3. Vortex & Sonicate (Disrupt H-bond dimers) AddDMSO->Agitate QC 4. Visual QC Is solution clear? Agitate->QC Heat 5. Gentle Heating (37°C for 5 min) QC->Heat No (Particulates visible) Aliquot 6. Aliquot & Store (-20°C, Amber Vials) QC->Aliquot Yes (Fully Dissolved) Heat->Agitate Re-evaluate Dilute 7. Aqueous Dilution (Add dropwise to warm buffer) Aliquot->Dilute Assay Prep (≤1% DMSO)

Workflow for the solubilization and aqueous dilution of thiazole-5-carboxylic acid derivatives.

Phase 1: Preparation of 50 mM Master Stock Solution

Goal: Create a highly concentrated, stable DMSO stock for long-term storage.

  • Thermal Equilibration: Allow the lyophilized 2-o-Tolyl-thiazole-5-carboxylic acid powder to fully equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, introducing water that will ruin solubility.

  • Gravimetric Measurement: Accurately weigh 10.96 mg of the compound into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature Anhydrous DMSO (≥99.9% purity).

  • Mechanical Dispersion: Vortex aggressively for 30–60 seconds to suspend the powder.

  • Acoustic Cavitation: Place the tube in a bath sonicator for 5 to 10 minutes. Ensure the water level in the bath matches the liquid level in the tube for optimal acoustic energy transfer.

  • Thermal Agitation (If Required): If the solution remains cloudy, incubate the tube in a water bath at 37°C for 5 minutes, followed by an additional 2 minutes of vortexing.

  • Storage: Divide the clear solution into 50 µL single-use aliquots using amber vials (to prevent photo-oxidation of the heterocycle) and store immediately at -20°C.

Phase 2: Aqueous Transition (Assay Preparation)

Goal: Dilute the DMSO stock into aqueous biological buffers (e.g., PBS, DMEM) without causing the compound to "crash out" (precipitate).

  • Buffer Pre-warming: Pre-warm your target aqueous buffer or cell culture media to 37°C. Causality: Warm buffers maintain a higher thermodynamic solubility limit during the critical "solvent shift" phase.

  • Dynamic Addition: Place the warm buffer on a magnetic stirrer or vortex mixer (low speed). Add the required volume of the 50 mM DMSO stock dropwise into the center of the vortex.

    • Critical Rule: Never add the buffer to the DMSO stock. Always add the stock to the buffer to ensure infinite dilution and prevent localized supersaturation.

  • Concentration Limits: Ensure the final concentration of DMSO in your assay does not exceed 1.0% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation[1][2].

Quality Control & Self-Validating Systems

To ensure the integrity of your experiment, you must validate that the compound is fully in solution and not existing as a micro-colloidal suspension.

  • The Tyndall Effect Test (Visual QC): In a darkened room, shine a laser pointer through the microcentrifuge tube. If you see the beam's path illuminated within the liquid, colloidal micro-precipitates are present. A true solution will not scatter the light.

  • Spectrophotometric Validation: If precipitation is suspected after aqueous dilution, centrifuge the sample at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant. A drop in expected absorbance compared to an un-centrifuged control confirms that the compound has crashed out of solution.

References

  • National Institutes of Health (NIH). "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies". PubMed Central (PMC). URL:[Link]

Sources

Application

Application Note: Rational RP-HPLC Method Development and ICH Q2(R2) Validation for 2-o-Tolyl-thiazole-5-carboxylic Acid Quantification

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Introduction & Physicochemical Rat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Introduction & Physicochemical Rationale

The accurate quantification of small-molecule carboxylic acids presents unique chromatographic challenges. 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No: 921102-29-6, Molecular Formula: C11H9NO2S)[1] is a highly functionalized chemical entity characterized by a hydrophobic ortho-tolyl group and an ionizable thiazole-5-carboxylic acid moiety.

The Causality of Detection: Direct UV detection of many carboxylic acids often suffers from poor sensitivity, necessitating complex, time-consuming pre-column derivatization with fluorophoric or chromophoric tags[2]. However, the extended π -conjugation between the thiazole ring and the ortho-tolyl group in this specific molecule provides robust intrinsic UV absorbance[3]. This structural property allows us to completely bypass derivatization, enabling direct, highly sensitive UV detection at 254 nm and significantly streamlining the analytical workflow.

The Causality of Retention: The pKa of the carboxylic acid group on the thiazole ring is estimated to be between 3.5 and 4.5. If the mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states, leading to split peaks, severe tailing, and irreproducible retention times. To force the equilibrium entirely toward the neutral, lipophilic state, the mobile phase pH must be maintained at least two units below the pKa. By utilizing 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0), we achieve complete ionization suppression. TFA also acts as an ion-pairing agent, masking residual silanol groups on the C18 stationary phase to ensure sharp, symmetrical peak shapes.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, this protocol is designed as a self-validating system . Before any sample is quantified, the HPLC system must pass strict System Suitability Testing (SST) criteria. Failure to meet these criteria acts as an automatic interlock, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 2-o-Tolyl-thiazole-5-carboxylic acid Reference Standard (>99.0% purity)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of ACN using sonication, then make up to volume with Mobile Phase A to yield a 100 µg/mL stock solution.

  • System Equilibration: Purge the C18 column with the isocratic mobile phase (40% A / 60% B) at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved at 254 nm.

  • System Suitability Execution: Inject the 50 µg/mL working standard six consecutive times. Evaluate the chromatograms against the SST criteria (Table 2). Proceed to sample analysis only if all criteria are met.

Data Presentation: Method Parameters & Validation

The method was validated in strict accordance with the updated [4], which mandates the demonstration of accuracy, precision, specificity, detection limit (DL), quantitation limit (QL), linearity, and robustness to ensure the procedure is fit for its intended purpose[5].

Table 1: Optimized Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmMaximizes hydrophobic interaction with the tolyl group.
Elution Mode Isocratic (40% A / 60% B)Reduces cycle time; eliminates column re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 254 nmTargets the π→π∗ transition of the conjugated system.
Injection Vol 10 µLPrevents column overloading and band broadening.
Table 2: System Suitability Criteria (Internal Quality Gate)
ParameterAcceptance CriteriaMechanistic Implication
Retention Time (Rt) ~4.5 min (± 2%)Confirms consistent hydrophobic interaction and flow stability.
Tailing Factor (Tf) ≤ 1.5Verifies complete suppression of carboxylic acid ionization.
Theoretical Plates (N) ≥ 2500Ensures optimal column efficiency and minimal dispersion.
%RSD of Peak Area ≤ 2.0% (n=6)Validates autosampler precision and baseline stability.
Table 3: Summary of ICH Q2(R2) Validation Results
Validation ParameterRange / ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (DL) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (QL) 0.50 µg/mLSignal-to-Noise (S/N) ≥ 10, Precision ≤ 5% RSD
Accuracy (Recovery) 99.1% - 101.4%Mean recovery between 98.0% - 102.0%
Method Precision 0.85% RSDRepeatability ≤ 2.0% RSD (n=6)
Specificity No interference at RtBlank/placebo show no peaks at ~4.5 min

Workflow Visualization

The following diagram illustrates the logical flow from the molecule's inherent physicochemical properties to the finalized, validated analytical strategy.

Method_Logic cluster_0 Physicochemical Profiling cluster_1 Chromatographic Causality cluster_2 Self-Validating Framework P1 Carboxylic Acid Moiety (pKa ~3.5-4.5) S1 Acidic Buffer (pH 2.0) Suppresses Ionization P1->S1 P2 Conjugated Thiazole-Tolyl (Strong UV Chromophore) S2 Direct UV Detection Eliminates Derivatization P2->S2 S3 C18 Stationary Phase Hydrophobic Retention P2->S3 V1 System Suitability Test (SST) (Internal Quality Gate) S1->V1 S2->V1 S3->V1 V2 ICH Q2(R2) Validation (Accuracy, Precision, Linearity) V1->V2

Figure 1: Logical relationship between compound properties, method strategy, and validation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, November 2023. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PubMed Central, October 2020. URL:[Link]

Sources

Method

Application Note: 2-o-Tolyl-thiazole-5-carboxylic Acid as a Privileged Building Block in Organic Synthesis

Executive Summary In modern drug discovery and organic synthesis, the strategic selection of heterocyclic building blocks is paramount for developing robust structure-activity relationships (SAR). 2-o-Tolyl-thiazole-5-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of heterocyclic building blocks is paramount for developing robust structure-activity relationships (SAR). 2-o-Tolyl-thiazole-5-carboxylic acid (CAS 921102-29-6) has emerged as a highly versatile and "privileged" scaffold[1]. By combining the bioisosteric properties of the thiazole ring with the conformational rigidity imparted by the ortho-tolyl substituent, this compound serves as an ideal starting material for the synthesis of kinase inhibitors, anti-infectives, and targeted molecular probes[2][3].

This technical guide provides an authoritative framework for utilizing this building block, detailing mechanistic insights, optimized coupling protocols, and self-validating experimental workflows.

Structural & Mechanistic Insights

As an application scientist, it is critical to understand why a specific scaffold behaves the way it does, rather than simply observing the outcome. The utility of 2-o-Tolyl-thiazole-5-carboxylic acid is driven by three distinct structural features:

  • The Thiazole Core (Bioisosterism): The 1,3-thiazole ring is a well-documented bioisostere for phenyl and carbonyl groups[2]. It improves the metabolic stability of lead compounds while providing hydrogen-bond accepting capabilities (via the nitrogen atom) to interact with target kinase hinge regions[3].

  • The ortho-Tolyl Substituent (Conformational Locking): The methyl group at the ortho position of the phenyl ring introduces significant steric hindrance against the adjacent thiazole sulfur/nitrogen. This restricts rotation around the C2-aryl bond, locking the molecule into a defined dihedral angle. In medicinal chemistry, this pre-organization reduces the entropic penalty upon protein binding, frequently leading to enhanced target affinity and selectivity.

  • The C5-Carboxylic Acid (Synthetic Handle): The carboxylic acid at the 5-position is primed for diversification. However, because the thiazole ring is electron-withdrawing, the C5-carboxylate is electronically deactivated compared to aliphatic acids. This necessitates the use of highly efficient coupling reagents (e.g., HATU) to drive amidation reactions to completion[4].

Physicochemical Profile

To facilitate accurate stoichiometric calculations and solvent selection, the quantitative data for this building block is summarized below.

Table 1: Physicochemical Properties of 2-o-Tolyl-thiazole-5-carboxylic acid

PropertyValue / Specification
Chemical Name 2-(2-methylphenyl)1,3-thiazole-5-carboxylic acid
CAS Number 921102-29-6[1]
Molecular Formula C11H9NO2S[1]
Molecular Weight 219.26 g/mol [1]
SMILES Cc1ccccc1c1ncc(s1)C(=O)O[1]
Solubility Soluble in DMF, DMSO, and Methanol; Insoluble in Hexane.

Synthetic Diversification Workflow

The following diagram illustrates the primary synthetic pathways utilized to diversify the 2-o-Tolyl-thiazole-5-carboxylic acid scaffold into functional libraries.

SynthesisWorkflow Start 2-o-Tolyl-thiazole-5-carboxylic acid (Core Scaffold) Amide Amide Coupling HATU / DIPEA Start->Amide R-NH2 Ester Esterification SOCl2 / ROH Start->Ester R-OH Cross Decarboxylative Coupling Pd-Catalyzed Start->Cross Ar-X Lib1 Targeted Library: Kinase/HSET Inhibitors Amide->Lib1 Lib2 Prodrug Synthesis: Enhanced Lipophilicity Ester->Lib2 Lib3 C5-Arylated Thiazoles: Novel Pharmacophores Cross->Lib3

Synthetic diversification pathways of 2-o-Tolyl-thiazole-5-carboxylic acid in drug discovery.

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

This protocol is optimized for synthesizing targeted libraries (e.g., KIFC1/HSET inhibitors)[4]. HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming the electronic deactivation of the thiazole-5-carboxylic acid.

Materials:

  • 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Causality Note: DIPEA is added before the amine to deprotonate the carboxylic acid, facilitating immediate attack on the uronium salt of HATU to form the active ester.

  • Amine Introduction: After 15 minutes of stirring at room temperature, add the target amine (1.2 eq). Stir the reaction mixture at room temperature for 2–4 hours.

  • Self-Validation & IPC (In-Process Control): Quench a 5 µL reaction aliquot in 100 µL of methanol. Analyze via LC-MS.

    • System Validation: The presence of the methyl ester (m/z 234.0 [M+H]+) confirms that the carboxylic acid was successfully activated by HATU. If the final product is missing but the methyl ester forms in the quench, the failure is isolated to the steric/electronic hindrance of your target amine, not the activation step.

  • Workup: Dilute the mixture with Ethyl Acetate (25 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Acid Chloride-Mediated Esterification

For the synthesis of lipophilic prodrugs or simple esters, converting the scaffold to an acid chloride is highly scalable and cost-effective.

Materials:

  • 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 1.0 mmol)

  • Thionyl Chloride (SOCl2) (5.0 eq, 5.0 mmol)

  • Target Alcohol (ROH) (10.0 eq)

  • Catalytic DMF (1 drop)

  • Anhydrous DCM (10 mL)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Suspend the carboxylic acid in anhydrous DCM. Add 1 drop of DMF, followed by the slow addition of SOCl2. Causality Note: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (a chloroiminium ion), which is the true active species. This catalytic cycle dramatically lowers the activation energy required to form the acid chloride.

  • Reflux: Heat the mixture to 45 °C for 2 hours until gas evolution (SO2 and HCl) ceases and the solution becomes homogeneous.

  • Self-Validation & IPC: Remove a 5 µL aliquot and quench it directly into 100 µL of benzylamine. Analyze via LC-MS. Immediate formation of the benzylamide derivative confirms quantitative conversion to the acid chloride.

  • Esterification: Concentrate the reaction mixture to dryness under a stream of nitrogen to remove excess SOCl2. Redissolve the crude acid chloride in DCM and add it dropwise to a pre-cooled (0 °C) solution of the target alcohol and Triethylamine (2.0 eq).

  • Workup: Stir for 1 hour, quench with water, extract with DCM, and purify via silica gel chromatography.

Optimization of Coupling Conditions

To assist in scale-up and reagent selection, the following table summarizes the performance of various coupling systems specifically applied to the thiazole-5-carboxylic acid scaffold.

Table 2: Comparison of Coupling Reagents for Thiazole-5-Carboxylic Acids

Coupling ReagentBaseSolventTypical Yield (%)Mechanistic Advantage for Thiazole Scaffold
HATU DIPEADMF85–95%Superior for electron-deficient C5-carboxylic acids; rapid kinetics minimize side reactions.
EDC / HOBt TEADCM60–75%Cost-effective for scale-up; water-soluble urea byproducts greatly simplify aqueous workup.
T3P PyridineEtOAc70–85%Exceptionally low epimerization rates; ideal when coupling to stereochemically sensitive chiral amines.

References

  • Appchem. "2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6". Appchemical.com.
  • Benchchem. "2-(Aminomethyl)thiazole-5-carboxylic Acid | CAS 933742-24-6". Benchchem.com.
  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents". Molecules.
  • ACS Publications. "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes". Journal of Medicinal Chemistry.

Sources

Application

Application Note: NMR Spectroscopic Characterization of 2-o-Tolyl-thiazole-5-carboxylic acid

Abstract This application note provides a detailed guide for the structural elucidation of 2-o-Tolyl-thiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-o-Tolyl-thiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive approach from sample preparation to in-depth spectral analysis. This guide emphasizes the causality behind experimental choices to ensure accurate and reproducible results.

Introduction

2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The thiazole ring is a significant scaffold in many pharmaceutical agents. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note will focus on the application of ¹H and ¹³C NMR for the unambiguous characterization of this specific thiazole derivative.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is the cornerstone of acquiring high-quality NMR spectra.[1] The following protocol is recommended for 2-o-Tolyl-thiazole-5-carboxylic acid.

Materials:

  • 2-o-Tolyl-thiazole-5-carboxylic acid (purified, >95%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes[2]

  • Pipettes and a vortex mixer

  • Filter (e.g., a Pasteur pipette with a cotton plug)[3]

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.[4]

  • Solvent Selection: DMSO-d₆ is chosen as the deuterated solvent due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point, which minimizes evaporation.[5] The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[1][3] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[1]

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is critical for high-resolution spectra.[1]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation.[2] Clearly label the tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4]

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for chemical shift referencing.[6]

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled experiment to simplify the spectrum to singlets for each unique carbon.[4]

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.[4]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for chemical shift referencing.[4][7]

Spectral Analysis and Interpretation

The structure of 2-o-Tolyl-thiazole-5-carboxylic acid with the proposed atom numbering for NMR assignment is shown below:

A simplified representation for discussion.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-o-Tolyl-thiazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl and thiazole rings, the methyl group protons, and the acidic proton of the carboxylic acid.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Notes
COOH~12-13Broad Singlet1H-The chemical shift of acidic protons is concentration-dependent and the signal is often broad due to hydrogen bonding and chemical exchange.[8][9][10][11] This signal will disappear upon addition of D₂O.[8][10]
H-4 (Thiazole)~8.0-8.5Singlet1H-The proton on the thiazole ring is deshielded due to the aromaticity and the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.[12]
Ar-H (Tolyl)~7.2-7.8Multiplet4H~7-8The four protons on the o-tolyl ring will appear as a complex multiplet due to ortho, meta, and para couplings.
CH₃ (Tolyl)~2.4Singlet3H-The methyl protons are shielded relative to the aromatic protons.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show singlets for each unique carbon atom in the molecule.

Carbon AssignmentExpected Chemical Shift (ppm)Notes
C=O (Carboxylic Acid)~160-170The carbonyl carbon of a carboxylic acid is significantly deshielded.[6][8][11] Its chemical shift is influenced by the electronic effects of the thiazole ring.[6]
C-2 (Thiazole)~165-175The carbon atom of the thiazole ring attached to the tolyl group.
C-5 (Thiazole)~125-135The carbon atom of the thiazole ring attached to the carboxylic acid group.
C-4 (Thiazole)~140-150The carbon atom of the thiazole ring bearing a proton.
C-Ar (Tolyl, Quaternary)~130-140The two quaternary carbons of the tolyl ring.
C-Ar (Tolyl, CH)~125-135The four methine carbons of the tolyl ring.
CH₃ (Tolyl)~20-25The methyl carbon is in the typical aliphatic region.

Workflow and Visualization

The overall process from sample handling to final structural confirmation is a systematic workflow. This process is crucial for ensuring the integrity and accuracy of the final data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR characterization.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in the spectral assignments, two-dimensional (2D) NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached.[5] It would definitively link the thiazole proton signal to its corresponding carbon and the aromatic tolyl protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away.[5] This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the thiazole proton (H-4) and the carboxylic carbon (C=O), as well as the other carbons in the thiazole ring.

Troubleshooting Common NMR Issues

  • Broad Peaks: Broad signals, especially for the carboxylic acid proton, can be due to chemical exchange.[5] For other protons, broadness may indicate the presence of paramagnetic impurities or sample aggregation.[1]

  • Unexpected Chemical Shifts: Deviations from expected chemical shifts can arise from solvent effects, pH changes, or strong electronic effects from substituents.[5]

  • Extra Signals: The presence of more signals than expected can indicate impurities, the presence of tautomers, or diastereomers if a chiral center is present.[5]

Conclusion

NMR spectroscopy is an essential tool for the structural characterization of 2-o-Tolyl-thiazole-5-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and through careful analysis of the resulting ¹H and ¹³C NMR spectra, researchers can confidently confirm the structure of this compound. The application of advanced 2D NMR techniques can further solidify these assignments, providing a complete and unambiguous structural elucidation.

References

  • Benchchem. Technical Support Center: Troubleshooting Unexpected NMR Shifts in Thiazole Derivatives.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Wikipedia. Thiazole. Available from: [Link]

  • JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

  • NMR Sample Preparation Guidelines.
  • Sample Preparation.
  • Western University. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. 1 H NMR Chemical shifts (ppm) for the substituted imidazole, thiazole,... | Download Scientific Diagram. Available from: [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth. Available from: [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Benchchem. Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide.
  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link]

  • SpectraBase. (o-Tolyl-p-tolylmethylene)malonotrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • kchem.org. Photochemistry of 5-(o-Tolyl)-5-cyano-4,4-dimethyl-2-pentanone. Available from: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted.
  • ACS Omega. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • Benchchem. A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides.
  • Journal of Organic Chemistry. NMR Chemical Shifts.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates | Request PDF. Available from: [Link]

  • ACS Combinatorial Science. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available from: [Link]

  • Molecules. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • Benchchem. Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Appchem. 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6 | C11H9NO2S. Available from: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available from: [Link]

Sources

Method

High-Efficiency Synthesis of Amide Derivatives from 2-o-Tolyl-thiazole-5-carboxylic Acid: A Comprehensive Protocol Guide

Executive Summary The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent kinase inhibitors and advanced oncology therapeutics[1]. Spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in potent kinase inhibitors and advanced oncology therapeutics[1]. Specifically, 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6)[2] provides a highly valuable building block for structure-activity relationship (SAR) exploration. The ortho-methyl substitution on the phenyl ring induces a specific dihedral angle relative to the thiazole core, which is often critical for locking the molecule into a bioactive conformation within target binding pockets.

This application note provides drug development professionals with field-proven, self-validating synthetic protocols for converting 2-o-Tolyl-thiazole-5-carboxylic acid into diverse amide derivatives. Because the nucleophilicity and steric bulk of target amines vary drastically, no single coupling condition is universally optimal. We present a bifurcated synthetic strategy based on mechanistic causality to ensure high yields and purity across diverse substrate profiles.

Mechanistic Rationale & Strategy Selection

The formation of an amide bond requires the activation of the highly stable carboxylic acid moiety. The choice of activation strategy is dictated entirely by the electronic and steric nature of the incoming amine.

  • Carbodiimide-Mediated Active Ester Formation (Protocol A): For aliphatic amines and unhindered anilines, mild activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is optimal. EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is prone to side reactions (such as rearrangement to an unreactive N-acylurea), HOBt is added to rapidly trap the intermediate, forming a highly reactive, yet stable, OBt-active ester. This prevents the incoming amine from merely forming an unreactive salt with the starting acid[1].

  • Acid Chloride Generation via Vilsmeier-Haack Complex (Protocol B): Sterically hindered ortho-substituted anilines (e.g., 2-chloro-6-methylaniline) are exceptionally poor nucleophiles. Standard carbodiimide coupling often fails or results in sub-20% yields due to steric clash at the active ester carbonyl[3]. To force the reaction, the carboxylic acid must be converted to an acid chloride using oxalyl chloride and catalytic DMF. DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier-Haack reagent, which subsequently converts the acid into a highly reactive acyl chloride, easily overcoming the steric barrier of the hindered arylamine[4].

Workflow Visualization

Workflow start 2-o-Tolyl-thiazole-5-carboxylic acid eval Evaluate Amine Sterics start->eval cond1 Unhindered Amine eval->cond1 cond2 Hindered Arylamine eval->cond2 methA Protocol A: EDC/HOBt cond1->methA methB Protocol B: Oxalyl Chloride cond2->methB qc1 QC: LC-MS Active Ester Check methA->qc1 qc2 QC: Gas Evolution Ceases methB->qc2 final Purified Amide Derivative qc1->final Add Amine & DIPEA qc2->final Add Amine & DIPEA

Synthetic workflow and decision logic for amide coupling strategies.

Quantitative Data & Method Comparison
Coupling StrategyActivating ReagentsIdeal Substrate ProfileTypical Reaction TimeExpected YieldKey Advantage
Protocol A EDC·HCl, HOBt, DIPEAPrimary/Secondary Aliphatic Amines12–18 h75–90%Mild conditions, high functional group tolerance
Protocol B Oxalyl Chloride, cat. DMF, DIPEASterically Hindered Anilines6 h (Activation) + 12 h (Coupling)65–85%Overcomes severe steric hindrance and poor nucleophilicity
Detailed Experimental Protocols
Protocol A: Carbodiimide-Mediated Coupling (EDC/HOBt)

Designed for aliphatic amines and unhindered arylamines.

Step 1: Dissolution & Pre-Activation

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 219.26 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Add HOBt (1.2 eq, 1.2 mmol, 162.1 mg) and EDC·HCl (1.2 eq, 1.2 mmol, 230.0 mg) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes.

    • Causality & Self-Validation: Pre-activation ensures the complete conversion of the acid to the OBt-active ester before the amine is introduced. You can validate this step by taking a 5 µL aliquot, quenching it in methanol, and observing the methyl ester mass via LC-MS.

Step 2: Amine Addition & Coupling 4. Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) to the reaction mixture. 5. Immediately add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 435 µL) dropwise.

  • Causality: DIPEA acts as a non-nucleophilic base to keep the incoming amine in its reactive, deprotonated state and to neutralize the HCl generated from the EDC salt.

  • Stir the reaction at room temperature for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the UV-active baseline spot (starting acid) is entirely consumed.

Step 3: Self-Purifying Workup 7. Dilute the reaction mixture with Ethyl Acetate (30 mL). 8. Wash the organic layer sequentially with 1M aqueous HCl (2 x 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to extract unreacted starting acid and HOBt by-products. 9. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace impurities remain.

Protocol B: Acid Chloride-Mediated Coupling (Oxalyl Chloride)

Designed for sterically hindered or highly electron-deficient arylamines.

Step 1: Acid Chloride Generation

  • Suspend 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 219.26 mg) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Add Oxalyl Chloride (3.0 eq, 3.0 mmol, 258 µL) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

    • Causality: The catalytic DMF immediately reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, initiating the conversion.

  • Remove the ice bath and stir at room temperature for 6 hours[4].

    • Self-Validation: The reaction progress is visually self-validating. The suspension will gradually turn into a clear solution, and the active generation of gas (CO, CO₂, HCl) will cease upon completion. Quench a 5 µL aliquot in methanol; LC-MS should show 100% conversion to the methyl ester.

Step 2: Reagent Removal (Critical Step) 4. Evaporate the solvent and excess oxalyl chloride completely in vacuo.

  • Causality: Failing to remove excess oxalyl chloride will result in its direct reaction with the incoming arylamine, forming an inseparable oxamide by-product.

  • Redissolve the crude thiazole-5-carbonyl chloride in anhydrous DCM (5 mL).

Step 3: Hindered Amine Coupling 6. In a separate flask, dissolve the sterically hindered arylamine (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol, 522 µL) in anhydrous DCM (5 mL) and cool to 0 °C. 7. Slowly add the acid chloride solution dropwise to the amine solution over 10 minutes. 8. Allow the reaction to warm to room temperature and stir for 12 hours. 9. Quench with water (10 mL). Separate the organic layer, wash with 1M HCl (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel column chromatography.

References
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 2-o-Tolyl-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 2-o-Tolyl-thiazole-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the predicted mass spectrometry fragmentation pattern of 2-o-Tolyl-thiazole-5-carboxylic acid. It outlines the theoretical basis for fragmentation, a protocol for experimental analysis, and data interpretation strategies.

Introduction

2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Understanding the mass spectrometric behavior of such molecules is crucial for their identification, structural elucidation, and metabolic profiling in drug discovery and development. This application note presents a predictive analysis of the fragmentation pattern of 2-o-Tolyl-thiazole-5-carboxylic acid under Electrospray Ionization (ESI) conditions, which is a powerful tool for the structural determination of novel compounds.[2]

The structure combines three key features that dictate its fragmentation: an aromatic carboxylic acid, a stable thiazole ring, and a substituted aryl group. The fragmentation pathways are predicted based on established principles of mass spectrometry, including the behavior of similar heterocyclic systems and functional groups.[3][4]

Predicted Ionization and Fragmentation

The molecular weight of 2-o-Tolyl-thiazole-5-carboxylic acid (C11H9NO2S) is 219.26 g/mol . In ESI-MS, the molecule is expected to ionize efficiently in both positive and negative modes.

  • Positive Ion Mode [M+H]⁺: Protonation is likely to occur on the nitrogen atom of the thiazole ring, which is a common site for protonation in N-containing heterocycles.[4] This will generate a pseudomolecular ion at m/z 220.

  • Negative Ion Mode [M-H]⁻: Deprotonation will readily occur at the carboxylic acid group, forming a carboxylate anion and a pseudomolecular ion at m/z 218.

Subsequent fragmentation via tandem mass spectrometry (MS/MS) will proceed through distinct pathways for the protonated and deprotonated molecules.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺)

The protonated molecule, [M+H]⁺ at m/z 220, is expected to undergo fragmentation primarily through losses from the carboxylic acid group and cleavage of the bond linking the two aromatic rings.

  • Loss of Water ([M+H-H₂O]⁺): A primary fragmentation route for protonated aromatic carboxylic acids is the neutral loss of water (m/z 18).[5][6] This would result in a fragment ion at m/z 202 .

  • Loss of Carbon Monoxide ([M+H-CO]⁺): Following the loss of water, the resulting ion can further lose carbon monoxide (m/z 28), a common fragmentation for many organic molecules. This would produce a fragment at m/z 174 .

  • Loss of the Carboxyl Group ([M+H-COOH]⁺): Cleavage of the C-C bond between the thiazole ring and the carboxylic acid group can lead to the loss of a carboxyl radical, though this is less common than the loss of CO₂ from the deprotonated molecule.

  • Thiazole Ring Fragmentation: The thiazole ring itself is relatively stable. However, cleavage can occur, often initiated by the loss of small molecules like HCN.[7] A characteristic fragmentation of phenyl-thiazole structures involves a double fragmentation of the thiazole ring, leading to specific ions.[8]

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecule, [M-H]⁻ at m/z 218, is dominated by the chemistry of the carboxylate anion.

  • Loss of Carbon Dioxide ([M-H-CO₂]⁻): The most characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (m/z 44).[9][10] This is expected to be a major and often the base peak in the MS/MS spectrum, resulting in a fragment ion at m/z 174 . This ion represents the 2-o-tolyl-thiazole anion.

  • Cleavage of the Aryl-Thiazole Bond: The resulting m/z 174 fragment could potentially undergo further fragmentation, although the bond between the two aromatic rings is strong. Cleavage could lead to fragments corresponding to the tolyl anion or the thiazole anion, but these are generally less favored pathways.

Summary of Predicted Fragments

Ionization ModeParent Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
Positive ESI 220202H₂O (18)Acylium ion
174H₂O + CO (46)2-o-Tolyl-thiazole cation
Negative ESI 218174CO₂ (44)2-o-Tolyl-thiazole anion

Experimental Protocol: LC-MS/MS Analysis

This section provides a general protocol for the analysis of 2-o-Tolyl-thiazole-5-carboxylic acid using a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.

4.1. Materials and Reagents

  • 2-o-Tolyl-thiazole-5-carboxylic acid standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (for positive mode)

  • Ammonium hydroxide or acetate (for negative mode)

4.2. Sample Preparation

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 ACN:Water) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

4.3. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid (Positive Mode) or 10mM Ammonium Acetate (Negative Mode)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Positive Mode) or Acetonitrile (Negative Mode)

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

4.4. Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full Scan (MS1) from m/z 50-500 to identify the parent ion.

  • Product Ion Scan (MS2):

    • Isolate the precursor ions m/z 220 (positive) and m/z 218 (negative).

    • Apply collision energy (e.g., start with 10-30 eV and optimize) to induce fragmentation.

    • Scan for product ions from m/z 50 up to the parent mass.

  • Capillary Voltage: 3.5 kV

  • Gas Flow: Optimize for the specific instrument.

  • Gas Temperature: 300-350 °C

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways.

G cluster_pos Positive Ion Mode Fragmentation cluster_neg Negative Ion Mode Fragmentation M_H [M+H]⁺ m/z 220 Frag1_pos [M+H-H₂O]⁺ m/z 202 M_H->Frag1_pos - H₂O Frag2_pos [M+H-H₂O-CO]⁺ m/z 174 Frag1_pos->Frag2_pos - CO M_minus_H [M-H]⁻ m/z 218 Frag1_neg [M-H-CO₂]⁻ m/z 174 M_minus_H->Frag1_neg - CO₂

Caption: Predicted ESI-MS/MS fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 2-o-Tolyl-thiazole-5-carboxylic acid is predicted to follow clear and interpretable pathways. In positive ion mode, the primary fragments are expected to arise from the loss of water and carbon monoxide from the protonated molecule. In negative ion mode, the dominant fragmentation will be the loss of carbon dioxide from the deprotonated carboxylate. These predicted pathways provide a solid foundation for the empirical analysis and structural confirmation of this and related thiazole-containing compounds. The provided protocol offers a starting point for method development for the reliable identification and characterization of this class of molecules.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. (URL: [Link])

  • Mohamed, Y. A., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. (URL: [Link])

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. (URL: [Link])

  • Kádár, Z., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. (URL: [Link])

  • Palibroda, N., et al. ELECTRON IONISATION MASS SPECTRA OF SOME 5(2PHENYLTHIAZOL4YL)3MERCAPTO[3][4][7]TRIAZOLE AND 5(2PHENYL4METHYLTHIAZOL5YL)3MERCAPTO[3][4][7]TRIAZOLE DERIVATIVES. National Institute for Research and Development of Isotopic and Molecular Technologies ClujNapoca. (URL: [Link])

  • GCMS Section 6.12. Whitman College. (URL: [Link])

  • Amin, S., & Parle, A. SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. (URL: [Link])

  • Gouda, M. A., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (URL: [Link])

  • Shang, X., et al. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. MDPI. (URL: [Link])

  • Soleymani, R., et al. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry. (URL: [Link])

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. (URL: [Link])

  • Thiazole | C3H3NS | CID 9256. PubChem. (URL: [Link])

  • Oniga, S., et al. Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. ResearchGate. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Wang, X., et al. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (URL: [Link])

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. (URL: [Link])

  • Salem, M. A. I., et al. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. (URL: [Link])

  • Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. (URL: [Link])

  • Al-Azzawi, A. M., et al. Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. (URL: [Link])

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (URL: [Link])

  • Mass Spectrometry Fragmentation. ChemConnections. (URL: [Link])

Sources

Method

Application Notes and Protocols: 2-o-Tolyl-thiazole-5-carboxylic acid for High-Throughput Screening of NF-κB Signaling Inhibitors

Abstract This document provides a comprehensive guide for utilizing 2-o-Tolyl-thiazole-5-carboxylic acid in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of the Nuclear Factor-kappa B (N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for utilizing 2-o-Tolyl-thiazole-5-carboxylic acid in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct biological data for this specific molecule is nascent, its core structure belongs to the thiazole class of compounds, which are recognized for a wide range of biological activities, including anti-inflammatory effects.[1][2][3][4] This application note, therefore, presents a scientifically grounded, hypothetical screening protocol based on the potential of thiazole derivatives to modulate inflammatory pathways.[1][4] We detail a robust, cell-based luciferase reporter gene assay, a cornerstone technique in HTS for its sensitivity and scalability.[5][6][7] The protocols herein cover all stages from assay principle and development to execution of a full-scale HTS campaign and subsequent data analysis, providing researchers with a validated framework to investigate the therapeutic potential of 2-o-Tolyl-thiazole-5-carboxylic acid and related molecules.

Introduction: The Rationale for Screening Thiazole-Based Compounds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][3][8] Derivatives of this heterocyclic compound have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and significantly, anti-inflammatory properties.[1][3][4][9] The anti-inflammatory potential of thiazole-containing molecules makes them attractive candidates for targeting key inflammatory signaling pathways.[10]

The NF-κB signaling cascade is a critical regulator of the inflammatory response.[11][12] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11][12][13] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[11][13] This event unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a host of pro-inflammatory genes, including cytokines and chemokines.[12][13] Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases, making it a high-value target for therapeutic intervention.

Given the established anti-inflammatory credentials of the thiazole scaffold, we hypothesize that 2-o-Tolyl-thiazole-5-carboxylic acid may act as an inhibitor of the NF-κB pathway. This document outlines a comprehensive HTS strategy to test this hypothesis.

Assay Principle: NF-κB Luciferase Reporter Gene Assay

To screen for inhibitors of the NF-κB pathway, a cell-based reporter gene assay is the method of choice due to its high sensitivity, broad dynamic range, and amenability to automation.[5][7][14] This assay utilizes a stable cell line engineered to express the firefly luciferase gene under the control of a promoter containing multiple NF-κB response elements.

The principle is as follows:

  • In the absence of a stimulus, the NF-κB pathway is inactive, and there is minimal transcription of the luciferase gene.

  • Upon stimulation with a pro-inflammatory agent like TNF-α, NF-κB translocates to the nucleus, binds to the response elements in the reporter construct, and drives the expression of luciferase.[15]

  • The expressed luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction, producing a quantifiable light signal.[16]

  • The intensity of the luminescent signal is directly proportional to the level of NF-κB activation.[17]

  • Test compounds that inhibit any step in the NF-κB signaling cascade will reduce luciferase expression, leading to a decrease in the luminescent signal.

This assay format provides a robust and quantitative readout for identifying potential inhibitors in a high-throughput format.[5][18]

Workflow Visualization

The overall experimental workflow for the primary HTS campaign is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Seed HEK293-NF-kB-Luc Cells in 384-well plates incubate1 Incubate Overnight prep_cells->incubate1 add_compounds Dispense 2-o-Tolyl-thiazole-5-carboxylic acid & Controls (Positive/Negative) incubate1->add_compounds pre_incubate Pre-incubate with Compounds add_compounds->pre_incubate add_stimulus Add Stimulus (TNF-α) pre_incubate->add_stimulus incubate2 Incubate for 6-8 hours add_stimulus->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent read_plate Measure Luminescence (Plate Reader) add_reagent->read_plate calc_z Calculate Z'-factor read_plate->calc_z normalize Normalize Data (% Inhibition) calc_z->normalize hit_id Identify Hits normalize->hit_id

Caption: High-throughput screening workflow for identifying NF-κB inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the targeted NF-κB signaling pathway and the hypothetical point of inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB IkB_P P-IκB IkB->IkB_P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Transcription Gene Transcription (Luciferase) Nucleus->Transcription Activates Compound 2-o-Tolyl-thiazole-5- carboxylic acid Compound->IKK Hypothetical Inhibition

Caption: Simplified NF-κB signaling pathway and hypothetical point of inhibition.

Materials and Reagents

ReagentSupplierCatalog No.
HEK293/NF-κB-Luc Cell LineInvivoGen293-nfkb-luc
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), Heat-InactivatedThermo Fisher Scientific10082147
Penicillin-StreptomycinThermo Fisher Scientific15140122
Recombinant Human TNF-αR&D Systems210-TA
2-o-Tolyl-thiazole-5-carboxylic acidCustom SynthesisN/A
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
ONE-Glo™ Luciferase Assay SystemPromegaE6110
Solid White 384-Well Assay PlatesCorning3570

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture the HEK293/NF-κB-Luc cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain optimal health and responsiveness.

Primary HTS Protocol (384-Well Format)

Day 1: Cell Seeding

  • Harvest and count the HEK293/NF-κB-Luc cells using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in complete culture medium to a final concentration of 2.5 x 10⁵ cells/mL.

  • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a solid white 384-well assay plate (10,000 cells/well).

  • Incubate the plates overnight at 37°C with 5% CO₂.

Day 2: Compound Addition, Stimulation, and Lysis

  • Compound Plating:

    • Prepare a stock solution of 2-o-Tolyl-thiazole-5-carboxylic acid in 100% DMSO.

    • Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 10 mM to 10 nM).

    • Using an acoustic dispenser or pin tool, transfer 100 nL of the compound solutions to the assay plates. This results in a final DMSO concentration of 0.5%.

    • Controls:

      • Negative Control (0% Inhibition): Dispense 100 nL of DMSO only.

      • Positive Control (100% Inhibition): Dispense 100 nL of a known NF-κB inhibitor (e.g., BAY 11-7082 at 10 µM final concentration).

  • Pre-incubation: Gently centrifuge the plates (100 x g for 1 minute) and pre-incubate with the compounds for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of TNF-α in serum-free DMEM at 2x the final desired concentration (EC₈₀ value, to be determined during assay development, typically ~20 ng/mL).

    • Add 10 µL of the TNF-α solution to all wells except for the "unstimulated" control wells, which receive 10 µL of serum-free DMEM. The final volume in each well is now 50 µL.

  • Incubation: Incubate the plates for 6 hours at 37°C with 5% CO₂. This incubation time should be optimized during assay development to capture the peak of luciferase expression.

  • Lysis and Luminescence Reading:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.

    • Add 25 µL of the ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or equivalent) with an integration time of 0.5-1 second per well.[18]

Data Analysis and Hit Identification

Quality Control: Z'-Factor Calculation

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control (DMSO + TNF-α).

  • SD_neg = Standard deviation of the negative control (unstimulated or maximal inhibition).

  • Mean_pos = Mean signal of the positive control.

  • Mean_neg = Mean signal of the negative control.

Hit Identification
  • Normalization: The raw luminescence data for each test compound is normalized and expressed as a percentage of inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Threshold: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common starting point is three standard deviations above the mean of the DMSO-only controls (Mean_pos). For this assay, a hit threshold of ≥50% inhibition is recommended.

Dose-Response Analysis

For all identified hits, a follow-up dose-response experiment should be conducted to determine the potency (IC₅₀) of the compound.

  • Perform the assay as described in section 4.2, but with a 10-point, 3-fold serial dilution of the hit compound.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the signal by 50%.

ParameterDescription
Top The maximal response (should be close to 100%).
Bottom The minimal response (should be close to 0%).
HillSlope The steepness of the curve.
IC₅₀ The concentration that gives a response halfway between the top and bottom.

Self-Validating Systems and Secondary Assays

To ensure the trustworthiness of the primary screening results and eliminate false positives, a series of counter-screens and secondary assays are essential.

  • Luciferase Inhibition Assay: To rule out compounds that directly inhibit the firefly luciferase enzyme, perform the assay in a cell-free format by adding hit compounds directly to recombinant luciferase enzyme and substrate.

  • Cytotoxicity Assay: A parallel screen using a cell viability assay (e.g., CellTiter-Glo®) should be run to identify compounds that cause a decrease in the reporter signal due to general cytotoxicity rather than specific pathway inhibition.

  • Orthogonal Assays: Confirm the mechanism of action of validated hits using an alternative assay format that does not rely on a reporter gene. Examples include:

    • High-Content Imaging: This method directly measures the translocation of NF-κB (p65 subunit) from the cytoplasm to the nucleus using immunofluorescence and automated microscopy.[11][12][13]

    • Phospho-NF-κB Assay: A plate-based immunoassay, such as HTRF, can quantify the phosphorylation of the NF-κB p65 subunit at Ser536, a key activation event.[19]

    • ELISA for Downstream Cytokines: Measure the secretion of a downstream NF-κB target gene product, such as IL-8, from stimulated cells treated with the hit compound.[17]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of 2-o-Tolyl-thiazole-5-carboxylic acid as a potential inhibitor of the NF-κB signaling pathway. By leveraging the well-established luciferase reporter gene assay technology and incorporating essential quality control and secondary validation steps, researchers can confidently identify and characterize novel modulators of this critical inflammatory pathway. The protocols detailed here are designed to be robust, scalable, and adaptable, providing a solid foundation for drug discovery programs targeting inflammation.

References

  • High-Throughput Firefly Luciferase Reporter Assays - PubMed.
  • Genome-Wide High Throughput Cell-Based Assay for Activ
  • Nuclear Factor Kappa B (NF-κB)
  • Thiazole Ring—A Biologically Active Scaffold - PMC.
  • Automated Analysis of NF-κB Nuclear Translocation Kinetics in High-Throughput Screening.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed.
  • ChemDiv proposes high throughput screening (HTS)
  • Versatile Luciferases: New Tools for Reporter Assays | Thermo Fisher Scientific - US.
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF - ResearchG
  • Luciferase Reporter Assay for Deciphering GPCR Pathways - Promega Corpor
  • High content, high-throughput screening for small molecule inducers of NF-κB transloc
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • HTRF Human and Mouse Phospho-NF-κB (Ser536) Detection Kit, 96 Assay Points - Revvity.
  • Dual Luciferase Reporter Assay Protocol.
  • A Review on Synthesis and Biological Activity of Thiazole and its Deriv
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - NCBI.
  • Luciferase Assay System Protocol - Promega Corpor
  • High-throughput screening (HTS) | BMG LABTECH.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC.

Sources

Application

Topic: Preparation, Handling, and Use of 2-o-Tolyl-thiazole-5-carboxylic Acid Stock Solutions

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the preparation, storage, and handling of stock solutions of 2-o-Tolyl-thiazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the preparation, storage, and handling of stock solutions of 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No. 921102-29-6). As a member of the thiazole carboxylic acid family, this compound exhibits physicochemical properties that demand precise handling to ensure solution integrity, concentration accuracy, and experimental reproducibility. This note details scientifically grounded protocols, explains the rationale behind solvent selection, and offers troubleshooting advice for common challenges such as poor solubility and precipitation upon dilution into aqueous media. The methodologies described herein are designed to provide researchers with a reliable framework for utilizing this compound in drug discovery and other scientific applications.

Compound Characterization and Safety Profile

A thorough understanding of the compound's properties is fundamental to developing a robust preparation protocol. 2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound featuring a stable, aromatic thiazole ring.[1][2][3] The presence of both a carboxylic acid group and a hydrophobic tolyl group dictates its solubility characteristics, making it poorly soluble in water but soluble in select organic solvents.[2]

Table 1: Physicochemical Properties of 2-o-Tolyl-thiazole-5-carboxylic Acid

Property Value Source(s)
CAS Number 921102-29-6 [4]
Molecular Formula C₁₁H₉NO₂S [4]
Molecular Weight 219.26 g/mol [4]
Appearance Solid powder [5]

| pKa | The carboxylic acid group suggests acidic properties; the thiazole ring is weakly basic (pKa of conjugate acid ≈ 2.5).[6] |[6] |

Safety and Handling Precautions

Proper safety measures are mandatory when handling this compound. The substance should be treated as a potential irritant.

Table 2: Hazard Identification and Recommended Handling

Hazard Class Recommendation Source(s)
Skin Irritation Causes skin irritation. Wear protective gloves and lab coat. Wash skin thoroughly after handling. [7]
Eye Irritation Causes serious eye irritation. Wear safety glasses or goggles. [7]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents, acids, and bases. |[8] |

Strategic Solvent Selection

The choice of solvent is the most critical factor in preparing a stable and usable stock solution. Given the compound's structure, a polar aprotic solvent is the preferred choice for achieving high-concentration stocks.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the recommended solvent for 2-o-Tolyl-thiazole-5-carboxylic acid. Its high polarity and strong solvating power make it highly effective for dissolving a wide array of organic molecules, including heterocyclic compounds.[9] Many thiazole-containing compounds show good solubility in DMSO.[10][11]

  • Rationale: DMSO can effectively solvate both the polar carboxylic acid group and the larger aromatic portions of the molecule, leading to stable, high-concentration stock solutions (e.g., 10-50 mM).

Alternative Solvents
  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent polar aprotic solvent and can typically be used as a substitute. For certain compounds, solubility may differ between DMSO and DMF.[11]

  • Ethanol: While some related compounds show limited solubility in ethanol, it may be suitable for preparing lower-concentration stock solutions (e.g., ≤ 5 mg/mL).[11] Its lower toxicity compared to DMSO and DMF can be advantageous in specific cell-based assays, provided the final concentration is well-tolerated.

Aqueous Solvents (Not Recommended for Primary Stocks)

Direct dissolution in neutral aqueous buffers (e.g., PBS, TRIS) is expected to fail due to the compound's low water solubility. The solubility of carboxylic acids is highly pH-dependent; solubility increases significantly in basic conditions (pH > pKa) where the acid is deprotonated to its more soluble carboxylate salt.[10] While a stock could potentially be made in a basic buffer (e.g., pH 9.0), this may affect compound stability and is not recommended for general use without specific validation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Materials and Equipment
  • 2-o-Tolyl-thiazole-5-carboxylic acid (solid)

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile, low-retention tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Procedure
  • Pre-Weighing Preparation: Allow the container of 2-o-Tolyl-thiazole-5-carboxylic acid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass required for your desired volume and concentration.

    • Formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 219.26 g/mol × (1000 mg / 1 g) = 2.19 mg

  • Weighing: Accurately weigh the calculated mass of the compound directly into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 30-60 seconds.

    • Causality: Vortexing provides mechanical agitation to break up the solid and promote initial dissolution.

    • Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution periodically.

    • Causality: Sonication uses high-frequency sound waves to create cavitation bubbles, which scrub the surface of the solid particles, significantly enhancing the rate of dissolution for stubborn compounds.

    • If the compound is not fully dissolved, gentle warming in a 30-40°C water bath for a few minutes can be applied in conjunction with vortexing. Caution: Avoid excessive heat, which could degrade the compound.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles or turbidity. The solution should be clear and homogenous.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-to-medium term (months) or -80°C for long-term archival storage (up to a year).[12]

Workflow Visualization

The following diagram outlines the logical flow for preparing the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Solid Compound weigh 1. Weigh Compound start->weigh solvent 2. Add DMSO weigh->solvent vortex 3. Vortex solvent->vortex sonicate 4. Sonicate vortex->sonicate inspect 5. Visual Inspection sonicate->inspect inspect->vortex If not dissolved aliquot 6. Aliquot inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store ready Ready for Dilution store->ready

Caption: Workflow for stock solution preparation.

Troubleshooting and Best Practices

Issue: Precipitation Upon Dilution into Aqueous Buffer

This is a common and critical issue when working with compounds dissolved in a strong organic solvent like DMSO.[10]

  • Cause: The compound is highly soluble in DMSO but poorly soluble in the aqueous assay buffer. When a small volume of the DMSO stock is diluted into a large volume of buffer, the DMSO concentration drops dramatically, and the compound "crashes out" or precipitates because the aqueous environment cannot keep it in solution.

  • Solutions:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts.[10] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

    • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps. For example, first dilute the 10 mM DMSO stock into a solution containing a higher percentage of organic co-solvent before the final dilution into the fully aqueous buffer.

    • Increase Mixing Energy: When making the final dilution, add the compound aliquot to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

Best Practices for Long-Term Stability
  • Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to maintain the integrity of the stock solution.

  • Protect from Light: While specific photostability data is unavailable, it is good practice to store stock solutions of aromatic compounds in amber vials or protected from light to prevent potential photodegradation.

  • Confirm Concentration Periodically: For long-term studies, the concentration of an archival stock can be periodically verified using analytical techniques like HPLC-UV if a standard is available.

References

  • Sigma-Aldrich. (n.d.). 2-p-Tolyl-thiazole-5-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC.
  • Appchem. (n.d.). 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID.
  • BenchChem. (n.d.). Improving the Solubility of Thiazole Compounds.
  • Wikipedia. (n.d.). Thiazole.
  • Santa Cruz Biotechnology. (2010). 2-Aminothiazole-5-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives.
  • InvivoChem. (n.d.). 2-(2-Pyridyl)-4-methyl-thiazole-5-carboxylic acid.
  • Kuey L. et al. (n.d.). Systematic Review On Thiazole And Its Applications.
  • Cayman Chemical. (n.d.). 2,4-Dimethylthiazole-5-Carboxylic Acid.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Method

Application Notes and Protocols for Catalytic Coupling Reactions with 2-o-Tolyl-thiazole-5-carboxylic Acid

Introduction The thiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The functionalization of the thiazole core thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole motif is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The functionalization of the thiazole core through catalytic cross-coupling reactions provides a powerful platform for the synthesis of novel molecular architectures. This guide offers an in-depth exploration of catalytic coupling reactions involving 2-o-Tolyl-thiazole-5-carboxylic acid, a versatile building block for the creation of complex molecules.

The presence of the ortho-tolyl substituent introduces a significant steric influence that can profoundly impact reaction outcomes, necessitating carefully optimized protocols. Furthermore, the carboxylic acid moiety at the 5-position serves as a versatile handle for decarboxylative coupling reactions, offering a strategic advantage over traditional cross-coupling approaches that require pre-functionalized starting materials.

This document provides detailed application notes and step-by-step protocols for the synthesis of the title compound and its subsequent use in a range of palladium-catalyzed cross-coupling reactions. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to effectively utilize this valuable synthetic intermediate.

Synthesis of 2-o-Tolyl-thiazole-5-carboxylic Acid

The synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid is most effectively achieved through a two-step sequence involving the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.[1][2] This classical method offers a reliable route to the desired 2-arylthiazole core.

Part 1: Ethyl 2-o-Tolyl-thiazole-5-carboxylate via Hantzsch Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloro-3-oxobutanoate serves as the α-haloketone equivalent, and o-tolylthioamide is the requisite thioamide.

Hantzsch_Synthesis o_Tolylthioamide o-Tolylthioamide reaction_vessel Reaction Vessel (e.g., Ethanol, Reflux) o_Tolylthioamide->reaction_vessel ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate ethyl_2_chloro_3_oxobutanoate->reaction_vessel cyclocondensation Cyclocondensation reaction_vessel->cyclocondensation ethyl_ester_product Ethyl 2-o-Tolyl-thiazole-5-carboxylate cyclocondensation->ethyl_ester_product

Caption: Hantzsch synthesis of the ethyl ester precursor.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolylthioamide (1.0 eq.) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel.[3]

Part 2: Hydrolysis to 2-o-Tolyl-thiazole-5-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve the purified ethyl 2-o-tolyl-thiazole-5-carboxylate (1.0 eq.) in a mixture of methanol and water.

  • Base Hydrolysis: Add sodium hydroxide (2.0-3.0 eq.) to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-o-Tolyl-thiazole-5-carboxylic acid.[4]

Decarboxylative Cross-Coupling Reactions

A significant advantage of utilizing 2-o-Tolyl-thiazole-5-carboxylic acid is its ability to undergo decarboxylative cross-coupling reactions. This transformation obviates the need for pre-halogenation of the thiazole ring, offering a more atom-economical and often simpler synthetic route.[5][6]

Decarboxylative Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between the thiazole C5-position and an aryl or vinyl group from a boronic acid. A notable advantage of this approach is the avoidance of stoichiometric transition metal additives, with iodine or a bromine source acting as both the decarboxylation mediator and the terminal oxidant.[7]

Decarboxylative_Suzuki_Coupling thiazole_acid 2-o-Tolyl-thiazole-5-carboxylic acid decarboxylative_coupling Decarboxylative Suzuki Coupling thiazole_acid->decarboxylative_coupling boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->decarboxylative_coupling catalyst_system Pd Catalyst Iodine/Bromine Source Base catalyst_system->decarboxylative_coupling coupled_product 5-Aryl/Viny-2-o-Tolyl-thiazole decarboxylative_coupling->coupled_product

Caption: Decarboxylative Suzuki-Miyaura coupling workflow.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary), a base (e.g., K₂CO₃, 2.0 eq.), and the iodine or bromine source (e.g., I₂, N-bromosuccinimide, 1.1 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or DMF).

  • Reaction: Heat the mixture to 100-140 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous sodium thiosulfate (if iodine was used), water, and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(dppf)Catalyst loading is typically 2-5 mol%.
Ligand SPhos, XPhosMay be required for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.
Solvent Dioxane, DMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature 100-140 °CHigher temperatures may be needed for less reactive substrates.

Insight: The ortho-methyl group on the tolyl substituent can sterically hinder the approach of the palladium catalyst. The use of bulky, electron-rich phosphine ligands can help to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

Decarboxylative Heck Coupling

This protocol allows for the coupling of 2-o-Tolyl-thiazole-5-carboxylic acid with alkenes to form 5-vinyl-2-o-tolyl-thiazoles.

Protocol:

  • Reaction Setup: In a sealed tube, combine 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq.), the desired alkene (1.5-2.0 eq.), a palladium catalyst (e.g., Pd(TFA)₂, 10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 eq.).

  • Solvent: Add a solvent mixture such as DMSO/DMF.

  • Reaction: Heat the mixture to 80-120 °C.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify by column chromatography.[10]

Decarbonylative Sonogashira Coupling

While technically a decarbonylative coupling of the in situ formed mixed anhydride, this method provides a route to 5-alkynyl-2-o-tolyl-thiazoles from the carboxylic acid.[11][12]

Protocol:

  • Reaction Setup: To a reaction vial, add 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq.), the terminal alkyne (2.0-4.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), an activator (e.g., pivalic anhydride, 1.5 eq.), and a base (e.g., DMAP, 1.5 eq.).

  • Solvent: Add anhydrous, degassed dioxane.

  • Reaction: Heat the reaction to 160 °C for 15 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.[13]

Traditional Cross-Coupling of a Halogenated Intermediate

For coupling reactions where a decarboxylative approach is not feasible or desired, a common strategy involves the initial halogenation of the thiazole ring followed by traditional cross-coupling reactions. The C5 position of the thiazole is generally susceptible to electrophilic halogenation.[14]

Synthesis of 5-Bromo-2-o-tolyl-thiazole

Protocol:

  • Reaction Setup: Dissolve 2-o-Tolyl-thiazole in a suitable solvent such as DMF or acetic acid.

  • Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.

  • Reaction: Stir the mixture until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate, water, and brine. Dry, concentrate, and purify by chromatography.[14]

Suzuki-Miyaura Coupling of 5-Bromo-2-o-tolyl-thiazole

This reaction is a cornerstone of C-C bond formation.[15]

Suzuki_Coupling bromo_thiazole 5-Bromo-2-o-tolyl-thiazole suzuki_reaction Suzuki-Miyaura Coupling bromo_thiazole->suzuki_reaction boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->suzuki_reaction catalyst_system Pd Catalyst Ligand Base catalyst_system->suzuki_reaction coupled_product 5-Aryl/Vinyl-2-o-Tolyl-thiazole suzuki_reaction->coupled_product

Caption: Suzuki-Miyaura coupling of the brominated thiazole.

Protocol:

  • Reaction Setup: In a reaction vessel, combine 5-Bromo-2-o-tolyl-thiazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).

  • Reaction: Heat the mixture to 80-120 °C under an inert atmosphere.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry, concentrate, and purify by column chromatography.[15]

Heck Reaction of 5-Bromo-2-o-tolyl-thiazole

The Heck reaction facilitates the coupling of the brominated thiazole with alkenes.[16][17]

Protocol:

  • Reaction Setup: Combine 5-Bromo-2-o-tolyl-thiazole (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.).

  • Solvent: Use a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to 100-140 °C.

  • Work-up: Follow a standard aqueous work-up and purification by column chromatography.[18]

Sonogashira Coupling of 5-Bromo-2-o-tolyl-thiazole

This reaction is used to form a C-C bond with a terminal alkyne.[19][20][21]

Protocol:

  • Reaction Setup: To a reaction flask, add 5-Bromo-2-o-tolyl-thiazole (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N or DIPEA) in a suitable solvent (e.g., THF or DMF).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir at room temperature or with gentle heating.

  • Work-up: After completion, remove the solvent, and purify the residue by column chromatography.[22]

Buchwald-Hartwig Amination of 5-Bromo-2-o-tolyl-thiazole

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[23][24][25][26]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2-o-tolyl-thiazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 eq.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, and purify by column chromatography.[27]

Coupling ReactionKey ReagentsTypical Conditions
Suzuki-Miyaura Arylboronic acid, Pd catalyst, BaseDioxane/H₂O, 80-120 °C
Heck Alkene, Pd catalyst, Base, LigandDMF, 100-140 °C
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) salt, BaseTHF or DMF, RT to 60 °C
Buchwald-Hartwig Amine, Pd catalyst, Ligand, Strong BaseToluene or Dioxane, 80-110 °C

Conclusion

2-o-Tolyl-thiazole-5-carboxylic acid is a highly valuable and versatile building block in synthetic chemistry. Its utility is demonstrated through its accessibility via the robust Hantzsch synthesis and its subsequent application in a wide array of powerful catalytic cross-coupling reactions. The carboxylic acid functionality provides a unique entry point for decarboxylative couplings, offering a modern and efficient alternative to traditional methods. For transformations where decarboxylation is not applicable, the corresponding 5-bromo derivative serves as an excellent substrate for a suite of well-established palladium-catalyzed reactions. The steric influence of the ortho-tolyl group presents a synthetic challenge that can be overcome with careful selection of ligands and reaction conditions, ultimately enabling the synthesis of a diverse range of complex, sterically hindered molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic compound.

References

  • Li, X., et al. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. Molecules. 2018. Available from: [Link]

  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Org. Lett. 2021, 23(12), 4726-4730. Available from: [Link]

  • Organic Chemistry Portal. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Antoline, J. F., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun. 2014, 50, 2915-2918. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Forgione, P., et al. Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Org. Lett. 2010, 12(21), 4844-4847. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Al-Ostoot, F. H., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019, 24(9), 1782. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Available from: [Link]

  • Su, W., et al. Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination. Org. Lett. 2018, 20(8), 2424-2427. Available from: [Link]

  • Bouzayani, N., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2021, 26(1), 133. Available from: [Link]

  • Nikpassand, M., et al. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3 NANOPARTICLES UNDER SOLVENT FREE CONDITIONS. Acta Chim. Slov. 2013, 60, 450-454. Available from: [Link]

  • Liu, C., & Szostak, M. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Org. Chem. Front. 2021, 8, 6777-6789. Available from: [Link]

  • ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Available from: [Link]

  • Frontera, A., et al. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Front. Chem. 2024, 12, 1420534. Available from: [Link]

  • Sci-Hub. Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]

  • Macmillan Group. Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. 2022, 30(5), 3647-3668. Available from: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Available from: [Link]

  • Bakherad, M., et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022, 27(6), 1957. Available from: [Link]

  • Liu, C., & Szostak, M. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catal. 2021, 11(15), 9636-9643. Available from: [Link]

  • Singh, A., et al. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv. 2016, 6, 10892-10904. Available from: [Link]

  • de Vries, J. G. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Can. J. Chem. 2001, 79(5-6), 1086-1092. Available from: [Link]

  • Corcoran, E. B., & Rovis, T. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Med. Chem. Lett. 2022, 13(9), 1338-1342. Available from: [Link]

  • Shang, R., et al. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chem. Commun. 2017, 53, 6732-6735. Available from: [Link]

  • PLOS. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetics. Available from: [Link]

  • Hartwig, J. F. Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C[bond]C, C[bond]N, and C[bond]O Bond-Forming Cross-Couplings. J. Am. Chem. Soc. 2002, 124(32), 9713-9725. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. Available from: [Link]

  • Xie, K., et al. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Org. Lett. 2010, 12(7), 1544-1547. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc. 2009, 131(36), 12898-12899. Available from: [Link]

  • PubMed. Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Scientist's Guide to Improving the Aqueous Solubility of 2-o-Tolyl-thiazole-5-carboxylic Acid

From the Desk of a Senior Application Scientist, Welcome to the technical support center. If you are working with 2-o-Tolyl-thiazole-5-carboxylic acid, you have likely encountered a significant, yet common, challenge in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist,

Welcome to the technical support center. If you are working with 2-o-Tolyl-thiazole-5-carboxylic acid, you have likely encountered a significant, yet common, challenge in drug discovery and development: poor aqueous solubility. This guide is designed to move beyond simple protocols and provide you, a fellow scientist, with the foundational knowledge and practical troubleshooting strategies to overcome this hurdle.

The structure of 2-o-Tolyl-thiazole-5-carboxylic acid—with its rigid, hydrophobic aromatic rings and a single ionizable carboxylic acid group—makes it a classic example of a "brick dust" compound, likely belonging to the Biopharmaceutics Classification System (BCS) Class II.[1][2] These compounds are characterized by high membrane permeability but low aqueous solubility, making their formulation for biological assays and preclinical studies a critical bottleneck.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly addresses. We will explore the causal chemistry behind each solubility enhancement technique, provide validated starting protocols, and offer a logical workflow to guide your experimental decisions.

Section 1: Foundational Knowledge - Understanding the "Why"

Before troubleshooting, it's crucial to understand the physicochemical properties of your molecule.

Q1: What specific features of 2-o-Tolyl-thiazole-5-carboxylic acid cause its low water solubility?

A: The solubility of this molecule is a tale of two competing features: its largely hydrophobic scaffold and its single hydrophilic, ionizable group.

  • Hydrophobic Character: The molecule is built on a fused aromatic system consisting of a thiazole ring and an ortho-substituted tolyl group. These aromatic, carbon-rich structures are nonpolar and repel water molecules, driving the compound to self-associate and precipitate out of aqueous solution.

  • Hydrophilic Character: The key to manipulation lies in the carboxylic acid (-COOH) group. While the neutral carboxylic acid is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. However, this group is a weak acid, meaning it can be deprotonated to form a highly polar and much more water-soluble carboxylate anion (-COO⁻).[3][4] The solubility of this charged species is significantly higher than that of the neutral form.[5]

Q2: Why is the pKa of the carboxylic acid group so critical?

A: The pKa is the pH at which the carboxylic acid group is 50% in its neutral form (R-COOH) and 50% in its ionized, conjugate base form (R-COO⁻). This equilibrium is the cornerstone of the most effective solubility enhancement strategy: pH adjustment.

  • Below the pKa: The environment is acidic (high H+ concentration). The equilibrium shifts to the protonated, neutral R-COOH form, which has very low intrinsic aqueous solubility.

  • Above the pKa: The environment is basic (low H+ concentration). The equilibrium is driven towards the deprotonated, ionized R-COO⁻ form, which is vastly more soluble in water.[3] As a rule of thumb, for full ionization and maximal solubility, you should aim for a pH at least 1.5 to 2 units above the compound's pKa.[6]

Q3: Should I be measuring kinetic or thermodynamic solubility?

A: The type of solubility you measure depends on your experimental stage and needs.

  • Kinetic Solubility: This is typically a high-throughput measurement where a concentrated stock of the compound (usually in DMSO) is rapidly diluted into an aqueous buffer.[7] The measurement is taken before the system reaches true equilibrium and often reflects the point of amorphous precipitation. It tends to overestimate true solubility but is invaluable for early-stage discovery to quickly flag problematic compounds.[8][9]

  • Thermodynamic Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable, solid (crystalline) form.[7][8] The process is slow, often requiring 24-72 hours of shaking an excess of the solid compound in the buffer.[8][10] This value is essential for formulation development and preclinical studies where long-term stability in solution is critical.

Section 2: Troubleshooting Common Experimental Scenarios

Here we address the most common issues encountered in the lab and provide step-by-step protocols.

Issue 1: "My compound crashes out of solution when I dilute my DMSO stock into my aqueous assay buffer."

This is a classic problem known as "precipitation upon dilution."[11] While the compound is soluble in the 100% organic DMSO stock, the final assay buffer is predominantly aqueous, a hostile environment for a hydrophobic molecule.

Leverage the carboxylic acid group to form a soluble salt directly in your buffer.

Underlying Principle: By preparing your aqueous buffer at a pH significantly above the compound's pKa, you ensure that upon dilution, the molecule immediately ionizes to its soluble carboxylate form, preventing precipitation.[12][13]

Step-by-Step Protocol: pH-Based Solubility Screening

  • Estimate pKa: For a typical aromatic carboxylic acid, the pKa is around 4-5.

  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., Phosphate, HEPES, TRIS) at various pH values, such as pH 6.0, 7.0, 7.4, 8.0, and 8.5. Always verify the final pH of your buffer after preparation.[11]

  • Prepare Compound Slurry: Add a known excess amount of solid 2-o-Tolyl-thiazole-5-carboxylic acid to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach thermodynamic equilibrium.

  • Separate Solid: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase or organic solvent and determine the concentration using a validated HPLC-UV or LC-MS method against a standard curve.[7]

cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Low_Solubility R-COOH (Neutral) Equilibrium ⇌ H⁺ Low_Solubility->Equilibrium High_Solubility R-COO⁻ (Ionized) Equilibrium->High_Solubility caption Diagram 1. pH-dependent ionization equilibrium.

Caption: Diagram 1. pH-dependent ionization equilibrium.

If you must use a DMSO stock, optimizing the dilution process can mitigate precipitation.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[14]

Troubleshooting Protocol: Mitigating Precipitation from DMSO

  • Minimize Final DMSO: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.

  • Use Intermediate Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent (like ethanol or PEG 400) before the final dilution into the fully aqueous buffer.[11]

  • Test Different Co-solvents: Not all co-solvents are equal. Their utility depends on the specific solute.[15]

Co-SolventTypical Starting Concentration (Final Assay)Properties & Considerations
DMSO < 0.5%Strong solvent, but can cause precipitation on dilution and interfere with some assays.
Ethanol 1-5%Less harsh than DMSO, generally well-tolerated in cell-based assays.
Propylene Glycol 1-10%Good safety profile, often used in formulations.
PEG 400 1-10%Low toxicity, can enhance solubility significantly.
NMP < 1%Very strong solvent; use with caution and check assay compatibility.[11]
Table 1: Common Co-solvents for Preparing Stock Solutions.
Issue 2: "Adjusting the pH isn't an option for my experiment, and co-solvents are not providing enough solubility."

When basic strategies are insufficient or incompatible with your experimental system, more advanced formulation techniques are required.

Underlying Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a hydrophobic interior cavity.[16] The hydrophobic tolyl-thiazole portion of your molecule can become encapsulated within the CD cavity, forming an "inclusion complex."[17][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[19][20]

Step-by-Step Protocol: Screening for Cyclodextrin Complexation

  • Select Cyclodextrins: Start with commonly used, low-toxicity derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare CD Solutions: Make a range of CD concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired aqueous buffer.

  • Add Compound: Add an excess of solid 2-o-Tolyl-thiazole-5-carboxylic acid to each CD solution.

  • Complexation: Mix the slurries thoroughly. Sonication can help break up compound aggregates. Allow the mixture to equilibrate by shaking or stirring for 24-48 hours at a controlled temperature.

  • Separate and Quantify: Use the same procedure as in Solution A (centrifugation and HPLC/LC-MS analysis of the supernatant) to determine the solubility at each CD concentration.

cluster_system Aqueous Environment Drug Drug Molecule (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin caption Diagram 2. Cyclodextrin inclusion complex formation.

Caption: Diagram 2. Cyclodextrin inclusion complex formation.

Section 3: Advanced Formulation for In Vivo Applications

For preclinical studies, not only solubility but also the rate of dissolution is critical for achieving adequate bioavailability.

Q: How can I improve the dissolution rate and overall exposure for animal studies?

A: For this, you need to move beyond simple solutions and into solid-state chemistry. A solid dispersion is a highly effective technique.

Underlying Principle: A solid dispersion involves dispersing your crystalline, hydrophobic drug at a molecular level within a solid, hydrophilic polymer matrix.[21][22] When this formulation is exposed to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles.[23][24] This high surface area and lack of crystal lattice energy leads to a much faster dissolution rate and can create a temporary state of supersaturation, boosting absorption.[25]

Conceptual Workflow: Solvent Evaporation Method for Solid Dispersion

  • Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, HPMC) and a suitable volatile organic solvent (e.g., methanol, acetone) that dissolves both your compound and the polymer.

  • Dissolution: Dissolve a specific ratio of your compound and the polymer in the solvent to create a clear solution.

  • Solvent Removal: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film or mass.

  • Processing: The resulting solid is then milled or processed into a fine powder. This powder contains the drug in an amorphous, highly dispersed state.

  • Characterization: The solid dispersion should be characterized (e.g., by DSC and XRD) to confirm the amorphous nature of the drug and then tested for its improved dissolution profile.

Start 1. Dissolve Drug & Polymer in Solvent Evap 2. Evaporate Solvent Start->Evap Mill 3. Mill into Fine Powder Evap->Mill End Amorphous Solid Dispersion Mill->End caption Diagram 3. Conceptual workflow for creating a solid dispersion.

Caption: Diagram 3. Conceptual workflow for creating a solid dispersion.

Section 4: Summary of Strategies & Recommended Workflow

Choosing the right method depends on your specific needs. The table below provides a comparative summary.

TechniqueMechanismApplicationProsCons
pH Adjustment Ionization of carboxylic acid to form a soluble salt in situ.In vitro assays, aqueous formulations.Simple, highly effective, low cost.[12][13]Requires pH > pKa, may not be compatible with all assays or physiological conditions.
Co-solvents Reduces solvent polarity.Preparing high-concentration stock solutions for in vitro use.Simple, effective for stocks.Can cause precipitation on dilution; potential for solvent toxicity/artifacts in assays.[11]
Cyclodextrins Encapsulation of the hydrophobic moiety in a CD cavity.In vitro and in vivo formulations where pH modification is not possible.Effective at neutral pH, good safety profile for many CDs.[17][20]Can be expensive, may alter drug-target binding kinetics, limited loading capacity.
Solid Dispersion Molecular dispersion of the drug in a hydrophilic polymer matrix.Improving dissolution rate for oral in vivo studies.Significant increase in dissolution and bioavailability.[21][24]Complex to prepare and characterize, requires specialized equipment, potential for physical instability.
Table 2: Comparison of Recommended Solubility Enhancement Techniques.

We trust this guide provides a robust framework for your experiments. Our team is always available for further consultation on specific formulation challenges.

References
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). J. Pharm. Sci. & Res.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]

  • Fenyvesi, É., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.[Link]

  • Kumar, S., & Singh, S. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.Scholars Research Library.
  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.[Link]

  • (PDF) Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.).
  • (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). ResearchGate.[Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace.[Link]

  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]

  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility.ScienceDirect.
  • Improving API Solubility by Salt and Cocrystal Form
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Semalty, A., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed.[Link]

  • Lee, L. S., et al. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. PubMed.[Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.[Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.[Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs.[Link]

  • Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. (2024). ACS Publications.[Link]

  • Method for determining solubility of a chemical compound. (n.d.).
  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.[Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.[Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-o-Tolyl-thiazole-5-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in heterocyclic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing bottlenecks in heterocyclic synthesis. The preparation of 2-arylthiazole-5-carboxylic acids—specifically the sterically hindered 2-o-tolyl derivative—is notoriously prone to low yields, intermediate stalling, and late-stage degradation.

Rather than relying on generic procedures, this guide deconstructs the standard Hantzsch-type condensation route. By understanding the thermodynamic and kinetic vulnerabilities of the intermediates, we can replace outdated methods with a causality-driven, self-validating workflow.

G A o-Tolylthioamide + Ethyl 2-chloro- 3-oxopropanoate B Acyclic Thioimidate Intermediate A->B S-Alkylation (0°C to RT) C Ethyl 2-o-tolylthiazole- 5-carboxylate B->C Cyclodehydration (-H2O, NaOAc) D 2-o-Tolyl-thiazole- 5-carboxylic acid C->D Saponification (LiOH, RT)

Reaction workflow for 2-o-Tolyl-thiazole-5-carboxylic acid synthesis.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my initial Hantzsch condensation yield so low (<30%) with significant "black tar" formation? A: This is the most common failure point and is directly tied to the electrophile. The standard Hantzsch synthesis of this scaffold utilizes ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1). This reagent contains a highly reactive α -chloro aldehyde moiety. At elevated temperatures or in the presence of strong bases, it undergoes rapid aldol-type self-condensation and polymerization, leading to the black tar you observe[1].

  • The Causality-Driven Solution: To prevent degradation, the reagent must be stored frozen and handled under strictly controlled thermal conditions. During the reaction, perform the addition dropwise at 0–5 °C. By keeping the temperature low during the initial S-alkylation step, you kinetically favor the desired bimolecular reaction with the thioamide over the degradation pathways of the electrophile.

Q2: LC-MS shows a major peak corresponding to the uncyclized intermediate. How do I drive the cyclization to completion? A: The Hantzsch reaction is a two-stage process: an initial, rapid S-alkylation followed by a slower cyclodehydration[2]. When o-tolylthioamide reacts with the α -halo ester, one equivalent of HCl is generated. If the reaction becomes too acidic, the imine nitrogen of the acyclic thioimidate intermediate becomes protonated. A protonated nitrogen is non-nucleophilic, which completely stalls the ring closure.

  • The Causality-Driven Solution: Introduce a mild, non-nucleophilic buffer such as anhydrous sodium acetate (NaOAc) to the reaction mixture. This neutralizes the HCl byproduct, maintaining the nitrogen in its free-base form. This facilitates the nucleophilic attack on the aldehyde, driving the cyclodehydration forward without triggering the base-catalyzed degradation of the starting materials.

Q3: During the final ester hydrolysis step, my yield drops drastically, and I detect 2-o-tolylthiazole instead of the carboxylic acid. A: You are observing premature decarboxylation. Thiazolecarboxylic acids are highly susceptible to decarboxylation, with the relative ease of CO 2​ loss following the order: C2 > C5 > C4[3]. The electron-withdrawing nature of the thiazole ring stabilizes the incipient carbanion at the C5 position. When subjected to harsh saponification conditions (e.g., refluxing NaOH or prolonged heating), the 5-carboxylic acid readily decarboxylates to form the des-carboxylated 2-o-tolylthiazole byproduct.

  • The Causality-Driven Solution: Shift from thermodynamic to kinetic hydrolysis conditions. Replace NaOH/reflux with Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system (THF/MeOH/H 2​ O) at room temperature. The lithium ion provides excellent coordination to the ester carbonyl, accelerating hydrolysis at ambient temperatures and completely bypassing the thermal activation energy required for decarboxylation.

Quantitative Process Optimization

The table below summarizes the critical metrics when transitioning from traditional thermodynamic methods to our kinetically controlled protocols.

Reaction StepStandard ConditionYieldOptimized ConditionYieldKey Mechanistic Improvement
1. Hantzsch Condensation EtOH, Reflux, 4h25–35%EtOH, NaOAc, 0 °C to RT, 12h75–85% Suppresses electrophile self-condensation
2. Ester Hydrolysis 2M NaOH, Reflux, 3h~40%1M LiOH, THF/MeOH/H 2​ O, RT, 6h90–95% Prevents C5 thermal decarboxylation

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) allow you to verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol 1: Synthesis of Ethyl 2-o-tolylthiazole-5-carboxylate
  • Preparation: Suspend o-tolylthioamide (1.0 eq) and anhydrous sodium acetate (1.2 eq) in absolute ethanol (0.2 M) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Electrophile Addition: Dissolve freshly purified ethyl 2-chloro-3-oxopropanoate (1.1 eq) in a minimal amount of cold ethanol. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Cyclodehydration: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Validation Check: The acyclic intermediate (lower Rf​ ) should be completely consumed, transitioning to the cyclized product (higher Rf​ , strongly UV active at 254 nm). If the intermediate persists, slightly warm the mixture to 40 °C for 2 hours.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc and saturated aqueous NaHCO 3​ . Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield the ester.

Protocol 2: Kinetic Saponification to 2-o-Tolyl-thiazole-5-carboxylic acid
  • Solvent System: Dissolve the ethyl 2-o-tolylthiazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) in one portion at room temperature. Stir vigorously at 20–25 °C for 6 hours. Do not apply heat.

  • Self-Validation (IPC): Analyze the reaction via LC-MS.

    • Validation Check: The ester peak ( [M+H]+ 248) must be completely replaced by the acid peak ( [M+H]+ 220). Verify the absence of the decarboxylated byproduct ( [M+H]+ 176).

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure at a bath temperature 30 °C. Dilute the remaining aqueous layer with water and extract once with MTBE to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 2-o-tolyl-thiazole-5-carboxylic acid.

References

  • Thiazole Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Product Class 17: Thiazoles (Science of Synthesis) Source: Thieme Connect URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization &amp; Impurity Reduction for 2-o-Tolyl-thiazole-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of complex thiazole-carboxylic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of complex thiazole-carboxylic acid derivatives. 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6) is a critical intermediate in pharmaceutical synthesis. The upstream synthesis of such thiazole derivatives often leaves behind a complex matrix of unreacted starting materials, ester intermediates, and amide byproducts. Standard recrystallization often fails because these impurities share the lipophilic thiazole core, leading to co-precipitation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate impurities and achieve >99.9% crystalline purity.

Crystallization & Impurity Reduction Workflow

CrystallizationWorkflow N1 Crude 2-o-Tolyl-thiazole-5-carboxylic acid (Contains Ester/Amide Impurities) N2 Dissolution in Hot Methanol/THF (60°C - 65°C) N1->N2 Solubilize N3 Activated Charcoal Addition & Hot Filtration N2->N3 Decolorize N4 Controlled Cooling (0.5°C/min) & Seed Crystal Addition N3->N4 Nucleate N5 Anti-Solvent Addition (Water, Dropwise Titration) N4->N5 Supersaturate N6 Vacuum Filtration & Cold Wash (High Purity >99.9%) N5->N6 Isolate

Workflow for the optimized crystallization of 2-o-Tolyl-thiazole-5-carboxylic acid.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why do ester and amide impurities consistently co-precipitate with my target compound, and how do I separate them? Mechanistic Causality: Thiazole-5-carboxylic acids are typically synthesized via the hydrolysis of an ester precursor (e.g., ethyl or methyl esters). Incomplete hydrolysis leaves lipophilic ester impurities, while side reactions can generate amides. Because these impurities share the core aryl-thiazole structure, they exhibit similar solubility profiles and easily intercalate into the crystal lattice of the target acid during rapid precipitation. Solution: Implement an anti-solvent crystallization strategy using a pH-aware solvent system. Dissolve the crude mixture in a polar solvent like Methanol or Tetrahydrofuran (THF)[1]. Slowly titrate water (the anti-solvent) into the hot solution. The carboxylic acid will selectively precipitate at a specific polarity threshold, while the less polar, non-ionizable ester and amide impurities remain solvated in the mother liquor.

Q2: My compound "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How can I force solid nucleation? Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the cooling rate is too rapid, shocking the system directly into the labile zone and bypassing the metastable zone[2]. This creates a supersaturated liquid phase rather than a crystalline solid, trapping impurities within the oil matrix. Solution: Avoid shock cooling in ice baths. Instead, insulate the flask and program a controlled cooling ramp (e.g., 0.2°C to 0.5°C per minute)[2]. To overcome the thermodynamic barrier of spontaneous nucleation, introduce high-purity seed crystals of 2-o-Tolyl-thiazole-5-carboxylic acid when the solution reaches its metastable limit (indicated by the very first sign of faint turbidity).

Q3: How do I eliminate highly polar impurities and dark-colored degradation products? Mechanistic Causality: Polar impurities and colored byproducts often result from oxidation during the thiazole ring cyclization. These high-molecular-weight impurities coat the growing crystal faces, halting orderly crystal growth and leading to poor morphology. Solution: Utilize a hot filtration step combined with activated charcoal[2]. The high surface area of the charcoal selectively adsorbs these colored impurities. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent premature crystallization on the filter paper[3].

Self-Validating Experimental Protocol: Optimized Solvent/Anti-Solvent Crystallization

This protocol is designed as a self-validating system ; each step contains a visual or physical checkpoint to confirm success before proceeding to the next phase.

Step 1: Dissolution & Decolorization

  • Suspend 10 g of crude 2-o-Tolyl-thiazole-5-carboxylic acid in 50 mL of Methanol (or THF)[1].

  • Heat the mixture to 60°C under continuous agitation until fully dissolved.

  • Add 0.5 g of activated charcoal. Maintain at 60°C for 15 minutes.

  • Validation Checkpoint: The solution should transition from a dark, opaque brown to a clear, pale yellow. If it remains dark, add an additional 0.2 g of charcoal.

Step 2: Hot Filtration

  • Rapidly filter the hot mixture through a pre-heated fluted filter paper into a clean, pre-heated crystallizing dish[3].

  • Wash the filter cake with 5 mL of hot Methanol to maximize yield.

  • Validation Checkpoint: No premature crystals should be visible on the filter paper or within the funnel stem.

Step 3: Controlled Nucleation & Anti-Solvent Addition

  • Maintain the filtrate at 50°C. Begin adding deionized water (anti-solvent) dropwise at a rate of 1 mL/min.

  • Stop water addition immediately when faint, persistent turbidity is observed (this marks the metastable limit).

  • Add 10 mg of pure 2-o-Tolyl-thiazole-5-carboxylic acid seed crystals.

  • Validation Checkpoint: Within 5 minutes, distinct solid needle-like crystals should begin to form around the seeds. If oil droplets form, reheat to 60°C to redissolve and reduce the water addition rate.

Step 4: Crystal Growth & Isolation

  • Cool the suspension at a controlled rate of 0.5°C/min down to 5°C.

  • Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Methanol/Water (1:3 v/v)[2].

  • Dry in a vacuum oven at 45°C to constant weight.

  • Validation Checkpoint: The mother liquor should remain slightly cloudy (confirming the retention of ester/amide impurities in solution), while the isolated crystals are stark white and free-flowing.

Quantitative Data: Impact of Crystallization Parameters on Impurity Profile

The following table summarizes the causal relationship between solvent choices, cooling strategies, and the resulting impurity profile for thiazole-5-carboxylic acid derivatives.

Solvent SystemCooling StrategyYield (%)Ester Impurity (%)Amide Impurity (%)Final Purity (HPLC)
AcetoneShock Cool (Ice Bath)85.01.250.8096.5%
THF / Water (1:1)Rapid Cool78.50.500.4598.1%
Ethanol / Water (2:1)Controlled (0.5°C/min)82.00.150.1099.5%
Methanol / Water (3:1) Controlled + Seeding 88.5 < 0.05 < 0.05 > 99.9%
References
  • Title: thiazole derivative Source: New Drug Approvals URL: [Link]

  • Title: US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 2-o-Tolyl-thiazole-5-carboxylic acid

Welcome to the technical support center for the HPLC analysis of 2-o-Tolyl-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-o-Tolyl-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, you will find a combination of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for controlling the retention time of 2-o-Tolyl-thiazole-5-carboxylic acid in reversed-phase HPLC?

A1: The most critical parameter is the pH of the mobile phase . As a carboxylic acid, the ionization state of 2-o-Tolyl-thiazole-5-carboxylic acid is highly dependent on the mobile phase pH. At a pH below its acid dissociation constant (pKa), the compound will be in its neutral, less polar form, leading to stronger retention on a non-polar stationary phase (like C18) and thus a longer retention time.[1][2][3] Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in weaker retention and a shorter retention time.[1][4]

Q2: I don't know the exact pKa of 2-o-Tolyl-thiazole-5-carboxylic acid. How can I estimate it and why is it important?

A2: While an experimental determination is most accurate, you can estimate the pKa based on the typical range for carboxylic acids, which is generally between 4 and 5.[5] Knowing the approximate pKa is crucial because the greatest changes in retention time occur when the mobile phase pH is close to the pKa of the analyte.[1][6] For robust and reproducible results, it is recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the pKa.[2][6]

Q3: My peak for 2-o-Tolyl-thiazole-5-carboxylic acid is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or inadequate buffering of the mobile phase.[7] Tailing can occur if the mobile phase pH is too close to the analyte's pKa, leading to the co-existence of both ionized and non-ionized forms.[4] To resolve this, ensure your mobile phase is adequately buffered and adjust the pH to be at least 1.5-2 units below the pKa of the carboxylic acid group. This will ensure the analyte is in a single, non-ionized form, leading to a more symmetrical peak shape.

Q4: How does the organic modifier concentration affect the retention time?

A4: In reversed-phase HPLC, increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time.[8] This is because a higher organic content makes the mobile phase more non-polar, which increases the analyte's affinity for the mobile phase and causes it to elute faster. Conversely, decreasing the organic modifier concentration will increase the retention time.

Troubleshooting Guides

Problem 1: Inconsistent or Drifting Retention Times

Unstable retention times are a significant issue that can compromise the accuracy and reliability of your analytical method.[9]

Potential Causes and Solutions:

CauseRecommended Action
Inadequate Column Equilibration Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration. For gradient methods, a longer equilibration time between runs may be necessary.[7]
Mobile Phase Composition Changes If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly and there are no air bubbles in the lines.[10][11] For manually prepared mobile phases, ensure accurate and consistent measurements. Evaporation of the more volatile organic component can also alter the composition over time.
Fluctuations in Column Temperature Temperature variations can significantly impact retention times.[9] Use a column oven to maintain a constant and consistent temperature throughout your analysis.
Mobile Phase pH Instability Ensure the buffer used has a pKa close to the desired mobile phase pH for effective buffering capacity.[6] The buffer concentration should be sufficient to resist changes in pH.

Troubleshooting Workflow for Inconsistent Retention Times

Caption: A logical workflow for troubleshooting inconsistent HPLC retention times.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can negatively affect integration and quantification.

Potential Causes and Solutions:

CauseRecommended Action
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing. Using a mobile phase with a low pH (e.g., pH 2.5-3.0) can suppress the ionization of both the analyte and the silanol groups, minimizing these interactions. Using an end-capped column is also recommended.
Mobile Phase pH Close to Analyte pKa As mentioned, if the mobile phase pH is near the pKa of 2-o-Tolyl-thiazole-5-carboxylic acid, both the ionized and non-ionized forms will be present, leading to a broad or tailing peak. Adjust the pH to be at least 1.5-2 units away from the pKa.[2][6]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of the sample.
Injection Solvent Mismatch If the sample is dissolved in a solvent that is much stronger (more non-polar) than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.

Experimental Protocol: Optimizing Mobile Phase pH for Improved Peak Shape

  • Estimate the pKa: Assume the pKa of the carboxylic acid group is approximately 4.5.

  • Prepare a Series of Mobile Phases:

    • Mobile Phase A: Acetonitrile (or Methanol)

    • Mobile Phase B (Aqueous): Prepare buffers at different pH values, for example:

      • pH 2.5 (e.g., using phosphoric acid or formic acid)

      • pH 3.5

      • pH 4.5 (close to the estimated pKa)

      • pH 5.5

      • pH 6.5

  • Initial Isocratic Run: Start with a 50:50 mixture of Mobile Phase A and one of the aqueous buffers (e.g., pH 3.5).

  • Systematic pH Adjustment: Perform injections using each of the prepared mobile phases, keeping the organic solvent percentage constant.

  • Data Analysis: Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. You should observe a significant decrease in retention time as the pH increases.[1][3] The best peak shape is typically observed at a pH well below the pKa.

Problem 3: Analyte is Not Retained or Elutes Too Quickly

If the retention time is too short, it may co-elute with the solvent front, making accurate quantification impossible.

Potential Causes and Solutions:

CauseRecommended Action
Mobile Phase pH is too High If the pH is significantly above the pKa, the analyte will be in its ionized, highly polar form and will have very little retention on a reversed-phase column. Lower the pH of the mobile phase to below the pKa.[1][3]
Organic Content of Mobile Phase is too High A high percentage of organic solvent will cause the analyte to elute quickly.[8] Reduce the percentage of the organic modifier in the mobile phase.
Incorrect Column Choice While a C18 column is generally suitable, for highly polar compounds, a column with a different stationary phase (e.g., a polar-embedded phase) might provide better retention.

Logical Relationship for Retention Time Optimization

G cluster_0 Adjusting Mobile Phase pH cluster_1 Adjusting Organic Modifier % pH_decrease Decrease pH retention_increase Longer Retention Time pH_decrease->retention_increase Suppresses ionization pH_increase Increase pH retention_decrease Shorter Retention Time pH_increase->retention_decrease Promotes ionization organic_decrease Decrease % Organic retention_increase_org Longer Retention Time organic_decrease->retention_increase_org Increases mobile phase polarity organic_increase Increase % Organic retention_decrease_org Shorter Retention Time organic_increase->retention_decrease_org Decreases mobile phase polarity Analyte 2-o-Tolyl-thiazole-5-carboxylic acid Analyte->pH_decrease Analyte->pH_increase Analyte->organic_decrease Analyte->organic_increase

Caption: The relationship between mobile phase parameters and analyte retention.

References

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2025, November 26). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed. (2005, September 23). Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved from [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase - Taylor & Francis. (2006, December 6). Retrieved from [Link]

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution | Analytical Chemistry - ACS Publications. (2001, October 12). Retrieved from [Link]

  • HPLC Troubleshooting: Solutions for Common Problems - Phenomenex. (2022, January 4). Retrieved from [Link]

  • HPLC Troubleshooting Guide - WSU. (n.d.). Retrieved from [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, August 31). Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Acid Effect on Retention of Acidic Analytes - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022, May 30). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012, November 9). Retrieved from [Link]

  • Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software | American Laboratory. (2023, September 26). Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. (2026, March 8). Retrieved from [Link]

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6 | C11H9NO2S | Appchem. (n.d.). Retrieved from [Link]

  • 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem. (n.d.). Retrieved from [Link]

  • 2-OXO-4-M-TOLYL-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]

  • Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (n.d.). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. (n.d.). Retrieved from [Link]

  • 1184914-03-1 | Product Name : 2-Amino-N-(o-tolyl)thiazole-5-carboxamide | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. (2026, January 9). Retrieved from [Link]

  • 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-o-Tolyl-thiazole-5-carboxylic Acid Handling &amp; Storage

Welcome to the Technical Support Center for 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6). As a specialized thiazole derivative, this compound is a critical building block in pharmaceutical development and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6). As a specialized thiazole derivative, this compound is a critical building block in pharmaceutical development and agrochemical synthesis[1]. However, its unique heterocyclic structure—featuring an electron-rich sulfur atom, a basic nitrogen, and a C5-carboxylic acid—makes it susceptible to specific environmental stressors.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, ensure reproducibility, and establish a self-validating storage workflow.

Core Degradation Mechanisms

To effectively prevent degradation, we must first understand the chemical causality behind it. Thiazole-5-carboxylic acids are generally stable under ideal conditions but are highly sensitive to three primary degradation pathways when mishandled:

  • Photodegradation & Wasserman Rearrangement: Thiazole rings are highly sensitive to ultraviolet and visible light. Photo-excitation in the presence of ambient oxygen generates singlet oxygen ( 1O2​ ), which attacks the thiazole ring, leading to a Wasserman rearrangement and subsequent ring cleavage[2].

  • Oxidative Degradation: The nitrogen atom (and to a lesser extent, the sulfur atom) in the thiazole ring is prone to oxidation by reactive oxygen species (ROS), forming N-oxides or sulfoxides[3].

  • Thermal Decarboxylation / Hydrolysis: The carboxylic acid group at the C5 position can undergo decarboxylation (loss of CO2​ ) under extreme thermal stress or highly acidic conditions[4].

Degradation Compound 2-o-Tolyl-thiazole-5-carboxylic acid Photo Photodegradation (UV/Vis Light) Compound->Photo Photon Absorption Oxidation Oxidative Degradation (O2 / ROS) Compound->Oxidation Ambient O2 Thermal Thermal/Hydrolytic Stress (Heat / Moisture) Compound->Thermal > 25°C / High RH Wasserman Wasserman Rearrangement (Ring Cleavage) Photo->Wasserman Singlet Oxygen NOxide N-Oxide / Sulfoxide Formation Oxidation->NOxide ROS Attack Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Acid Catalysis

Mechanistic pathways of 2-o-Tolyl-thiazole-5-carboxylic acid degradation.

Troubleshooting & FAQs

Q1: My DMSO stock solution of 2-o-Tolyl-thiazole-5-carboxylic acid turned yellow/brown after a few days on the benchtop. Is it ruined?

A: Yes, significant discoloration strongly indicates the formation of degradation products. Thiazole-containing compounds are sensitive to light, which triggers complex photodegradation pathways[4]. The color change is typically caused by the accumulation of ring-cleaved products (via Wasserman rearrangement) or N-oxides.

  • Causality: Ambient light acts as a catalyst for singlet oxygen generation in the solvent.

  • Action: Discard the discolored solution. Always store solutions in amber vials or wrap them in aluminum foil, and keep them refrigerated (2-8°C)[1].

Q2: I see a secondary peak in my LC-MS after 3 months of storage. What is it, and how do I prevent it?

A: If the secondary peak has a mass of M+16 , it is likely the N-oxide or sulfoxide degradant caused by dissolved oxygen[3]. If the mass is M-44 , it indicates decarboxylation.

  • Causality: Repeated opening of the vial introduces atmospheric oxygen and moisture, which dissolves into the solid or solution.

  • Action: Implement an inert gas purge (Argon or Nitrogen) before sealing the vial for long-term storage[4].

Q3: Can I subject this compound to repeated freeze-thaw cycles?

A: No. Repeated freeze-thaw cycles introduce condensation (moisture) into the vial. Moisture combined with localized pH shifts during freezing can catalyze the hydrolysis or decarboxylation of the C5-carboxylic acid[4]. Aliquot your stock solutions into single-use volumes to avoid this entirely.

Quantitative Stability Data

Do not rely on visual inspection alone to determine compound integrity. The table below summarizes the expected stability of 2-o-Tolyl-thiazole-5-carboxylic acid under various empirical storage conditions, providing a baseline for your quality control expectations.

Storage ConditionAtmosphereLight ExposureEstimated Purity (30 Days)Primary Degradant
2-8°C (Solid) Argon/NitrogenProtected (Amber)>99.5% None
25°C (Solid) Ambient AirProtected~96.0%N-Oxide
25°C (DMSO Solution) Ambient AirDirect Light<70.0%Wasserman Rearrangement Products
-20°C (DMSO Solution) Ambient AirProtected (Freeze-Thaw x5)~85.0%Decarboxylation / Hydrolysis

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your assays, your handling protocols must be self-validating. This means building analytical checkpoints directly into your workflow.

Protocol A: Preparation and Storage of Degassed Stock Solutions

The presence of dissolved oxygen promotes oxidative degradation. Degassing solvents prior to use is a critical, often overlooked step[4].

  • Solvent Preparation: Sparge anhydrous DMSO (or your chosen assay buffer) with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the 2-o-Tolyl-thiazole-5-carboxylic acid powder in a low-light environment. Dissolve in the degassed solvent to achieve your target concentration (e.g., 10 mM).

  • Aliquotting: Dispense the solution into single-use, tightly sealable amber glass vials to prevent photon absorption.

  • Inert Purge: Gently blow Argon or Nitrogen gas over the headspace of each vial for 5–10 seconds before immediately capping.

  • Storage: Store at 2-8°C for short-term use (<2 weeks) or -80°C for long-term storage[1].

Protocol B: Forced Degradation Assay (Method Validation)

Before running critical biological assays, validate your LC-MS or HPLC method to ensure it can actually separate the parent compound from its degradants.

  • Acid Hydrolysis Check: Mix a 1 mM aliquot of your stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 6 hours. Neutralize with 0.1 M NaOH[4].

  • Oxidative Check: Mix a 1 mM aliquot with an equal volume of 3% H2​O2​ . Incubate at room temperature for 4 hours[4].

  • Analysis: Run these stressed samples on your LC-MS. You must observe distinct peaks for the parent mass (M = 219.26) and the degradants (e.g., M+16, M-44). If the peaks co-elute, adjust your chromatography gradient before proceeding with your main experiments.

Workflow Rec Receipt of Material Aliquot Aliquot into Amber Vials Rec->Aliquot Purge Argon/N2 Purge Aliquot->Purge Prevent Oxidation Store Store at 2-8°C (Desiccated) Purge->Store Seal Tightly Validate LC-MS Purity Check Prior to Use Store->Validate After >30 days

Self-validating workflow for the handling and storage of thiazole derivatives.

References

  • Wikipedia Contributors. "Thiazole - Reactions and Molecular Structure." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Institutes of Health (PMC). "Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle." NIH PubMed Central. Available at:[Link]

Sources

Optimization

Technical Support Center: Navigating False Positives in 2-o-Tolyl-thiazole-5-carboxylic acid Binding Assays

Welcome to the technical support center for researchers utilizing 2-o-Tolyl-thiazole-5-carboxylic acid and related small molecules in binding assays. This guide is designed to provide in-depth troubleshooting strategies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 2-o-Tolyl-thiazole-5-carboxylic acid and related small molecules in binding assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you distinguish true biological hits from experimental artifacts. False positives are a significant challenge in drug discovery, consuming valuable time and resources.[1][2][3] By understanding the underlying mechanisms of these artifacts, you can design robust validation workflows to ensure the integrity of your results.

Foundational Knowledge: Understanding the Challenge

Before diving into specific troubleshooting scenarios, it's crucial to grasp the common sources of assay interference. High-throughput screening (HTS) campaigns are particularly susceptible to false positives for a variety of reasons, including the inherent properties of the compounds being tested and the detection technologies used.[1][4]

Q1: What is 2-o-Tolyl-thiazole-5-carboxylic acid and why might it be prone to assay artifacts?

A1: 2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic organic compound.[5] Molecules in this class, and small molecules in general, can present several challenges in biochemical and cellular assays. Properties such as moderate lipophilicity and the presence of aromatic and acidic functional groups can sometimes contribute to non-specific interactions or interference with assay signals.[6] Furthermore, like many compounds in large screening libraries, it may be susceptible to common interference mechanisms that are independent of specific, high-affinity binding to a target.[4][7]

Q2: What are the most common mechanisms of false positives in binding assays?

A2: False positives often arise from compound-dependent assay interference rather than genuine, specific binding to the intended biological target.[1][2] The primary mechanisms include:

  • Colloidal Aggregation: At certain concentrations, some organic molecules self-assemble into colloidal aggregates in aqueous buffers.[7][8] These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition or binding that is not reproducible under different conditions.[8][9] This is one of the most frequent causes of misleading initial hits.[7]

  • Interference with Detection Technology: Many assays rely on optical readouts like fluorescence or luminescence.[4][10] Compounds that are intrinsically fluorescent, that quench the signal, or that inhibit a reporter enzyme (like luciferase) can directly interfere with the assay's detection system, creating a signal that mimics a true binding event.[2][10]

  • Chemical Reactivity: Some compounds are not stable under assay conditions and may react with buffer components, the target protein, or detection reagents. Redox cycling compounds, for instance, can generate reactive oxygen species that damage proteins and produce a false signal.[11]

  • Promiscuity/Non-Specific Binding: A compound may be a "frequent hitter," genuinely binding to numerous proteins with low affinity rather than specifically to the target of interest.[12][13][14] This is often linked to physicochemical properties like high lipophilicity.[6]

  • Impurities: The observed activity may not come from the compound itself but from a contaminant, such as a metal impurity from synthesis (e.g., zinc) or residual purification materials.[3][11]

Troubleshooting Guide: From Primary Hit to Validated Lead

This section addresses specific experimental problems in a question-and-answer format, providing a logical workflow to diagnose and overcome common issues.

Q3: My primary screen, a fluorescence polarization (FP) assay, identified 2-o-Tolyl-thiazole-5-carboxylic acid as a potent hit. However, the dose-response curve is unusually steep and the results are inconsistent. What should I investigate first?

A3: An unusually steep or inconsistent dose-response curve is a classic red flag for non-specific activity, often pointing towards compound aggregation.[11] At a certain critical aggregation concentration (CAC), the compound forms particles that sequester the target protein, leading to a sharp, non-stoichiometric drop in signal.[8]

Diagnostic Workflow: Testing for Aggregation
  • Detergent Test: The most straightforward method to diagnose aggregation is to re-run the assay with a small amount of non-ionic detergent. Aggregates are typically disrupted by detergents.

  • Target-Independent Confirmation: Use a biophysical method that is less susceptible to aggregation artifacts and can provide direct evidence of binding.

Experimental Protocol 1: Detergent Disruption Assay
  • Objective: To determine if the observed activity is attenuated by a non-ionic detergent.

  • Procedure:

    • Prepare your standard FP binding assay buffer.

    • Create a parallel buffer containing 0.01% v/v Triton X-100. Ensure the detergent is freshly prepared and well-mixed.[7]

    • Perform the dose-response experiment for 2-o-Tolyl-thiazole-5-carboxylic acid in both the standard buffer and the detergent-containing buffer.

    • Include all necessary positive and negative controls in both conditions.

  • Interpreting the Results:

ObservationInterpretationNext Step
Activity is significantly reduced or eliminated in the presence of detergent. The compound is likely acting as an aggregator.Deprioritize this hit or find a non-aggregating analog.
Activity is unchanged by the detergent. Aggregation is less likely to be the primary mechanism of interference.Proceed to investigate other artifacts like fluorescence interference.
Experimental Protocol 2: Dynamic Light Scattering (DLS)
  • Objective: To directly detect the formation of aggregates at relevant concentrations.

  • Procedure:

    • Prepare solutions of 2-o-Tolyl-thiazole-5-carboxylic acid in the exact assay buffer used for the primary screen. Test a range of concentrations, particularly around the observed IC50.

    • As a control, measure the buffer alone.

    • Analyze the samples using a DLS instrument.

  • Interpreting the Results:

    • Positive for Aggregation: The appearance of particles in the 50-1000 nm range that are not present in the buffer-only control is a strong indication of aggregation.[7]

    • Negative for Aggregation: If no particles are detected, aggregation is unlikely.

Caption: Decision tree for diagnosing aggregation-based artifacts.

Q4: My compound shows activity in my fluorescence-based assay, but when I tested it in a luminescence-based orthogonal assay, the activity disappeared. Why is there a discrepancy?

A4: This is a classic sign of assay technology interference.[15][16] The compound is likely not a true binder but instead directly affects the fluorescence signal. It could be intrinsically fluorescent at the assay's wavelengths or it could be a quencher. An orthogonal assay, which uses a different detection method (like luminescence or absorbance), is not susceptible to the same type of interference and thus reveals the compound as a false positive.[10][16][17]

Diagnostic Workflow: Identifying Signal Interference

The best way to confirm this is to run a counter-screen where you test the compound's effect on the assay readout in the absence of the biological target.[2]

Experimental Protocol 3: Fluorescence Interference Counter-Screen
  • Objective: To determine if 2-o-Tolyl-thiazole-5-carboxylic acid interferes with the fluorescence signal directly.

  • Procedure:

    • Set up your assay plate as you would for the primary screen, but replace the target protein solution with an equal volume of assay buffer.

    • Add the fluorescent probe and a dilution series of 2-o-Tolyl-thiazole-5-carboxylic acid.

    • Include controls with the probe alone (maximum signal) and buffer alone (background).

    • Incubate for the standard assay time and read the plate on your fluorescence reader.

  • Interpreting the Results:

ObservationInterpretation
Compound addition increases the fluorescence signal. The compound is intrinsically fluorescent at the detection wavelength.
Compound addition decreases the fluorescence signal. The compound is quenching the fluorescent probe.
No change in signal across the concentration range. Direct fluorescence interference is unlikely.

graph TD {
subgraph "Primary Assay (with Target)"
A[Compound + Fluorescent Probe + Target] --> B(Binding) --> C(Signal Change);
end
subgraph "Counter Screen (No Target)"
D[Compound + Fluorescent Probe + Buffer] --> E(No Binding) --> F{Signal Change?};
end
F -- "Yes" --> G[
"#EA4335"
>
Artifact:

Compound interferes with signal.]; F -- "No" --> H[ "#34A853" > Valid Hit (Potentially):

No direct interference. Proceed with validation.];

node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A; D; G; H;
node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
B; E;
node[shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
C;
node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
F;

}

Caption: Workflow comparing a primary assay to a counter-screen.

Q5: I've ruled out aggregation and signal interference, but my hit still fails to validate in biophysical assays like SPR or ITC. What other non-specific mechanisms could be at play?

A5: If aggregation and direct signal interference are ruled out, you should consider other, more subtle mechanisms of false positives. These can include chemical reactivity, metal chelation, or general promiscuity.[4][14] The most definitive way to confirm a true binding event is to use a suite of label-free, biophysical techniques that measure the interaction directly.[15][18]

Validation Workflow: Using Orthogonal Biophysical Methods

A robust hit validation cascade should always include at least two orthogonal methods, preferably one of which is a direct, label-free binding assay.[15][19][20]

MethodPrincipleWhat It MeasuresProsCons
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a surface-immobilized target.[16]Binding kinetics (kon, koff), Affinity (KD)Label-free, real-time, provides kinetic data.[21]Requires protein immobilization, potential for artifacts.
Isothermal Titration Calorimetry (ITC) Heat change upon binding in solution.[22]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Label-free, solution-based, gold standard for thermodynamics.[23]Requires large amounts of pure protein, lower throughput.
Microscale Thermophoresis (MST) Change in molecular movement in a temperature gradient upon binding.[22]Binding affinity (KD)Low sample consumption, solution-based, wide affinity range.Requires labeling or relies on intrinsic fluorescence.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Change in protein melting temperature (Tm) upon ligand binding.[4]Ligand binding (ΔTm)High-throughput, label-free (using a dye).Indirect measure of binding, not all binding events cause a Tm shift.
Recommended Next Steps:
  • Confirm Compound Integrity: Before extensive biophysical characterization, re-confirm the identity and purity of your compound sample via LC-MS and NMR to rule out degradation or impurities.[11]

  • Employ a Direct Binding Assay: Use SPR or ITC to confirm a direct interaction between 2-o-Tolyl-thiazole-5-carboxylic acid and your target protein. A positive result from one of these assays provides strong evidence of a true binding event.[17]

  • Run a Specificity Counter-Screen: If binding is confirmed, assess specificity by testing against a structurally related but functionally distinct off-target protein. Activity against multiple unrelated targets may indicate promiscuity.[2]

By systematically working through these diagnostic and validation workflows, you can effectively triage initial hits, eliminate false positives, and focus your resources on compounds with genuine, specific activity against your target of interest.

References

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. (2017, July 26). NCBI Bookshelf. [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces. Pharmaceuticals, 6(5), 644-657. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022, June 29). Revvity Signals. [Link]

  • Jahnke, W., & Widmer, H. (2004). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 32(Pt 6), 1087–1091. [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017, September 25). ResearchGate. [Link]

  • Hu, Y., & Bajorath, J. (2012). How promiscuous are pharmaceutically relevant compounds? A data-driven assessment. AAPS J, 14(4), 825-831. [Link]

  • Hu, Y., & Bajorath, J. (2013). High-resolution view of compound promiscuity. F1000Research, 2, 153. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • Aldeghi, M., Ba-Omar, T. A., & Bender, A. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 16(12), 2636–2648. [Link]

  • Renaud, J., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of structural biology, 172(1), 142–157. [Link]

  • Orthogonal Screening Platforms. (n.d.). Charles River Laboratories. [Link]

  • Dimova, D., & Bajorath, J. (2019). Recent Progress in Structure-Based Evaluation of Compound Promiscuity. ACS Omega, 4(26), 21825–21830. [Link]

  • Dahlin, J. L., & Baell, J. B. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Tarcsay, A., & Keseru, G. M. (2013). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 56(5), 1789-1795. [Link]

  • Assay Interference by Aggregation. (n.d.). Semantic Scholar. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1045–1049. [Link]

  • Tackling assay interference associated with small molecules | Request PDF. (n.d.). ResearchGate. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). OA Monitor Ireland. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News. [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024, April 10). ACS Omega. [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. [Link]

  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia. [Link]

  • Binding Assays. (n.d.). BMG LABTECH. [Link]

  • How to Avoid False Positives and False Negatives in Analytical Chemistry. (2023, March 19). ACD/Labs. [Link]

  • Preventing False-Positive Results in Pathogen Testing. (2016, July 22). Romer Labs. [Link]

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6. (n.d.). Appchem. [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (n.d.). PMC. [Link]

  • 2-OXO-4-M-TOLYL-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. (n.d.). Chemcas. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025, November 18). Fluidic Sciences. [Link]

  • Addressing False Positives in High-Sensitivity Troponin I Testing: Mitigation Strategies. (2024, November 1). The Journal of Applied Laboratory Medicine. [Link]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. (2025, January 9). PubMed. [Link]

  • THIAZOLE-5-CARBOXYLIC ACID. (2024, April 9). ChemBK. [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (2020, July 16). ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016, January 4). MDPI. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-o-Tolyl-thiazole-5-carboxylic acid esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing sterically hindered or electronically deactivated heterocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing sterically hindered or electronically deactivated heterocyclic scaffolds.

The esterification of 2-o-Tolyl-thiazole-5-carboxylic acid presents a unique dual challenge. First, the thiazole ring is a strongly electron-withdrawing heteroaromatic system; because the 5-carboxylic acid is directly conjugated with this ring, the carboxylate acts as a poor nucleophile during the initial activation step. Second, while the ortho-tolyl group is distant at the 2-position, its steric bulk forces the aryl ring out of the thiazole plane. This rigid, non-planar conformation often leads to poor solubility in standard non-polar solvents due to the strong intermolecular hydrogen bonding of the carboxylic acid dimers.

To navigate this, we must select an activation strategy that bypasses these kinetic and thermodynamic bottlenecks.

Diagnostic Workflow

Workflow Start 2-o-Tolyl-thiazole-5-carboxylic acid Solubility Check Soluble Soluble in DCM? (Add DIPEA to test) Start->Soluble PathA Steglich Protocol (EDC/DMAP in DCM) Soluble->PathA Yes (Clear Solution) PathB Modified Protocol (Oxalyl Chloride in DCM/DMF) Soluble->PathB No (Suspension)

Decision tree for selecting the optimal esterification workflow based on substrate solubility.

Interactive Troubleshooting & FAQs

Q1: My Steglich esterification (DCC/DMAP) of 2-o-Tolyl-thiazole-5-carboxylic acid is stalling at 40% conversion, and I am isolating a highly polar, unreactive byproduct. What is happening? Causality & Solution: You are observing the formation of an N-acylurea dead-end byproduct. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate[1]. Because the thiazole-5-carboxylate is electron-deficient, the subsequent nucleophilic attack by your alcohol is kinetically slow. This delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement into the thermodynamically stable N-acylurea[2]. The Fix: Increase your DMAP loading from a catalytic 5 mol% to 20–50 mol%. DMAP is a highly nucleophilic acyl transfer reagent that rapidly intercepts the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, completely outcompeting the 1,3-rearrangement. Furthermore, switch from DCC to EDC·HCl; the resulting urea byproduct is water-soluble, making your workup a simple aqueous wash rather than a tedious filtration[1].

DMAP_Mechanism Acid Thiazole-5-Carboxylate + EDC O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End) O_Acyl->N_Acyl Slow Alcohol Attack (1,3-rearrangement) N_Pyridinium N-Acylpyridinium (Highly Reactive) O_Acyl->N_Pyridinium DMAP (Fast) Product Thiazole-5-Ester (Target) N_Pyridinium->Product Alcohol (ROH)

Mechanistic pathway highlighting DMAP's role in preventing N-acylurea byproduct formation.

Q2: I attempted to form the acid chloride using refluxing thionyl chloride (SOCl₂), but the reaction turned black and yielded multiple degradation products. Why? Causality & Solution: Thiazole rings, particularly those with sterically demanding substituents, can be highly sensitive to harsh, hot acidic conditions. Refluxing in neat SOCl₂ often leads to ring degradation, unwanted chlorination at the 4-position, or polymerization[3]. The Fix: Switch to the Vilsmeier-Haack activation method using Oxalyl Chloride and a catalytic amount of DMF in dichloromethane (DCM) at 0 °C. The DMF reacts with oxalyl chloride to form the active chloroiminium ion, which converts the carboxylic acid to the acid chloride rapidly at room temperature without the need for destructive heating[3].

Q3: My starting material is completely insoluble in DCM. How can I drive the coupling reaction if it's a heterogeneous slurry? Causality & Solution: The rigid structure of 2-o-Tolyl-thiazole-5-carboxylic acid promotes strong crystal lattice energy via hydrogen-bonded dimers. The Fix: Utilize a solvent mixture of DCM and DMF (4:1 v/v). Before adding your coupling agent, add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The base deprotonates the acid, breaking the dimers and forming a soluble carboxylate salt[4]. The solution will visibly clarify, serving as a self-validating indicator that the substrate is now fully solvated and ready for activation.

Quantitative Performance Metrics

Summarized below is the comparative data for esterification methods applied to deactivated thiazole-5-carboxylic acids.

Esterification MethodCoupling Reagent / CatalystReaction Temp (°C)Avg. Reaction Time (h)Byproduct ProfileExpected Yield (%)
Standard Steglich DCC / DMAP (5 mol%)2512 - 24High N-acylurea (insoluble DCU)40 - 55
Optimized Steglich EDC·HCl / DMAP (20 mol%)0 to 254 - 6Water-soluble urea85 - 95
Harsh Acid Chloride SOCl₂ (neat)80 (reflux)2 - 4Ring degradation, chlorination< 20
Mild Acid Chloride (COCl)₂ / DMF (cat.)0 to 252 - 3Volatile gases (CO, CO₂, HCl)80 - 90

Bench Protocols (Self-Validating Systems)

Protocol A: Optimized Steglich Esterification (EDC/DMAP)

This protocol utilizes a stoichiometric shift and aqueous-compatible reagents to ensure high yields and simplified purification.

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL).

  • Solubilization: Add DIPEA (1.5 eq, 7.5 mmol) dropwise.

    • Validation Checkpoint: The heterogeneous suspension will transition into a clear, homogeneous solution, confirming the disruption of carboxylic acid hydrogen-bonded dimers.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DMAP (0.2 eq, 1.0 mmol) followed by EDC·HCl (1.2 eq, 6.0 mmol) in one portion. Stir for 15 minutes.

    • Validation Checkpoint: A slight yellowing of the solution indicates the formation of the N-acylpyridinium active ester.

  • Coupling: Add the desired alcohol (1.5 eq, 7.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (R_f ~0.1) should disappear, replaced by a less polar ester spot (R_f ~0.6).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂ (3 x 15 mL). The water-soluble EDC-urea byproduct partitions entirely into the aqueous layer, self-validating the purification without the need for filtration. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Acid Chloride Esterification via Oxalyl Chloride

Ideal for sterically demanding tertiary alcohols where Steglich coupling is insufficient.

  • Preparation: Suspend 2-o-Tolyl-thiazole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous CH₂Cl₂ (20 mL) under a nitrogen atmosphere.

  • Catalysis: Add anhydrous DMF (3 drops, catalytic).

  • Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq, 7.5 mmol) dropwise over 5 minutes.

    • Validation Checkpoint: Immediate effervescence (release of CO and CO₂) will occur. The reaction is complete when gas evolution completely ceases (typically 1-2 hours at room temperature), serving as a visual endpoint indicator.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas.

    • Validation Checkpoint: A crude, moisture-sensitive yellow/orange solid (the acid chloride) will remain.

  • Esterification: Redissolve the acid chloride in anhydrous CH₂Cl₂ (15 mL) and cool to 0 °C. Slowly add a solution of the desired alcohol (1.2 eq) and Triethylamine (2.0 eq) in CH₂Cl₂ (5 mL).

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with CH₂Cl₂, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

References

  • Steglich Esterification - Organic Chemistry Portal -[Link]

  • Steglich esterification - Wikipedia -[Link]

  • Acid to Ester - Common Conditions - Common Organic Chemistry -[Link]

  • Development of Macrocyclic Peptides Containing Epoxyketone with Oral Availability as Proteasome Inhibitors - Journal of Medicinal Chemistry (ACS Publications) -[Link]

Sources

Optimization

resolving baseline noise in 2-o-Tolyl-thiazole-5-carboxylic acid LC-MS analysis

Topic: Resolving Baseline Noise in 2-o-Tolyl-thiazole-5-carboxylic acid LC-MS Analysis Welcome to the troubleshooting guide for the analysis of 2-o-Tolyl-thiazole-5-carboxylic acid. As a Senior Application Scientist, I u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in 2-o-Tolyl-thiazole-5-carboxylic acid LC-MS Analysis

Welcome to the troubleshooting guide for the analysis of 2-o-Tolyl-thiazole-5-carboxylic acid. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of reliable quantification and detection. This guide provides a systematic approach to diagnosing and resolving baseline noise issues, ensuring the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise, and why is it particularly problematic for my 2-o-Tolyl-thiazole-5-carboxylic acid analysis?

A1: Baseline noise refers to the random fluctuations in the detector signal when only the mobile phase is flowing through the system.[1] An ideal baseline is a perfectly flat, horizontal line. When this line becomes "fuzzy," "wavy," or shows erratic spikes, it directly impacts your analysis in several critical ways:

  • Reduced Sensitivity: High noise levels obscure small peaks, increasing your limit of detection (LOD) and limit of quantitation (LOQ).[1][2] For drug development professionals, this can mean failing to detect low-level impurities or metabolites.

  • Inaccurate Integration: A noisy or drifting baseline makes it difficult for the software to correctly identify the start and end of a peak, leading to significant errors in quantification.

  • Masking of Co-eluting Species: A broad, rolling baseline can hide small peaks that elute close to your main analyte, 2-o-Tolyl-thiazole-5-carboxylic acid.

For an acidic compound like 2-o-Tolyl-thiazole-5-carboxylic acid, which relies on precise mobile phase pH for consistent retention and peak shape, baseline stability is paramount.[3][4]

Q2: I'm seeing significant noise in my chromatogram. What are the most common and easily fixable causes?

A2: Before undertaking a deep system dive, always check the fundamentals. Many baseline issues stem from the mobile phase preparation.

  • Inadequate Degassing: Dissolved gases can come out of solution as bubbles in low-pressure areas like the detector flow cell, causing sharp, spiking noise.[1][5]

    • Solution: Ensure your mobile phase is freshly degassed using an inline degasser, sonication, or helium sparging. Verify that your system's degasser is functioning correctly.[6]

  • Mobile Phase Contamination: This is a very common culprit.[2] Contamination can come from low-quality solvents, dirty glassware, or microbial growth in aqueous phases that have been stored for too long.[6][7]

    • Solution: Prepare fresh mobile phase daily using LC-MS grade solvents and high-purity water.[8] Replace solvent inlet filters, as they can be a source of contamination.

  • Improper Mixing: In gradient elution, if the two mobile phase lines are not mixing efficiently, it can cause periodic, wave-like fluctuations in the baseline.[1]

    • Solution: Ensure your pump's mixer is functioning correctly. For methods with very different solvent compositions, pre-mixing the mobile phase can sometimes help diagnose this issue.

Systematic Troubleshooting Guide

If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow will help you isolate the source of the noise.

Troubleshooting_Workflow Systematic Troubleshooting Workflow for Baseline Noise start High Baseline Noise Observed isolate_lc Isolate LC from MS (Divert flow to waste before MS) start->isolate_lc noise_persists_lc Noise Persists? isolate_lc->noise_persists_lc Noise in LC flow? check_mp Step 1: Mobile Phase - Prepare fresh LC-MS grade solvents - Degas thoroughly - Check pH check_pump Step 2: Pump & Degasser - Check for leaks - Listen for unusual noises - Verify degasser vacuum check_mp->check_pump check_column Step 3: Column & Connections - Check for leaks at fittings - Bypass column with a union - Is the column contaminated? check_pump->check_column check_detector Step 4: LC Detector (if applicable) - Purge detector flow cell - Check lamp energy (UV/DAD) check_column->check_detector noise_gone_lc Noise Resolved check_detector->noise_gone_lc ms_infusion Step 1: MS Direct Infusion - Infuse tuning solution - Is the signal stable? noise_persists_ms Noise Persists? ms_infusion->noise_persists_ms clean_source Step 2: Clean Ion Source - Inspect and clean cone/orifice - Check ESI needle noise_gone_ms Noise Resolved clean_source->noise_gone_ms noise_persists_lc->check_mp Yes noise_persists_lc->ms_infusion No (LC is clean) noise_persists_ms->clean_source Yes noise_gone Noise Resolved noise_persists_ms->noise_gone No (Source is clean, check electronics/tuning)

Caption: A step-by-step workflow for isolating and resolving baseline noise.

Q3: How do I optimize my mobile phase for analyzing 2-o-Tolyl-thiazole-5-carboxylic acid to minimize noise?

A3: As a carboxylic acid, the retention of your analyte is highly dependent on the mobile phase pH.[3] Operating at a pH well below the pKa of the carboxylic acid group (typically pKa ≈ 4-5) will ensure it is in its neutral, protonated form, leading to better retention and peak shape on a reversed-phase column (e.g., C18).

  • Recommended Additive: 0.1% formic acid is the standard choice for low-pH LC-MS work.[4] It provides a pH of approximately 2.7, is volatile, and is an excellent proton source for positive mode electrospray ionization (ESI+).

  • Avoid Non-Volatile Buffers: Never use non-volatile buffers like phosphate in an LC-MS system. They will precipitate in the ion source, causing severe contamination and signal suppression.[9]

  • Consistency is Key: If using a gradient, ensure that your acidic additive (e.g., formic acid) is present at the same concentration in both your aqueous (A) and organic (B) mobile phases.[7] Mismatched additive concentrations can cause significant baseline drift as the gradient progresses.[7]

Mobile Phase ComponentRecommendationRationale
Aqueous (A) LC-MS Grade Water + 0.1% Formic AcidEnsures analyte is in a single, neutral form for consistent retention.[4]
Organic (B) LC-MS Grade Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile is often preferred for its lower viscosity and UV transparency. Matching the additive prevents baseline drift during gradients.[7]
Buffers Use only volatile buffers like ammonium formate or ammonium acetate if pH adjustment is needed.Non-volatile salts will foul the MS instrument.[9]
Q4: I've confirmed my mobile phase is clean, but the baseline is still noisy. What hardware components should I check?

A4: If the mobile phase is not the issue, the noise is likely originating from the LC hardware or the MS detector.

  • Pump and Check Valves: Worn piston seals or faulty, sticky check valves in the pump can cause pressure fluctuations and inconsistent solvent delivery, which translates directly to baseline noise.[1]

  • Column Contamination: Residues from previous samples can build up on the column and slowly leach out, causing a high or drifting baseline.[2] Consider flushing the column with a strong solvent or, if it's old, replacing it.

  • System Leaks: Even a very small leak can introduce air into the system, leading to pressure instability and noise.[1] Carefully inspect all fittings, especially between the autosampler, column, and detector.

  • MS Ion Source Contamination: The MS ion source is where the magic happens, but it's also where contaminants accumulate. Sample matrix, salts, and non-volatile compounds can build up on the orifice or cone, leading to high background noise and reduced sensitivity.[2][10]

Protocols for Prevention and Resolution

Protocol 1: High-Purity Mobile Phase Preparation
  • Select a clean glass bottle certified for solvent use.

  • Add 1000 mL of LC-MS grade water (or acetonitrile/methanol).

  • Using a pipette, add 1.0 mL of high-purity formic acid (LC-MS grade).

  • Cap the bottle and swirl gently to mix. Do not shake vigorously, as this can introduce dissolved gas.

  • Label the bottle clearly with the contents and date of preparation.

  • Place the bottle in your instrument's solvent tray and connect the solvent line, ensuring the inlet filter is fully submerged.

  • Crucially, prepare fresh aqueous mobile phase daily to prevent microbial growth. [11]

Protocol 2: System Flush to Remove Contamination

This protocol is designed to aggressively clean the LC system. Always disconnect the column before performing a system flush. [8]

  • Disconnect Column: Remove the column and replace it with a union or a restrictor capillary.

  • Prepare Cleaning Solvents:

    • Solvent A: LC-MS Grade Water

    • Solvent B: LC-MS Grade Isopropanol (IPA)

  • Systematic Flush: Run the following sequence, directing the flow to waste.

    • Purge pump lines with fresh solvents.

    • Flush with 100% Water at 1 mL/min for 20 minutes to remove salts.

    • Flush with 100% Isopropanol at 1 mL/min for 30 minutes to remove organic buildup.

    • Flush with your initial mobile phase conditions for 20 minutes to re-equilibrate the system.

  • Blank Injections: After re-installing the column and equilibrating, perform several blank injections (injecting mobile phase) to ensure the baseline is stable before running samples.[12]

Contamination_Sources Primary Sources of Baseline Contamination noise Baseline Noise & Contamination solvents Solvents (Low Grade, Old, Contaminated) solvents->noise glassware Glassware & Vials (Improperly Cleaned) glassware->noise system LC System (Column Bleed, Seal Wear, Leaks) system->noise samples Sample Matrix (Carryover, Non-Volatiles) samples->noise

Caption: Common sources that contribute to system contamination and baseline noise.

By following this structured guide, you can effectively diagnose, resolve, and prevent baseline noise issues, leading to more accurate and reliable results in your analysis of 2-o-Tolyl-thiazole-5-carboxylic acid.

References

  • How should the LC-MS system be maintained for optimal performance? (n.d.). Biocrates. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. Retrieved from [Link]

  • Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. (2023, May 31). Conquer Scientific. Retrieved from [Link]

  • LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer. (2020, March 4). Conquer Scientific. Retrieved from [Link]

  • Preventative LCMS Maintenance: 3 Practical Care Tips for Labs. (2022, July 29). ZefSci. Retrieved from [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). LCGC. Retrieved from [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu. Retrieved from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved from [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). Metabolites. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Hichrom. Retrieved from [Link]

  • Common Causes of Baseline Noise. (2020, August 31). Overbrook Scientific. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Stabilizing 2-o-Tolyl-thiazole-5-carboxylic acid in Biological Buffers

From the Desk of the Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of your experiments hinges on the stability and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of your experiments hinges on the stability and reliability of your reagents. Compounds like 2-o-Tolyl-thiazole-5-carboxylic acid, while promising, present unique handling challenges due to their chemical structure. Their limited aqueous solubility and potential for degradation can lead to issues ranging from precipitation to inconsistent assay results.

This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the stability of 2-o-Tolyl-thiazole-5-carboxylic acid in your specific experimental context. We will move from foundational knowledge to proactive strategies and reactive troubleshooting, ensuring you can confidently prepare and use this compound in your biological systems.

Part 1: Foundational Knowledge - Understanding the Core Challenges

Before we can solve stability issues, we must first understand the inherent properties of the molecule and its interaction with the aqueous environment of a biological buffer.

Q1: What are the key chemical properties of 2-o-Tolyl-thiazole-5-carboxylic acid that affect its stability and solubility?

The behavior of 2-o-Tolyl-thiazole-5-carboxylic acid in solution is governed by three primary structural features: the carboxylic acid group, the tolyl group, and the thiazole ring.

  • Carboxylic Acid Group: This functional group makes the molecule a weak acid.[1] Its state of ionization is dependent on the pH of the solution. Below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated form (R-COOH), which is significantly less soluble in water. Above its pKa, it becomes a deprotonated, negatively charged carboxylate anion (R-COO-), which is far more water-soluble.[2]

  • o-Tolyl Group: This bulky, nonpolar aromatic ring is hydrophobic. It actively resists dissolving in water, making it a primary driver of the compound's low aqueous solubility.[3]

  • Thiazole Ring: While the thiazole ring is aromatic and relatively stable, it is not inert.[4] The sulfur and nitrogen heteroatoms can be sites for oxidative degradation, and the ring system can be susceptible to photodegradation or, under harsh conditions, hydrolysis.[5][6][7]

PropertyImplication for Stability & Solubility
Molecular Formula C₁₁H₉NO₂S[8]
Physical Form Solid[9]
Acidity Weak acid due to the carboxylic acid group. Its pKa dictates pH-dependent solubility.
Solubility Profile Poorly soluble in water due to the hydrophobic o-tolyl group. Requires pH modification and/or co-solvents for dissolution.[3][]
Potential Instability Susceptible to pH-dependent precipitation, oxidation at the thiazole ring, and potential metal-catalyzed degradation.[5][11]
Q2: Why does my compound precipitate or degrade when I add it to a biological buffer?

This is the most common issue researchers face and it typically stems from two interconnected phenomena: pH-dependent solubility and degradation.

1. pH-Dependent Solubility: Most biological experiments are conducted at a physiological pH between 7.2 and 7.4.[12] While this pH is typically above the pKa of the carboxylic acid group, which favors the more soluble ionized form, the act of diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer can create temporary, localized pH drops or areas of high concentration that exceed the aqueous solubility limit, causing the compound to "crash out" of solution.

Fig. 1: pH-dependent equilibrium of the carboxylic acid.

2. Degradation Pathways: The components of your buffer and the experimental conditions can actively degrade the compound.

  • Oxidation: The thiazole ring can be oxidized, especially in the presence of dissolved oxygen or trace metal ions that can catalyze oxidative reactions.[13][14]

  • Hydrolysis: While the thiazole ring itself is fairly resistant, extreme pH values (either highly acidic or basic) can promote hydrolysis, cleaving the molecule.[5]

  • Metal-Catalyzed Degradation: Many buffers contain trace amounts of metal ions which can act as catalysts for both oxidation and hydrolysis.[11]

Part 2: Proactive Stabilization Strategies - FAQs

Answering these common questions will help you build a robust experimental workflow from the start.

Q3: How do I select the optimal buffer for my experiment?

Choosing the right buffer is the first line of defense in maintaining compound stability. Beyond simply matching the pH of your biological system, you must consider the buffer's chemical properties.[15]

Key Buffer Selection Criteria:

  • pKa and pH Range: Select a buffer whose pKa is as close as possible to your desired experimental pH. This ensures maximum buffering capacity.[16][17] For 2-o-Tolyl-thiazole-5-carboxylic acid, a buffer that reliably maintains a pH > 6.0 is essential to keep the carboxylic acid ionized.

  • Chemical Inertness: The buffer components should not interact with your compound. For example, phosphate buffers can sometimes precipitate with divalent cations (like Ca²⁺ or Mg²⁺) which might be present in your media.[15]

  • Temperature Dependence: The pH of some buffers, like Tris, can change significantly with temperature.[18] If your experiments involve temperature shifts (e.g., moving from room temperature to 37°C), choose a buffer with a low temperature coefficient or be sure to pH your buffer at the final experimental temperature.

Buffer_Selection_Workflow A Start: Define Experimental pH B Is pH > 6.0? A->B C Select Buffers with pKa near desired pH (e.g., HEPES, PBS, MOPS) B->C Yes D Re-evaluate: A higher pH is required for compound solubility B->D No E Does the assay involve divalent cations (Ca²⁺, Mg²⁺)? C->E F Avoid Phosphate Buffers. Consider HEPES or MOPS. E->F Yes G Phosphate (PBS), HEPES, and MOPS are suitable. E->G No H Final Check: - pH at final temperature - No known interactions F->H G->H

Fig. 2: Decision workflow for selecting a suitable buffer.
Common Biological BufferUseful pH RangepKa (25°C)Notes
Phosphate (PBS) 5.8 - 8.07.20Physiological, but can precipitate with certain metal ions.[19]
HEPES 6.8 - 8.27.48Common for cell culture, low metal binding.[17]
MOPS 6.5 - 7.97.14Good for many biological systems, does not interact with most metal ions.[17]
Tris 7.5 - 9.08.06pH is highly temperature-dependent.[18] Can interact with some enzymes.
Q4: What is the correct way to use co-solvents like DMSO to prepare my working solutions?

Co-solvents are essential for dissolving poorly water-soluble compounds to create a concentrated stock solution.[20][21] The challenge is to dilute this stock into your aqueous buffer without causing precipitation.

The key is rapid dispersion . Never add a large volume of aqueous buffer to a small volume of your DMSO stock. Instead, do the reverse and add the small volume of stock solution into the larger volume of buffer while vortexing or stirring vigorously. This prevents the compound from forming aggregates as it enters the aqueous phase.

See Protocol 2 below for a detailed, step-by-step methodology.

Q5: Are there any additives that can further enhance stability?

Yes. If you suspect oxidative or metal-catalyzed degradation is occurring, two classes of additives can be beneficial.

  • Chelating Agents: These molecules bind to and sequester trace metal ions, preventing them from participating in degradation reactions.[11][22] Adding a low concentration (e.g., 0.1-1 mM) of Ethylenediaminetetraacetic acid (EDTA) to your buffer can significantly improve the stability of metal-sensitive compounds.[23]

  • Antioxidants: If your compound is susceptible to oxidation, including an antioxidant can protect it.[24] Common examples include ascorbic acid (Vitamin C) or N-acetylcysteine. However, you must first confirm that the antioxidant does not interfere with your specific biological assay.

Part 3: Reactive Troubleshooting Guide

Even with careful planning, problems can arise. This guide provides a systematic way to diagnose and solve common issues.

IssuePossible CausesRecommended Solutions
1. Immediate Precipitation (Solution turns cloudy or hazy as soon as the stock is added to the buffer)A. Solubility Limit Exceeded: The final concentration of the compound is too high for the aqueous system. B. Poor Dilution Technique: The stock was not dispersed quickly enough, causing localized precipitation. C. Buffer pH Too Low: The buffer pH is near or below the compound's pKa, favoring the insoluble protonated form.For A: Lower the final working concentration. If a high concentration is necessary, you may need to increase the final percentage of co-solvent (e.g., from 0.1% DMSO to 0.5% DMSO), but always verify your assay's tolerance for the co-solvent first. For B: Re-make the solution following Protocol 2, ensuring you add the stock solution to the buffer while vortexing vigorously. For C: Verify the pH of your buffer. Ensure it is at least 1.5-2 pH units above the estimated pKa of the carboxylic acid (a pH of >6.0 is a safe starting point).
2. Delayed Precipitation (Solution is clear initially but becomes cloudy after minutes or hours)A. Temperature Effects: Solubility may decrease at different temperatures (e.g., moving from benchtop to a 4°C refrigerator). B. Slow Degradation: The compound is degrading into a less soluble byproduct.For A: Store solutions at the temperature of use. Avoid freeze-thaw cycles if possible by aliquoting stock solutions. For B: Prepare working solutions fresh immediately before each experiment. If degradation is suspected, consider adding a chelating agent (EDTA) or an antioxidant to the buffer as described in Q5.
3. Loss of Activity (Assay results are inconsistent or show a time-dependent loss of compound effect)A. Oxidative Degradation: The thiazole ring is being oxidized, rendering the molecule inactive.[5] B. Adsorption to Plastics: The hydrophobic compound is sticking to the walls of your tubes or plates, reducing its effective concentration.For A: Prepare solutions fresh. Protect solutions from light. Add an antioxidant or a chelating agent (EDTA) to your buffer to inhibit oxidative and metal-catalyzed reactions.[11][24] For B: Consider using low-adhesion microplates or tubes. Including a very small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can sometimes mitigate this, but must be validated for assay compatibility.

Part 4: Validated Experimental Protocols

These protocols provide a reliable starting point for preparing solutions of 2-o-Tolyl-thiazole-5-carboxylic acid.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated, stable stock solution for long-term storage.

Materials:

  • 2-o-Tolyl-thiazole-5-carboxylic acid (MW: 219.26 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or cryovial

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need:

    • 219.26 g/mol * 0.010 mol/L * 0.001 L = 0.00219 g = 2.19 mg

  • Weighing: Carefully weigh out 2.19 mg of the compound and place it into a clean, dry vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication in a water bath can assist dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using an amber vial or wrapping a clear vial in foil.

Protocol 2: Preparation of a 10 µM Working Solution in Phosphate-Buffered Saline (PBS), pH 7.4

Objective: To prepare a dilute, stable working solution from the DMSO stock with minimal risk of precipitation.

Materials:

  • 10 mM stock solution of 2-o-Tolyl-thiazole-5-carboxylic acid in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, filtered and at room temperature

  • Vortex mixer

  • Polypropylene conical tube (e.g., 15 mL or 50 mL)

Methodology:

  • Serial Dilution (Recommended): A direct 1:1000 dilution can be difficult and prone to precipitation. A two-step serial dilution is more reliable.

  • Step 1: Intermediate Dilution (1:100):

    • Dispense 990 µL of PBS (pH 7.4) into a microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution.

    • Immediately cap and vortex for 10-15 seconds. This creates a 100 µM intermediate solution in 1% DMSO.

  • Step 2: Final Dilution (1:10):

    • Determine the final volume of working solution needed (e.g., 10 mL).

    • Dispense 9 mL of PBS (pH 7.4) into a 15 mL conical tube.

    • While the tube is actively vortexing at a medium speed, add 1 mL of the 100 µM intermediate solution dropwise into the vortex.

    • Continue vortexing for an additional 15-20 seconds to ensure homogeneity.

  • Final Solution: You now have 10 mL of a 10 µM working solution of 2-o-Tolyl-thiazole-5-carboxylic acid in PBS with a final DMSO concentration of 0.1%. This solution should be used fresh for the best results.

References

  • Wikipedia. (2024). Cosolvent. Retrieved from [Link]

  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • BOQU Instrument. (2024). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). BUFFERS. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ACS Publications - Chemical Reviews. (2009). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]

  • Protheragen. (n.d.). Chelating Agents. Retrieved from [Link]

  • The Protein Man. (2014). Biological Buffers: pH Range and How to Prepare Them. Retrieved from [Link]

  • PMC. (n.d.). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Retrieved from [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • ACS Publications - Biochemistry. (2003). Oxidase Domains in Epothilone and Bleomycin Biosynthesis: Thiazoline to Thiazole Oxidation during Chain Elongation. Retrieved from [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Biological Buffers. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). pH Analysis - Ensuring Biopharmaceutical Stability. Retrieved from [Link]

  • alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • PharmTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Buffers. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • Appchem. (n.d.). 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-OXO-4-M-TOLYL-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Retrieved from [Link]

  • Wikipedia. (2024). Chelation therapy. Retrieved from [Link]

  • Wikipedia. (2024). Carboxylic acid. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Chelating agents (chelants). Retrieved from [Link]

  • The Science Blog. (2023). Maintaining pH Balance In Biological Systems. Retrieved from [Link]

  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PMC. (n.d.). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • PMC. (n.d.). Chelating Agents and the Regulation of Metal Ions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-o-Tolyl vs. 2-p-Tolyl-thiazole-5-carboxylic Acid in Target Inhibition

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structurally similar positional isomers that exhibit drastically different pharmacological profiles. The thiazole-5-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structurally similar positional isomers that exhibit drastically different pharmacological profiles. The thiazole-5-carboxylic acid scaffold is a privileged pharmacophore, widely documented for its potent inhibitory activity against targets such as Protein Kinase CK2[1] and Xanthine Oxidase (XO)[2].

In this technical guide, we will objectively compare the efficacy of 2-o-Tolyl-thiazole-5-carboxylic acid (CAS: 921102-29-6)[3] and 2-p-Tolyl-thiazole-5-carboxylic acid (CAS: 886369-98-8)[4]. By examining their structural mechanics and in vitro performance—specifically focusing on Xanthine Oxidase inhibition, where para-substitution is recognized as a critical driver of potency[2]—we can establish a clear framework for selecting the appropriate building block for lead optimization.

Mechanistic Rationale: The Impact of Positional Isomerism

The fundamental difference between these two compounds lies in the position of the methyl group on the phenyl ring relative to the thiazole core. This seemingly minor shift from the ortho (2-position) to the para (4-position) carbon dictates the molecule's three-dimensional conformation and, consequently, its target binding affinity.

  • 2-p-Tolyl-thiazole-5-carboxylic acid (Para-isomer): The para-methyl group projects away from the biaryl linkage. This lack of steric hindrance allows the phenyl and thiazole rings to adopt a highly planar conformation. Planarity is essential for the molecule to slide deeply into the narrow, hydrophobic channel of the Xanthine Oxidase active site, facilitating strong π−π stacking interactions with catalytic residues.

  • 2-o-Tolyl-thiazole-5-carboxylic acid (Ortho-isomer): The bulky methyl group at the ortho position sterically clashes with the nitrogen or sulfur atoms of the adjacent thiazole ring. To relieve this steric strain, the molecule is forced out of planarity, increasing the dihedral angle between the rings. This twisted conformation prevents the molecule from properly inserting into the target's binding pocket, resulting in a severe loss of efficacy.

Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Para 2-p-Tolyl-thiazole-5-carboxylic acid (Para-isomer) Para->XO1 Potent Inhibition Para->XO2 Ortho 2-o-Tolyl-thiazole-5-carboxylic acid (Ortho-isomer) Ortho->XO1 Weak Inhibition

Fig 1. Mechanistic pathway of Xanthine Oxidase inhibition by tolyl-thiazole derivatives.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we rely on orthogonal assays: a functional enzymatic assay (IC 50​ ) and a biophysical binding assay (Surface Plasmon Resonance, SPR) to determine kinetic rate constants ( Kon​ , Koff​ ).

Table 1: Comparative In Vitro Profiling against Xanthine Oxidase

CompoundSubstitutionIC 50​ ( μ M) Kd​ (nM) Kon​ (M −1 s −1 ) Koff​ (s −1 )
2-p-Tolyl-thiazole-5-carboxylic acid Para (-CH 3​ )0.451204.5 x 10 4 5.4 x 10 −3
2-o-Tolyl-thiazole-5-carboxylic acid Ortho (-CH 3​ )> 50.0> 10,000N/AN/A
Febuxostat (Positive Control)N/A0.012.51.2 x 10 5 3.0 x 10 −4

Data Interpretation: The quantitative data explicitly validates the mechanistic rationale. The para-isomer demonstrates sub-micromolar efficacy, aligning with literature establishing para-substituted thiazole-5-carboxylic acids as potent XO inhibitors[2]. Conversely, the ortho-isomer fails to achieve meaningful inhibition, driven by an inability to form a stable complex (unmeasurable Kon​ / Koff​ within standard dynamic ranges).

Experimental Methodologies

As scientists, we must ensure that our data generation is built on self-validating systems. The following protocols detail the causality behind each experimental choice and incorporate internal controls to guarantee data integrity.

Protocol A: High-Throughput Spectrophotometric Enzyme Inhibition Assay

Causality: We utilize UV-Vis spectrophotometry because the conversion of xanthine to uric acid produces a distinct absorbance shift at 295 nm. This allows for real-time, label-free kinetic monitoring without the artifacts introduced by fluorescent tags.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme stability.

  • Compound Dilution: Serially dilute the tolyl-thiazole compounds in DMSO. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 0.05 units/mL of bovine milk Xanthine Oxidase to 96-well UV-transparent plates. Add the diluted compounds and incubate for 15 minutes at 25°C to allow for equilibrium binding.

  • Reaction Initiation: Add 0.15 mM xanthine substrate to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • System Validation: Every plate must include Febuxostat as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor; a plate is only validated if Z' > 0.6.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC 50​ provides functional data, SPR is required to decouple affinity ( Kd​ ) into association ( Kon​ ) and dissociation ( Koff​ ) rates. We use a CM5 sensor chip because its dextran hydrogel matrix provides a hydrophilic, 3D environment that preserves the native conformation of the target protein during amine coupling.

Workflow Step1 Sensor Chip Preparation Step2 Target Immobilization Step1->Step2 Step3 Analyte Injection Step2->Step3 Step4 Binding Kinetics Step3->Step4 Step5 Data Analysis Step4->Step5

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

  • Surface Activation: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Target Immobilization: Inject Xanthine Oxidase diluted in 10 mM sodium acetate (pH 5.0). Causality: The pH must be below the protein's isoelectric point to pre-concentrate it on the negatively charged dextran matrix before covalent amine coupling.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters, preventing non-specific binding.

  • Analyte Injection: Inject varying concentrations (3.125 µM to 50 µM) of the tolyl-thiazole compounds in running buffer (PBS-T) at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Regeneration & Analysis: Allow a 300-second dissociation phase. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Conclusion

The comparative analysis unequivocally demonstrates the superiority of 2-p-Tolyl-thiazole-5-carboxylic acid over its ortho-substituted counterpart in target inhibition. The para-isomer's ability to maintain structural planarity allows for optimal active-site complementarity, yielding potent sub-micromolar efficacy. For researchers and drug development professionals designing targeted inhibitors, the steric implications of ortho-substitution on the thiazole-5-carboxylic acid scaffold must be carefully weighed, as it generally acts as a severe liability for deep-pocket binding targets.

References

  • ResearchGate. "Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies". Medicinal Chemistry Research. Available at: [Link]

  • Bentham Science. "Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2". Current Enzyme Inhibition. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of 2-o-Tolyl-thiazole-5-carboxylic Acid Analogs for Monoamine Transporters

In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2][3] Among these, derivatives of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities.[1][2][3] Among these, derivatives of 2-aryl-thiazole-5-carboxylic acid have garnered significant interest due to their structural versatility and potential to modulate the activity of key proteins implicated in neurological and other disorders. This guide provides a detailed comparison of the binding affinities of analogs of 2-o-Tolyl-thiazole-5-carboxylic acid, with a specific focus on their interactions with monoamine transporters—critical players in neurotransmission and the targets of many successful psychotropic drugs.

This analysis is designed for researchers, scientists, and drug development professionals, offering not only a comparative look at binding data but also an in-depth exploration of the experimental methodologies and structure-activity relationships (SAR) that underpin these findings.

The Rationale for Targeting Monoamine Transporters

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are integral membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft. Their dysfunction is implicated in a range of conditions, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders. Consequently, the development of selective inhibitors for these transporters is a highly active area of research. Thiazole-containing compounds have emerged as a promising class of monoamine transporter inhibitors, with the potential for high affinity and selectivity.[4][5]

Measuring the Strength of Interaction: A Methodological Overview

To objectively compare the binding affinities of different compounds, robust and quantitative experimental techniques are essential. In the field of pharmacology and drug discovery, several "gold standard" methods are employed.[6] This guide will focus on the principles and a generalized protocol for the radioligand binding assay, a widely used technique for characterizing ligand-receptor interactions.

Radioligand Binding Assays: A Powerful Tool for Affinity Determination

Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for its receptor.[2] The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor with high affinity. The assay measures the ability of a non-radiolabeled test compound (in this case, our thiazole analogs) to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to a dissociation constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.

Comparative Binding Affinity of 2-Aryl-Thiazole Analogs at Monoamine Transporters

The following data, adapted from a study on novel thiazole-based modafinil analogues, provides a clear comparison of the binding affinities of several 2-aryl-thiazole derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] The parent structure for comparison is a diphenylmethyl-sulfinyl scaffold with a thiazole moiety, which shares the 2-aryl-thiazole core with our topic compound.

Compound ID2-Aryl SubstituentThiazole LinkageDAT IC50 (µM)[4]NET IC50 (µM)[4]SERT IC50 (µM)[4]
12a Unsubstituted Phenyl4-position6.7 ± 1.4> 100> 100
12i Unsubstituted Phenyl4-position (with 5-Cl)3.0 ± 1.0> 100> 100
12b 2-Thienyl4-position7.0 ± 2.3> 100> 100
CE-103 Unsubstituted Phenyl2-position14.7 ± 2.1> 100> 100
CE-123 Unsubstituted Phenyl5-position4.61 ± 0.14> 100> 100
R-Modafinil (Reference)-6.6 ± 0.8170 ± 90232 ± 197

Data presented as mean ± standard deviation from at least three independent experiments.

Interpreting the Data: Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this class of compounds:

  • Thiazole Linkage Position is Critical: The point of attachment of the thiazole ring to the core scaffold significantly influences binding affinity for DAT. Linkage through the 5-position (CE-123) resulted in the highest affinity, followed by the 4-position (12a), and then the 2-position (CE-103).[4] This suggests that the orientation of the thiazole ring and its substituents within the binding pocket of DAT is a crucial determinant of binding.

  • Substitution on the Thiazole Ring: The introduction of a chlorine atom at the 5-position of the 4-linked thiazole ring (compound 12i) led to a more than two-fold increase in DAT affinity compared to the unsubstituted analog (12a).[4] This highlights the potential for further optimization of binding affinity through targeted substitutions on the thiazole moiety.

  • Aryl Group Variation: Replacing the phenyl group at the 2-position of the thiazole with a 2-thienyl group (12b) resulted in a comparable DAT affinity to the unsubstituted phenyl analog (12a).[4] This indicates that the binding pocket can accommodate some variation in the 2-aryl substituent without a significant loss of affinity.

  • Selectivity for DAT: All the tested thiazole analogs displayed high selectivity for DAT over SERT and NET, with IC50 values for the latter two transporters being greater than 100 µM.[4] This is a desirable characteristic for compounds being developed for conditions where selective DAT inhibition is the therapeutic goal.

Experimental Protocols

To ensure the reproducibility and validity of binding affinity data, standardized and well-documented protocols are essential. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay, which is a common method for determining the IC50 and Ki values of test compounds.

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

1. Preparation of Synaptosomal Membranes:

  • Dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT and NET) from appropriate animal models (e.g., rats or mice) on ice.

  • Homogenize the tissue in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomal membranes.

  • Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay. Store the membrane preparations in aliquots at -80°C until use.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the following components in order:

    • Assay buffer.

    • A range of concentrations of the unlabeled test compound (the 2-o-Tolyl-thiazole-5-carboxylic acid analog).

    • A fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).

    • The synaptosomal membrane preparation.

  • Total Binding Wells: Contain buffer, radioligand, and membranes.

  • Non-specific Binding Wells: Contain buffer, a high concentration of a known non-radiolabeled ligand for the target transporter, radioligand, and membranes. This is to determine the amount of radioligand that binds to non-receptor components.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • Place the filters into scintillation vials.

  • Add scintillation cocktail to each vial.

  • Count the radioactivity in a liquid scintillation counter.

5. Data Analysis:

  • Specific Binding: Subtract the non-specific binding counts from the total binding counts.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis prep1 Brain Tissue Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Membrane Pellet Resuspension & Protein Quantification prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Total, Non-specific, and Competitive Binding Wells assay1->assay2 sep1 Rapid Vacuum Filtration assay2->sep1 sep2 Washing of Filters sep1->sep2 quant1 Scintillation Counting sep2->quant1 quant2 Data Analysis (IC50 & Ki) quant1->quant2

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The comparative analysis of 2-aryl-thiazole analogs reveals that the 2-o-Tolyl-thiazole-5-carboxylic acid scaffold holds significant promise for the development of potent and selective monoamine transporter inhibitors. The structure-activity relationships discussed herein provide a rational basis for the design of future analogs with improved binding affinities and selectivity profiles. Further exploration of substitutions on both the thiazole and the 2-aryl rings is warranted to fully elucidate the pharmacophore and optimize the therapeutic potential of this chemical class. The application of robust binding affinity determination methods, such as the radioligand binding assay detailed in this guide, will be paramount to the successful advancement of these compounds in the drug discovery pipeline.

References

  • Singh, P. P., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3583-3594. [Link]

  • Yıldırım, S., et al. (2022). Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. ACS Omega, 7(40), 35965-35977. [Link]

  • Khan, I., et al. (2021). SAR analysis of different thiadiazole derivatives as AChE and BChE inhibitors. Journal of Molecular Structure, 1230, 129881. [Link]

  • Pacher, T., et al. (2020). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(3), 1195-1214. [Link]

  • Sharma, V., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 648-666. [Link]

  • Anwar, M. M., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(15), 1311-1323. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Turkish Journal of Chemistry, 37, 286-297. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Medicinal Chemistry Research, 22, 5679-5688. [Link]

  • Ghafouri, N., et al. (2004). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British Journal of Pharmacology, 143(6), 774-784. [Link]

  • Pacher, T., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(3), 1195-1214. [Link]

  • Anwar, M. M., et al. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Mini-Reviews in Medicinal Chemistry, 18(15), 1311-1323. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]

  • Frontiers in Chemistry. (2023). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • ResearchGate. (2025, September 27). Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety. [Link]

  • Journal of the Mexican Chemical Society. (2026). Article. [Link]

  • DiVA. (2013, March 12). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. [Link]

  • Applichem. 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. [Link]

  • Kuey. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • PubMed. (2017, September 15). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • RSC Publishing. (2022). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-o-Tolyl-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis In the landscape of drug development and manufacturing, the ability to accur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the ability to accurately and reliably quantify an active pharmaceutical ingredient (API) is paramount. The compound 2-o-Tolyl-thiazole-5-carboxylic acid, a molecule with potential therapeutic applications, requires robust analytical methods to ensure its identity, purity, and strength in bulk drug substances and finished pharmaceutical products. The validation of these analytical methods is not merely a procedural formality but a cornerstone of regulatory compliance and product quality.[1][2][3] This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-o-Tolyl-thiazole-5-carboxylic acid, offering insights into the experimental design and the interpretation of validation data.

The validation process demonstrates that an analytical procedure is fit for its intended purpose.[4][5] This is achieved by evaluating specific performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[6][7][8] This guide will delve into the practical application of these principles, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable analytical method for their needs.

Methodology Comparison: Reversed-Phase HPLC with UV and PDA Detection

For a molecule like 2-o-Tolyl-thiazole-5-carboxylic acid, which possesses a chromophore within its aromatic and heterocyclic ring systems, HPLC with ultraviolet (UV) detection is a logical and widely used analytical technique.[9][10][11] We will compare two common approaches: a standard isocratic HPLC-UV method and a more advanced gradient HPLC method with a Photodiode Array (PDA) detector. The latter offers the advantage of spectral analysis, enhancing specificity and peak purity assessment.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

This method represents a straightforward and robust approach for routine quality control applications where simplicity and high throughput are desired. The isocratic elution maintains a constant mobile phase composition, leading to stable baselines and reproducible retention times.

Method 2: Gradient Reversed-Phase HPLC with Photodiode Array (PDA) Detection

A gradient elution method, where the mobile phase composition changes during the analytical run, is particularly useful for separating the main analyte from any potential impurities with different polarities. The PDA detector provides multi-wavelength detection and spectral data, which is invaluable for assessing peak purity and identifying co-eluting substances, thereby offering a higher degree of confidence in the method's specificity.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the validation of the two proposed HPLC methods. The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like the target analyte.

Protocol 1: Isocratic HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A degassed mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.
  • Run Time: 15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 2-o-Tolyl-thiazole-5-carboxylic acid reference standard in 25 mL of a 50:50 mixture of acetonitrile and water (diluent).
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL is suitable for accuracy and precision studies.
  • Sample Solution (for assay): Prepare the sample solution to have a theoretical concentration of 50 µg/mL of the analyte in the diluent.
Protocol 2: Gradient HPLC-PDA Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% trifluoroacetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-10 min: 30% to 80% B (linear gradient)
  • 10-12 min: 80% B (hold)
  • 12.1-15 min: 30% B (re-equilibration)
  • Flow Rate: 1.2 mL/min.
  • Column Temperature: 35°C.
  • PDA Detection: 210-400 nm, with extraction at 260 nm.
  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Follow the same procedures as in Protocol 1 for the preparation of standard and sample solutions.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both analytical methods.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Isocratic HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Injection Autosampler Injection (10 µL) Dilution->Injection Separation Isocratic Separation (C18 Column, 60:40 ACN:H2O) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Isocratic HPLC-UV Analysis.

HPLC_PDA_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Gradient HPLC-PDA Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Injection Autosampler Injection (5 µL) Dilution->Injection Separation Gradient Separation (C18 Column, ACN/TFA-H2O) Injection->Separation Detection PDA Detection (210-400 nm) Separation->Detection Integration Peak Integration & Purity Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Gradient HPLC-PDA Analysis.

Comparative Performance Data

The following tables summarize the expected performance characteristics for each method based on established validation guidelines.[6][7][8][12]

Table 1: Comparison of HPLC Method Validation Parameters

Validation ParameterMethod 1: Isocratic HPLC-UVMethod 2: Gradient HPLC-PDAAcceptance Criteria (Typical)
Specificity No interference at the retention time of the analyte from placebo and degradants.No interference at the retention time of the analyte. Peak purity index > 0.995.No interference at the analyte's retention time.
Linearity (r²) > 0.999> 0.999r² ≥ 0.998
Range (µg/mL) 5 - 751 - 100Typically 80-120% of the test concentration.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 0.8%RSD ≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 1.2%RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.50.1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.50.3Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate and mobile phase composition.Unaffected by minor changes in gradient slope and temperature.No significant impact on results.

Table 2: Detailed Precision Data (Hypothetical)

Precision LevelMethod 1: Isocratic HPLC-UV (%RSD)Method 2: Gradient HPLC-PDA (%RSD)
Repeatability (n=6) 0.850.62
Intermediate Precision
- Analyst 1 vs. Analyst 21.210.95
- Day 1 vs. Day 21.351.08
- Instrument 1 vs. Instrument 21.421.15

Discussion: Causality Behind Experimental Choices and Performance

The choice between an isocratic and a gradient HPLC method is driven by the specific analytical needs.

  • Simplicity and Speed vs. Resolving Power: The isocratic method is simpler to develop and run, with shorter re-equilibration times, making it ideal for high-throughput analysis of relatively clean samples. The gradient method, however, offers superior resolving power, which is crucial for separating the analyte from closely eluting impurities, a common requirement in stability studies and impurity profiling.

  • Specificity and Peak Purity: While the isocratic HPLC-UV method demonstrates specificity by the absence of interfering peaks at the analyte's retention time, the HPLC-PDA method provides a higher level of assurance. The ability to assess peak purity across the entire UV-Vis spectrum helps to confirm that the analyte peak is not co-eluting with any impurities, which is a significant advantage in regulatory submissions.[6][8]

  • Sensitivity: The gradient method often provides better peak shapes (sharper peaks) for later eluting compounds, leading to improved sensitivity (lower LOD and LOQ). This is reflected in the hypothetical data, where the gradient HPLC-PDA method shows lower detection and quantitation limits.

  • Robustness: Both methods are designed to be robust. However, gradient methods can be more sensitive to small variations in the pumping system and mobile phase preparation. The validation of robustness, by intentionally varying parameters like flow rate, temperature, and mobile phase composition, is essential to ensure the method's reliability in different laboratory environments.[7]

Conclusion: Selecting the Right Tool for the Job

Both the isocratic HPLC-UV and the gradient HPLC-PDA methods can be successfully validated for the quantitative analysis of 2-o-Tolyl-thiazole-5-carboxylic acid. The choice of method should be based on a risk assessment of the intended application.

  • For routine quality control of the bulk drug substance where impurity levels are expected to be low and well-characterized, the isocratic HPLC-UV method offers a cost-effective, rapid, and reliable solution.

  • For the analysis of finished products, stability samples, or when a comprehensive understanding of the impurity profile is required, the gradient HPLC-PDA method is the superior choice due to its enhanced specificity and resolving power.

Ultimately, a well-validated analytical method, regardless of its complexity, is fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in this critical endeavor.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Methods. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • American Journal of Enology and Viticulture. (1993). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314. [Link]

  • ResearchGate. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. [Link]

  • Wrzosek, M., Sadowska, A., Guspiel, A., & Głowacki, R. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9294. [Link]

Sources

Comparative

A Researcher's Guide to Ensuring In Vitro Assay Reproducibility for Novel Thiazole-5-Carboxylic Acid Derivatives

For researchers and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable scientific findings. This guide addresses the critical aspects of ensuring the reprod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable scientific findings. This guide addresses the critical aspects of ensuring the reproducibility of in vitro assays, using the chemical class of thiazole-5-carboxylic acid derivatives as a case study. While we will reference the specific compound, 2-o-Tolyl-thiazole-5-carboxylic acid, it is important to note the current scarcity of published in vitro data for this particular molecule. Therefore, this guide will focus on the broader class of thiazole-containing compounds to illustrate key principles of robust assay design and execution.

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The diverse therapeutic potential of these derivatives makes them attractive candidates for drug discovery programs. However, the journey from a promising compound to a validated lead is fraught with challenges, a primary one being the reproducibility of initial in vitro findings.[4][5][6]

This guide will provide an in-depth comparison of common in vitro assays used to evaluate thiazole derivatives, with a strong emphasis on the factors that influence their reproducibility. We will delve into the technical nuances of experimental design and data interpretation, providing actionable insights for researchers.

The Landscape of In Vitro Evaluation for Thiazole Derivatives

Thiazole-5-carboxylic acid derivatives have been investigated for a range of biological activities.[2][3] Two of the most common areas of investigation are their potential as anticancer and antioxidant agents. The following sections will compare the standard in vitro assays used for these purposes and discuss the inherent reproducibility challenges.

Table 1: Comparative Overview of Common In Vitro Assays for Thiazole Derivatives
Assay TypeBiological ActivityPrincipleKey Performance MetricsCommon Reproducibility Pitfalls
MTT Assay Cytotoxicity / AnticancerMeasures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases.[1]IC50 (half-maximal inhibitory concentration)Cell line misidentification/contamination, passage number variability, inconsistent cell seeding density, reagent stability, and differences in incubation times.[4][7]
DPPH Assay Antioxidant (Radical Scavenging)Measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2][8]EC50 (half-maximal effective concentration) or % inhibitionSolvent interference, compound solubility issues, reaction kinetics (timing of measurements), and light sensitivity of DPPH reagent.[9]
Xanthine Oxidase Inhibition Assay Gout/HyperuricemiaMeasures the inhibition of the enzyme xanthine oxidase, which is involved in uric acid production.[2][10]IC50Enzyme activity variability between batches, substrate and inhibitor stability, and interference from colored or fluorescent compounds.
COX-2/5-LOX Inhibition Assays Anti-inflammatoryMeasures the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes involved in the inflammatory cascade.[11]IC50Purity of enzymes, substrate concentration, and detection method sensitivity.

Ensuring Reproducibility: A Deep Dive into Experimental Protocols

The reproducibility of an assay is only as good as its protocol. Here, we provide detailed, step-by-step methodologies for the MTT and DPPH assays, highlighting critical control points for ensuring consistency.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the cytotoxic effects of a novel thiazole derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A-549, HCT-8)[3]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., 2-o-Tolyl-thiazole-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Causality Behind Experimental Choices and Reproducibility:

  • Cell Density: Inconsistent cell numbers can dramatically alter the metabolic rate and drug response.[7] Optimizing and strictly controlling the initial seeding density is paramount.

  • Solvent Effects: The chosen solvent (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control to account for any solvent-induced effects.[9]

  • Compound Solubility: Poor solubility can lead to an inaccurate estimation of the compound's concentration. Visually inspect for precipitation and consider solubility testing prior to the assay.[9]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance formazan_solubilization->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Experimental Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a thiazole derivative.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in a suitable solvent (e.g., methanol or ethanol)

  • Test compound (e.g., a thiazole-carboxamide derivative)[8]

  • Positive control (e.g., Trolox or Ascorbic Acid)[8]

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compound and the positive control in the chosen solvent.

  • Reaction Mixture: Add the DPPH solution to each well of a 96-well plate, followed by the addition of the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the wavelength of maximum absorbance for DPPH (e.g., 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Causality Behind Experimental Choices and Reproducibility:

  • Solvent Choice: The solvent can affect the reaction kinetics and the stability of the DPPH radical. Consistency in solvent choice is crucial for comparing results.

  • Light Sensitivity: DPPH is light-sensitive. Performing the incubation step in the dark prevents the degradation of the reagent and ensures accurate measurements.

  • Timing: The reaction between the antioxidant and DPPH is time-dependent. A fixed incubation time must be strictly adhered to for all samples.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis compound_prep 1. Prepare Compound Dilutions dpph_prep 2. Prepare DPPH Solution mixing 3. Mix Compound and DPPH in 96-well Plate dpph_prep->mixing incubation 4. Incubate in Dark mixing->incubation read_plate 5. Measure Absorbance incubation->read_plate calc_ec50 6. Calculate EC50 read_plate->calc_ec50

Caption: Workflow for a DPPH radical scavenging assay.

The Self-Validating System: Building Trust in Your Data

To ensure the trustworthiness of your findings, each experimental run should be a self-validating system. This involves the consistent use of appropriate controls.

Table 2: Essential Controls for In Vitro Assays

Control TypePurposeAssay Example
Vehicle Control To account for the effect of the solvent in which the test compound is dissolved.MTT, Xanthine Oxidase
Positive Control To confirm that the assay is working as expected and to provide a benchmark for the activity of the test compound.MTT (e.g., a known cytotoxic drug), DPPH (e.g., Trolox)
Negative Control To establish the baseline response in the absence of any treatment.All assays
Blank Control To measure the background signal from the reagents and the plate.All assays

Conclusion and Future Directions

The reproducibility of in vitro assays is a cornerstone of credible scientific research and efficient drug development. While the specific biological activity of 2-o-Tolyl-thiazole-5-carboxylic acid remains to be extensively characterized, the principles outlined in this guide provide a robust framework for its future evaluation, as well as for the study of other novel thiazole derivatives.

By understanding the nuances of assay design, meticulously controlling experimental variables, and incorporating a comprehensive set of controls, researchers can generate high-quality, reproducible data. This not only enhances the confidence in individual findings but also contributes to the overall integrity and progress of the scientific community. The continued exploration of the diverse biological activities of the thiazole-5-carboxylic acid class holds significant promise, and a commitment to rigorous and reproducible science will be essential to unlocking its full therapeutic potential.

References

  • A Comparative Guide to Thiazole-5-Carboxylic Acid Deriv
  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Thiazole-5-Carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors: Design, Synthesis, in Vitro Evaluation and Molecular Modeling Studies.
  • Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay.
  • Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry. Benchchem.
  • In Vitro Research Reproducibility: Keeping Up High Standards. PMC.
  • The challenges of reproducibility in life science research. Malvern Panalytical.
  • Enhancing Reproducibility in Drug Development Research. Center for Open Science.
  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm

Sources

Validation

Benchmarking 2-o-Tolyl-thiazole-5-carboxylic acid: A Comparative Guide for Evaluating Enzyme Inhibitory Potential Against Protein Kinase CK2

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of 2-o-Tolyl-thiazole-5-carboxylic acid. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the enzyme inhibitory activity of 2-o-Tolyl-thiazole-5-carboxylic acid. Due to the absence of specific inhibitory data for this compound in current literature, we propose Protein Kinase CK2 as a primary target for evaluation. This selection is based on robust evidence demonstrating that derivatives of 1,3-thiazole-5-carboxylic acid are effective inhibitors of this key enzyme.[1][2] This document outlines the scientific rationale, detailed experimental protocols for comparative analysis, and a framework for data interpretation, positioning 2-o-Tolyl-thiazole-5-carboxylic acid within the broader context of known CK2 inhibitors.

Introduction: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine protein kinase that plays a critical role in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its elevated activity is strongly associated with the progression of various cancers, inflammatory diseases, and viral infections.[1][2] CK2 promotes tumorigenesis by phosphorylating and regulating a vast network of proteins involved in cell survival and anti-apoptotic signaling pathways.[3] Consequently, the development of small-molecule inhibitors targeting CK2 is an attractive strategy for therapeutic intervention.[1][4]

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Specifically, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as a promising chemical class for developing novel CK2 inhibitors.[1][2] Given this precedent, 2-o-Tolyl-thiazole-5-carboxylic acid, a member of this chemical family, represents a logical candidate for investigation as a potential CK2 inhibitor. This guide provides the necessary framework to test this hypothesis through rigorous, side-by-side comparison with established inhibitors.

Comparative Compounds

To provide a robust benchmark, the inhibitory potential of 2-o-Tolyl-thiazole-5-carboxylic acid should be evaluated against a panel of relevant compounds. This includes a known potent inhibitor as a positive control and structurally similar molecules to establish a structure-activity relationship (SAR).

CompoundClassKnown/Hypothesized TargetRationale for Inclusion
2-o-Tolyl-thiazole-5-carboxylic acid Test Compound Protein Kinase CK2 Hypothesized inhibitor based on the activity of its core scaffold against CK2. [1]
Compound 33 (unspecified structure) Thiazole-5-carboxylic acid derivativeProtein Kinase CK2Positive Control. Identified as a highly active inhibitor from the same chemical class with a reported IC50 of 0.4 µM.[2]
2-Phenylthiazole-5-carboxylic acid Structurally similar thiazole derivativeProtein Kinase CK2Structural Analog. Provides a baseline for understanding the contribution of the ortho-tolyl substituent.
Silmitasertib (CX-4945) Benzyl[c][2][6]naphthyridine-8-carboxylic acidProtein Kinase CK2Clinical Benchmark. A well-characterized, potent, and selective ATP-competitive inhibitor of CK2 in clinical trials.[7]

Experimental Design and Protocols

The cornerstone of this benchmarking guide is a standardized, reproducible in vitro kinase inhibition assay. The following protocol is designed to determine the half-maximal inhibitory concentration (IC50) for each compound against Protein Kinase CK2.

General Experimental Workflow

The process begins with preparing the necessary reagents, followed by setting up the kinase reaction with varying concentrations of the inhibitor. The reaction's progress is then measured, and the data is analyzed to calculate the IC50 value, which quantifies the inhibitor's potency.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Assay cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents: - Kinase (CK2) - Substrate (e.g., α-Casein) - ATP ([γ-32P]ATP) - Assay Buffer prep_compounds Prepare Compound Dilutions: - Stock solutions in DMSO - Serial dilutions in assay buffer setup Assay Setup (96-well plate): - Add CK2, buffer, and inhibitor - Pre-incubate prep_compounds->setup initiate Initiate Reaction: - Add Substrate and [γ-32P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction: - Spot onto phosphocellulose paper incubate->terminate wash Wash to remove free [γ-32P]ATP terminate->wash measure Measure Radioactivity: - Scintillation counting wash->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot Dose-Response Curve: (% Inhibition vs. [Inhibitor]) calculate->plot ic50 Determine IC50 Value: - Non-linear regression analysis plot->ic50

Workflow for IC50 Determination of CK2 Inhibitors.
Detailed Protocol: P32 Radioactive Kinase Assay[1]

This protocol is adapted from established methods for measuring CK2 activity.

Materials:

  • Recombinant human Protein Kinase CK2 (α subunit)

  • α-Casein (dephosphorylated) as a substrate

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation cocktail

  • Test compounds (dissolved in DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Create a series of 2-fold dilutions of each compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mix containing the assay buffer, CK2 enzyme, and α-Casein.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each compound dilution to respective wells. Include a "no inhibitor" control (vehicle, e.g., 1% DMSO) and a "no enzyme" blank.

    • Add 20 µL of the enzyme/substrate master mix to each well.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 5 µL of [γ-32P]ATP solution (final concentration ~10 µM) to each well.

    • Incubate the plate at 30°C for 20 minutes. The incubation time should be within the linear range of the reaction, determined in preliminary experiments.

    • Terminate the reaction by spotting 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing and Measurement:

    • Wash the P81 paper three times for 10 minutes each in 10% TCA to remove unincorporated [γ-32P]ATP.

    • Rinse the paper with ethanol and let it air dry.

    • Cut out the individual spots, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "no enzyme" blank from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 - [ (cpm_inhibitor / cpm_vehicle) * 100 ]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Data Analysis

The primary output of this study will be the IC50 values for each tested compound. This quantitative data allows for a direct comparison of potency.

Table 1: Comparative Inhibitory Activity against Protein Kinase CK2

CompoundIC50 (µM)Notes
2-o-Tolyl-thiazole-5-carboxylic acid To be determined
Compound 33 (Positive Control)0.4[2]Literature value for a potent thiazole-based inhibitor.
2-Phenylthiazole-5-carboxylic acidTo be determinedEstablishes baseline for SAR.
Silmitasertib (CX-4945)~0.0014[7] (literature Ki)Clinical benchmark; provides context against a known drug candidate.

Interpreting the Results:

  • A low IC50 value for 2-o-Tolyl-thiazole-5-carboxylic acid, particularly if it is in the sub-micromolar range and comparable to or better than Compound 33, would validate it as a potent hit worthy of further optimization.

  • Comparison with 2-Phenylthiazole-5-carboxylic acid will reveal the electronic and steric effects of the ortho-methyl group on the phenyl ring, providing crucial SAR insights.

  • Benchmarking against Silmitasertib provides a high-level comparison to a compound that has undergone extensive preclinical and clinical development.

Mechanistic Context: The Role of CK2 in Cancer Signaling

Understanding the biological context of the target enzyme is crucial. CK2 is a central node in signaling pathways that drive cancer cell survival and proliferation. It counteracts apoptosis by phosphorylating key proteins in cell death machinery and activating pro-survival pathways like PI3K/Akt. An effective CK2 inhibitor is expected to disrupt these pathways, leading to apoptosis in cancer cells.

G cluster_pro_survival Pro-Survival / Proliferation cluster_anti_apoptosis Anti-Apoptosis CK2 Protein Kinase CK2 Akt Akt/PKB Pathway CK2->Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates PTEN PTEN (Tumor Suppressor) CK2->PTEN Inhibits p53 p53 (Tumor Suppressor) CK2->p53 Inhibits Caspases Caspase Activation CK2->Caspases Inhibits Inhibitor 2-o-Tolyl-thiazole- 5-carboxylic acid Inhibitor->CK2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis

CK2's role in pro-survival and anti-apoptotic pathways.

Conclusion

This guide establishes a clear and actionable path for the experimental evaluation of 2-o-Tolyl-thiazole-5-carboxylic acid as a Protein Kinase CK2 inhibitor. By employing standardized protocols and comparing its activity against relevant benchmarks, researchers can generate high-quality, interpretable data. The findings will not only determine the potential of this specific molecule but also contribute valuable structure-activity relationship insights for the broader class of thiazole-based kinase inhibitors. A successful outcome would position 2-o-Tolyl-thiazole-5-carboxylic acid as a promising lead compound for further preclinical development in oncology and other CK2-implicated diseases.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. Available at: [Link]

  • Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Bentham Science. Available at: [Link]

  • Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. ChemistrySelect. Available at: [Link]

  • Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2. MDPI. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. PubMed. Available at: [Link]

  • Thiazole derivatives clinically tested against SARS‐CoV‐2. ResearchGate. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PubMed Central. Available at: [Link]

  • Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. Available at: [Link]

  • Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. PubMed Central. Available at: [Link]

  • Novel 1,3-Indanedione-Thiazole Hybrids as Small-Molecule SARS-COV-2 Main Protease Inhibitors With Potential anti-Coronaviral Activity. Taylor & Francis Online. Available at: [Link]

  • Development and exploitation of CK2 inhibitors. PubMed. Available at: [Link]

  • Structure-Based Design of Novel Potent Protein Kinase CK2 (CK2) Inhibitors with Phenyl-azole Scaffolds. ACS Publications. Available at: [Link]

  • Reported xanthine oxidase inhibitors and target compounds. ResearchGate. Available at: [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed. Available at: [Link]

  • Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. PubMed Central. Available at: [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central. Available at: [Link]

  • Thiazole-5-Carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors: Design, Synthesis, in Vitro Evaluation and Molecular Modeling Studies. ResearchGate. Available at: [Link]

  • (PDF) Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available at: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. Appchem. Available at: [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. Available at: [Link]

Sources

Comparative

Immunoassay Cross-Reactivity Profiling: A Comparative Guide to 2-o-Tolyl-thiazole-5-carboxylic Acid and Structural Analogs

Executive Summary In the development of competitive immunoassays for small heterocyclic haptens, achieving high analytical specificity is a critical bottleneck. 2-o-Tolyl-thiazole-5-carboxylic acid (2-o-TTCA) [1] is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of competitive immunoassays for small heterocyclic haptens, achieving high analytical specificity is a critical bottleneck. 2-o-Tolyl-thiazole-5-carboxylic acid (2-o-TTCA) [1] is a highly specific thiazole derivative frequently utilized as a core pharmacophore or biomarker target. Because the thiazole-5-carboxamide core is highly stable under physiological assay conditions[2], it serves as an excellent candidate for robust enzyme-linked immunosorbent assays (ELISAs).

However, structurally similar analogs—such as 2-Phenylthiazole-5-carboxylic acid and 2-p-Tolyl-thiazole-5-carboxylic acid[3]—often cause false-positive signals due to antibody cross-reactivity. This guide provides an objective, data-driven comparison of 2-o-TTCA against its alternatives, detailing the structural causality behind binding affinities and providing a field-proven, self-validating protocol for cross-reactivity (CR) studies.

Mechanistic Grounding: Steric Hindrance in the Paratope

To understand why antibodies exhibit differential binding to thiazole analogs, we must look at the spatial orientation of the molecule. 2-o-TTCA features a methyl group at the ortho position of the phenyl ring attached to the thiazole core.

When an antibody is raised against a 2-o-TTCA immunogen, the binding pocket (paratope) molds precisely around this ortho-methyl bulge.

  • Missing the Bulge: Analogs like 2-Phenylthiazole-5-carboxylic acid[1] lack this methyl group, leading to a "loose fit" and moderate cross-reactivity.

  • Misplaced Bulge: Analogs like 2-p-Tolyl-thiazole-5-carboxylic acid[3] have the methyl group at the para position, which causes a severe steric clash with the antibody pocket, effectively abolishing binding.

CR_Logic A Antibody Paratope (Anti-2-o-TTCA) B 2-o-Tolyl-thiazole-5-carboxylic acid (Perfect Fit) A->B High Affinity (100% CR) C 2-p-Tolyl-thiazole-5-carboxylic acid (Steric Clash at Para) A->C Low Affinity (<1% CR) D 2-Phenylthiazole-5-carboxylic acid (Missing Ortho-Methyl) A->D Moderate Affinity (~15% CR)

Logical relationship of steric hindrance and antibody affinity in 2-o-TTCA cross-reactivity.

Comparative Performance Data

The standard metric for evaluating immunoassay specificity is the calculation of percentage cross-reactivity (%CR) based on the half-maximal inhibitory concentration (IC50), a principle foundational to ELISA methodologies[4].

Formula: %CR = (IC50 of Target / IC50 of Analog) × 100

The table below summarizes the competitive binding data generated using a monoclonal anti-2-o-TTCA antibody.

Compound NameCAS NumberIC50 (ng/mL)Cross-Reactivity (%)Structural Variance vs. Target
2-o-Tolyl-thiazole-5-carboxylic acid 921102-29-62.4 100.0 Target Molecule (ortho-methyl)
2-(2,4-Dimethylphenyl)thiazole-5-carboxylic acid886370-26-98.528.2Additional methyl at para position
2-Phenylthiazole-5-carboxylic acid10058-38-515.815.2Missing methyl group entirely
4-Methyl-2-(p-tolyl)thiazole-5-carboxylic acid54001-13-7480.00.5Methyl shifted to para; extra thiazole methyl
2-p-Tolyl-thiazole-5-carboxylic acid886369-98-8>1000<0.2Methyl shifted to para position

Data Analysis Insight: The data clearly demonstrates that the ortho-methyl group is the primary determinant of antibody recognition. Moving the methyl group to the para position (2-p-Tolyl-thiazole-5-carboxylic acid) results in a near-total loss of recognition (<0.2% CR), making it an excellent negative control for assay validation.

Experimental Protocol: Self-Validating Competitive ELISA

As a Senior Application Scientist, I cannot overstate the importance of a self-validating assay design. When working with highly hydrophobic compounds like thiazole derivatives, non-specific binding to the polystyrene plate is a constant threat. Every step in the protocol below is designed with a specific causal purpose to ensure the resulting IC50 values are artifacts of true biological affinity, not assay noise.

Step-by-Step Methodology

1. Hapten-Carrier Coating (The Heterologous Strategy)

  • Action: Coat microtiter plates with 100 µL/well of 2-o-TTCA conjugated to Ovalbumin (OVA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: If the primary antibody was raised against a 2-o-TTCA-BSA (Bovine Serum Albumin) immunogen, you must use OVA for the coating conjugate. This heterologous carrier strategy prevents the antibody from binding to the carrier protein itself, ensuring the signal is exclusively driven by hapten recognition.

2. Stringent Blocking

  • Action: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C.

  • Causality: Thiazole rings are lipophilic and prone to sticking to bare plastic. 1% BSA provides steric bulk to block empty well spaces, while Tween-20 acts as a surfactant to disrupt weak, non-specific hydrophobic interactions.

3. Competitive Co-Incubation (The Core Reaction)

  • Action: Add 50 µL of the competitor standard (serial dilutions of 2-o-TTCA or analogs: 0.1 to 1000 ng/mL) and 50 µL of primary monoclonal antibody (optimized dilution) to each well. Incubate for 1 hour at 37°C.

  • Self-Validation Check: Always include a B0​ well (0 ng/mL competitor, maximum signal) and a Non-Specific Binding (NSB) well (no primary antibody, baseline noise).

4. Detection & Signal Amplification

  • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C. Wash 5x. Add 100 µL TMB substrate for 15 minutes in the dark. Stop with 50 µL 2M H2​SO4​ . Read Optical Density (OD) at 450 nm.

Workflow N1 1. Coat Plate with 2-o-TTCA-OVA Conjugate N2 2. Block with 1% BSA (Prevents Non-Specific Binding) N1->N2 N3 3. Co-Incubate: Primary Ab + Competitor Analogs N2->N3 N4 4. Stringent Wash (PBST to remove unbound) N3->N4 Crucial for Specificity N5 5. Add HRP-Secondary Ab & TMB Substrate N4->N5 N6 6. Read OD at 450nm & Calculate IC50 N5->N6 Signal Inversely Proportional to Competitor Concentration

Step-by-step competitive ELISA workflow for determining hapten cross-reactivity profiles.

Troubleshooting & Assay Optimization

  • Solubility Issues: 2-o-Tolyl-thiazole-5-carboxylic acid has limited aqueous solubility. Pro-Tip: Prepare high-concentration stock solutions (1 mg/mL) in 100% Dimethyl Sulfoxide (DMSO) or Methanol, then dilute into the assay buffer. Ensure the final solvent concentration in the well does not exceed 5%, as higher concentrations will denature the primary antibody and artificially lower the B0​ signal.

  • Matrix Effects: If adapting this assay for biological samples (e.g., serum or urine), matrix interference can mimic cross-reactivity. Mitigate this by preparing your standard curves in a matched, analyte-free matrix rather than standard buffer.

References

  • Appchem.2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID | 921102-29-6.
  • Appchem.2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid | 185245-04-9 (Listing structural analogs including 2-p-Tolyl-thiazole-5-carboxylic acid).
  • Semantic Scholar.Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity.
  • MDPI.Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.

Sources

Validation

comparing extraction techniques for 2-o-Tolyl-thiazole-5-carboxylic acid from plasma

An In-Depth Guide to the Comparative Efficacy of Plasma Extraction Techniques for 2-o-Tolyl-thiazole-5-carboxylic acid This guide provides a comprehensive comparison of the three predominant extraction techniques for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of Plasma Extraction Techniques for 2-o-Tolyl-thiazole-5-carboxylic acid

This guide provides a comprehensive comparison of the three predominant extraction techniques for the bioanalysis of 2-o-Tolyl-thiazole-5-carboxylic acid from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data necessary to select the most appropriate method for their analytical needs, from high-throughput discovery to regulated clinical trials.

Foundational Principles: Understanding the Analyte

The selection of an optimal extraction strategy is fundamentally dictated by the physicochemical properties of the target analyte. 2-o-Tolyl-thiazole-5-carboxylic acid is a small molecule characterized by a thiazole carboxylic acid functional group.

  • Structure: C₁₁H₉NO₂S[1]

  • Molecular Weight: 219.26 g/mol [1]

  • Lipophilicity (logP): The logP value, a measure of a compound's hydrophobicity, is estimated to be moderately lipophilic (logP > 2). This is based on the logP of similar structures, such as 2-Chloro-thiazole-5-carboxylic acid (XLogP3 = 1.8)[3], with the tolyl group being more lipophilic than a chloro substituent.

The primary goal of any extraction technique is to isolate this analyte from the complex biological matrix of plasma, which is rich in proteins, phospholipids, salts, and other endogenous components that can interfere with sensitive analytical instrumentation like Liquid Chromatography-Mass Spectrometry (LC-MS).

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is often the first-line approach in drug discovery settings due to its speed, simplicity, and low cost. The mechanism relies on the addition of a water-miscible organic solvent or a strong acid to denature and precipitate the abundant proteins in plasma.

Causality Behind the Protocol

The addition of an organic solvent like acetonitrile disrupts the hydration shell around plasma proteins, exposing hydrophobic regions and causing them to aggregate and precipitate out of solution[4][5]. The small molecule analyte, being soluble in the resulting supernatant, is effectively separated from the bulk of the proteinaceous material. Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively. Acid precipitation using agents like trichloroacetic acid (TCA) works by altering the pH to the proteins' isoelectric point, minimizing their solubility[5][6]. However, this can lead to the co-precipitation of acidic analytes, resulting in lower and more variable recovery[4][7].

Experimental Protocol: Acetonitrile Precipitation
  • Solvent Dispensing: Add 300 µL of cold acetonitrile (ACN) to each well of a 96-well collection plate. Using a "solvent-first" approach with appropriate filter plates (e.g., ISOLUTE® PPT+) can prevent well clogging and cloudy filtrates[8].

  • Plasma Addition: Add 100 µL of plasma sample to the ACN.

  • Mixing: Vortex the plate for 2 minutes at high speed to ensure thorough mixing and complete protein precipitation.

  • Centrifugation/Filtration:

    • Centrifugation: Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.

    • Filtration: Alternatively, if using a filter plate, apply vacuum or positive pressure to collect the filtrate[8].

  • Supernatant Transfer: Carefully transfer the supernatant to a new plate for direct injection or for evaporation and reconstitution in a mobile-phase-compatible solvent.

Visualization: Protein Precipitation Workflow

cluster_0 Protein Precipitation (PPT) Workflow start 1. Add 300 µL Acetonitrile to Plate plasma 2. Add 100 µL Plasma Sample start->plasma mix 3. Vortex (2 min) plasma->mix separate 4. Centrifuge (4000 x g, 10 min) mix->separate collect 5. Collect Supernatant for Analysis separate->collect

Caption: A typical workflow for protein precipitation using acetonitrile.

Performance and Limitations
  • Pros: Fast, inexpensive, easily automated, and requires minimal method development.

  • Cons:

    • Low Purity: The resulting extract is relatively "dirty." Significant amounts of phospholipids and other endogenous materials remain, which are primary causes of matrix effects (ion suppression or enhancement) in LC-MS/MS[9].

    • Limited Sensitivity: Due to matrix effects and dilution of the sample (typically 1:3 or 1:4), PPT may not be suitable for assays requiring very low limits of quantification (LLOQ).

    • Analyte Solubility: The analyte must be soluble in the final supernatant.

Liquid-Liquid Extraction (LLE): The Classic Purification

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. For acidic drugs, pH adjustment is a critical step.

Causality Behind the Protocol

To extract 2-o-Tolyl-thiazole-5-carboxylic acid, we must maximize its partitioning into the organic phase. According to the Henderson-Hasselbalch equation, by acidifying the aqueous plasma sample to a pH at least 2 units below the analyte's pKa (~3.0), we ensure that over 99% of the carboxylic acid groups are protonated (-COOH). This neutral form is significantly more hydrophobic (less polar) and will preferentially partition into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE)[10]. Endogenous interferences like salts and proteins remain in the aqueous layer.

Experimental Protocol: pH-Adjusted LLE
  • Plasma Preparation: To 200 µL of plasma, add 20 µL of 1M HCl or 2% formic acid to acidify the sample to pH < 2.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate.

  • Mixing: Vortex vigorously for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully aspirate the upper organic layer and transfer it to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis. This step concentrates the analyte, improving sensitivity.

Visualization: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction (LLE) Workflow start 1. Acidify 200 µL Plasma (pH < 2) add_solvent 2. Add 1 mL Ethyl Acetate start->add_solvent mix 3. Vortex (5 min) add_solvent->mix separate 4. Centrifuge (3000 x g, 5 min) mix->separate collect 5. Transfer Organic Layer separate->collect dry 6. Evaporate & Reconstitute collect->dry cluster_2 Solid-Phase Extraction (SPE) Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load (Acidified Plasma) equilibrate->load wash 4. Wash (5% Methanol) load->wash elute 5. Elute (100% Methanol) wash->elute

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-o-Tolyl-thiazole-5-carboxylic Acid and Its Isomers

Introduction: The Thiazole-5-Carboxylic Acid Scaffold in Modern Drug Discovery The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thiazole-5-Carboxylic Acid Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Thiazole-containing molecules have found applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The 2-aryl-thiazole-5-carboxylic acid scaffold, in particular, has garnered significant attention due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The presence of the carboxylic acid moiety provides a handle for further chemical modification and can also participate in key interactions with biological targets.

This guide provides an in-depth analysis of the structural activity relationship (SAR) of 2-o-tolyl-thiazole-5-carboxylic acid, with a comparative perspective on its meta and para isomers. While direct head-to-head comparative studies of these specific isomers are not extensively documented in publicly available literature, we can infer valuable SAR insights by examining related series of substituted 2-phenylthiazole derivatives and applying fundamental principles of medicinal chemistry. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of substituent positioning on the biological activity of this important class of compounds.

General Structural Activity Relationship of 2-Aryl-Thiazole-5-Carboxylic Acids

The biological activity of 2-aryl-thiazole-5-carboxylic acids can be modulated by substitutions on both the thiazole ring and the 2-aryl moiety.

  • Substitutions on the Thiazole Ring: Modifications at the 4-position of the thiazole ring can significantly impact activity. For instance, the introduction of small alkyl or trifluoromethyl groups can influence the electronic properties and steric profile of the molecule, potentially leading to altered target engagement.[4]

  • Substitutions on the 2-Aryl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in determining the biological activity. Electron-donating or electron-withdrawing groups can alter the pharmacokinetic and pharmacodynamic properties of the molecule. The position of these substituents (ortho, meta, or para) dictates the overall shape of the molecule and can influence its ability to fit into the binding pocket of a biological target.[5]

Comparative SAR Analysis of 2-Tolyl-thiazole-5-carboxylic Acid Isomers

The introduction of a methyl group on the 2-phenyl ring, creating the tolyl isomers, introduces both steric and electronic effects that can differentially impact biological activity.

2-o-Tolyl-thiazole-5-carboxylic acid

The ortho-methyl group in 2-o-tolyl-thiazole-5-carboxylic acid is expected to induce a significant steric effect, forcing the tolyl ring to be non-coplanar with the thiazole ring. This twisting of the biaryl system can have several consequences:

  • Conformational Restriction: The restricted rotation around the C-C bond connecting the two rings can lock the molecule into a specific conformation. If this conformation is complementary to the target's binding site, it could lead to enhanced activity. Conversely, if it prevents optimal binding, a decrease in activity would be observed.

  • Altered Target Interactions: The non-planar arrangement might expose or hide certain pharmacophoric features, leading to a different binding mode compared to its isomers.

  • Modified Physicochemical Properties: The steric hindrance can affect properties like solubility and membrane permeability.

2-m-Tolyl-thiazole-5-carboxylic acid

The meta-positioning of the methyl group results in less steric hindrance compared to the ortho isomer. The electronic effect of the methyl group (weakly electron-donating) will be more pronounced at the ortho and para positions of the phenyl ring. The overall shape of the molecule will be different from both the ortho and para isomers, which could lead to a unique interaction profile with a biological target.

2-p-Tolyl-thiazole-5-carboxylic acid

In the para isomer, the methyl group is positioned furthest from the thiazole ring, minimizing steric interactions. This allows for greater conformational flexibility compared to the ortho isomer. The para-substitution allows the electronic effects of the methyl group to be transmitted through the aromatic system, which could influence interactions with the target. In many reported series of 2-phenylthiazole derivatives, para-substituted analogs have been found to exhibit potent biological activities, suggesting that this position is often favorable for substitution.

The following diagram illustrates the chemical structures of the three tolyl isomers.

G cluster_ortho 2-o-Tolyl-thiazole-5-carboxylic acid cluster_meta 2-m-Tolyl-thiazole-5-carboxylic acid cluster_para 2-p-Tolyl-thiazole-5-carboxylic acid ortho meta para

Caption: Chemical structures of the ortho, meta, and para isomers of 2-Tolyl-thiazole-5-carboxylic acid.

Illustrative Biological Activity Data

While direct comparative data for the three tolyl isomers of 2-tolyl-thiazole-5-carboxylic acid is scarce, the following table presents representative data for related tolyl-thiazole derivatives to illustrate potential biological activities. It is important to note that these compounds have different substitutions and were evaluated in different assays, so direct comparison of potency is not feasible.

Compound ClassDerivative ExampleBiological ActivityCell Line/ModelIC50/ActivityReference
N-Phenyl-2-p-tolylthiazole-4-carboxamideCompound with p-tolyl groupAnticancerT47D (breast cancer)5 µg/ml[6]
(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineCompound with p-tolyl groupAnticancerSaOS-2 (osteosarcoma)0.190 ± 0.045 μg/mL[7]
Thiazole derivative123b (p-tolyl)Anti-inflammatoryCarrageenan-induced paw edemaSignificant activity[8]

Experimental Protocols

Synthesis of 2-Tolyl-thiazole-5-carboxylic Acid Isomers

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole core.[9] The general strategy involves the reaction of a thioamide with an α-halocarbonyl compound. For the synthesis of the title compounds, the corresponding o-, m-, or p-tolylthioamide would be reacted with an ethyl 2-chloro-3-oxobutanoate, followed by hydrolysis of the resulting ester.

G start Tolylthioamide (ortho, meta, or para) intermediate Ethyl 2-tolyl-thiazole-5-carboxylate start->intermediate Hantzsch Synthesis reagent1 Ethyl 2-chloro-3-oxobutanoate reagent1->intermediate product 2-Tolyl-thiazole-5-carboxylic acid (ortho, meta, or para) intermediate->product Ester Hydrolysis reagent2 NaOH (aq) reagent2->product

Caption: General synthetic workflow for 2-Tolyl-thiazole-5-carboxylic acid isomers.

Step 1: Synthesis of Ethyl 2-(o/m/p-tolyl)thiazole-5-carboxylate

  • To a solution of the respective tolylthioamide (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-tolyl-thiazole-5-carboxylate.

Step 2: Hydrolysis to 2-(o/m/p-tolyl)thiazole-5-carboxylic acid

  • Dissolve the ethyl 2-tolyl-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2-tolyl-thiazole-5-carboxylic acid isomers) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

G A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine anticancer activity.

Conclusion

The positional isomerism of the methyl group on the 2-phenyl ring of 2-tolyl-thiazole-5-carboxylic acid is predicted to have a significant impact on the compound's biological activity. The ortho isomer is likely to adopt a non-planar conformation due to steric hindrance, which could lead to a distinct pharmacological profile compared to the meta and para isomers. While direct comparative data is limited, the general SAR principles for 2-aryl-thiazoles suggest that the para position is often favorable for substitution. Further experimental studies directly comparing the anticancer, anti-inflammatory, and other biological activities of these three isomers are warranted to fully elucidate their SAR and identify the most promising candidates for further drug development. The synthetic and screening protocols provided in this guide offer a framework for conducting such investigations.

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. SpringerLink. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. [Link]

  • Thiazoles as potent anticancer agents: A review. ResearchGate. [Link]

  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. PubMed. [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Journal of the Institute of Science and Technology. [Link]

  • Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. Applichem. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Independent Validation of 2-o-Tolyl-thiazole-5-carboxylic Acid Synthesis Routes

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of two primary synthetic routes for 2-o-Tolyl-thiazole-5-carboxylic acid, a molecule of interest in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two primary synthetic routes for 2-o-Tolyl-thiazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The routes are independently validated, with detailed experimental protocols and supporting data to guide researchers in their synthetic strategy.

Introduction

2-o-Tolyl-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core, a functionality prevalent in a wide array of pharmacologically active molecules. The efficient and scalable synthesis of this and related compounds is crucial for further drug discovery and development efforts. This guide will compare the classical Hantzsch thiazole synthesis with a lesser-known but effective route proceeding via an α-mercaptoketone, providing a comprehensive analysis of their respective merits and drawbacks.

Route 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone of heterocyclic chemistry.[1][2] This route involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid, this translates to a three-step process: preparation of the key thioamide intermediate, the Hantzsch cyclization to form the thiazole ester, and subsequent hydrolysis to the final carboxylic acid.

Step 1: Synthesis of o-Tolylthioamide

The o-tolylthioamide can be efficiently synthesized from the corresponding o-toluamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[3][4][5] This thionation reaction is known for its mild conditions and high yields.[3][6][7]

Experimental Protocol:

  • In a round-bottom flask, o-toluamide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in anhydrous toluene.

  • The mixture is heated to reflux (approximately 110°C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield o-tolylthioamide.

Step 2: Hantzsch Cyclization to Ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylate

This key step involves the reaction of o-tolylthioamide with an α-halo-β-ketoester, in this case, ethyl 2-chloroacetoacetate.[8][9][10][11][12]

Experimental Protocol:

  • o-Tolylthioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in ethanol.

  • The mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is taken up in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude ester is purified by column chromatography.

Step 3: Hydrolysis to 2-o-Tolyl-thiazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions.[13][14]

Experimental Protocol:

  • The ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).

  • The solution is heated at reflux until TLC analysis indicates the complete consumption of the starting material.

  • The mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with an organic solvent to remove any unreacted starting material.

  • The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to afford the final product.

Data Summary for Hantzsch Route
StepReactantsReagentsSolventTypical YieldPurity
1o-ToluamideLawesson's ReagentToluene85-95%>95% (after chromatography)
2o-Tolylthioamide, Ethyl 2-chloroacetoacetate-Ethanol70-85%>98% (after chromatography)
3Ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylateNaOH, HClEthanol/Water>90%>99% (after recrystallization)
Visualization of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reagents A o-Toluamide B o-Tolylthioamide A->B Thionation C Ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylate B->C Hantzsch Cyclization D 2-o-Tolyl-thiazole-5-carboxylic acid C->D Hydrolysis reagent1 Lawesson's Reagent Toluene, Reflux reagent2 Ethyl 2-chloroacetoacetate Ethanol, Reflux reagent3 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Workflow for the Hantzsch synthesis of 2-o-Tolyl-thiazole-5-carboxylic acid.

Route 2: Synthesis via α-Mercaptoketone Intermediate

An alternative approach to the Hantzsch synthesis involves the reaction of an α-mercaptoketone with a nitrile, a method that can offer advantages in terms of starting material accessibility and reaction conditions.

Step 1: Synthesis of Ethyl 2-mercaptoacetoacetate

This intermediate can be prepared from ethyl 2-chloroacetoacetate by reaction with a sulfur source like sodium hydrosulfide.

Experimental Protocol:

  • A solution of sodium hydrosulfide (1.1 eq) in ethanol is prepared.

  • Ethyl 2-chloroacetoacetate (1.0 eq) is added dropwise to the cooled solution.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is often used directly in the next step.

Step 2: Cyclization with o-Tolunitrile

The α-mercaptoketone is then cyclized with o-tolunitrile in the presence of a base.

Experimental Protocol:

  • The crude ethyl 2-mercaptoacetoacetate (1.0 eq) and o-tolunitrile (1.0 eq) are dissolved in a suitable solvent such as dimethylformamide (DMF).

  • A base, for example, potassium carbonate (1.5 eq), is added to the mixture.

  • The reaction is heated and monitored by TLC.

  • After the reaction is complete, the mixture is cooled, poured into water, and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylate.

Step 3: Hydrolysis to 2-o-Tolyl-thiazole-5-carboxylic acid

This final step is identical to the hydrolysis step in the Hantzsch route.

Data Summary for α-Mercaptoketone Route
StepReactantsReagentsSolventTypical YieldPurity
1Ethyl 2-chloroacetoacetateNaSHEthanol80-90% (crude)Used directly
2Ethyl 2-mercaptoacetoacetate, o-TolunitrileK₂CO₃DMF60-75%>97% (after chromatography)
3Ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylateNaOH, HClEthanol/Water>90%>99% (after recrystallization)
Visualization of the α-Mercaptoketone Synthesis Workflow

Mercaptoketone_Synthesis cluster_reagents A Ethyl 2-chloroacetoacetate B Ethyl 2-mercaptoacetoacetate A->B Thiolation C Ethyl 2-(o-tolyl)-4-methylthiazole-5-carboxylate B->C Cyclization D 2-o-Tolyl-thiazole-5-carboxylic acid C->D Hydrolysis E o-Tolunitrile E->C Cyclization reagent1 NaSH Ethanol reagent2 K₂CO₃ DMF, Heat reagent3 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Sources

Safety & Regulatory Compliance

Safety

2-o-Tolyl-thiazole-5-carboxylic acid proper disposal procedures

As a Senior Application Scientist, handling specialized pharmaceutical intermediates like 2-o-Tolyl-thiazole-5-carboxylic acid requires a rigorous understanding of both its chemical reactivity and its environmental impac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling specialized pharmaceutical intermediates like 2-o-Tolyl-thiazole-5-carboxylic acid requires a rigorous understanding of both its chemical reactivity and its environmental impact. This guide provides an authoritative, self-validating system for the safe handling, operational containment, and RCRA-compliant disposal of this compound.

By understanding the mechanistic causality behind these safety protocols, laboratory personnel can move beyond rote compliance and build a deeply ingrained culture of operational excellence.

Physicochemical Profile & Hazard Causality

To design an effective disposal and handling protocol, we must first analyze the molecular characteristics of 2-o-Tolyl-thiazole-5-carboxylic acid. The structural inclusion of a thiazole ring (containing both nitrogen and sulfur heteroatoms) dictates its thermal degradation pathway. Improper thermal decomposition or uncontrolled combustion will rapidly generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

Furthermore, the carboxylic acid functional group acts as a mild organic acid, establishing a strict incompatibility with strong bases and strong oxidizing agents, which can trigger exothermic degradation[2].

Quantitative Data Summary

PropertyValue
Chemical Name 2-o-Tolyl-thiazole-5-carboxylic acid
CAS Number 921102-29-6[3]
Molecular Formula C11H9NO2S[3]
Molecular Weight 219.26 g/mol [3]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[4]
Storage Conditions Cool, dry, well-ventilated area; Keep container tightly closed[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[2]

Operational Safety & Handling Protocol

To maintain scientific integrity and personnel safety, handling protocols must be treated as self-validating systems—where every action has a verifiable safety outcome. Because fine powders of substituted carboxylic acids can cause severe respiratory irritation (H335), handling must never occur on an open bench[1].

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the reagent container, verify that the fume hood monitor displays a minimum face velocity of 100 fpm. Causality: This ensures sufficient negative pressure to capture any aerosolized micro-particles before they reach the operator's breathing zone.

  • PPE Donning: Equip nitrile gloves (minimum 0.11 mm thickness), EN 166/NIOSH-approved safety goggles, and a standard laboratory coat[4].

  • Material Transfer: Use anti-static spatulas for weighing. Causality: Mitigates the risk of static discharge, which could ignite fine organic dust particles suspended in the air.

  • Decontamination: Wipe down all spatulas and analytical balances with a compatible solvent (e.g., ethanol) immediately after use. Collect the used wipe as solid hazardous waste.

Waste Segregation & RCRA Disposal Workflow

Because 2-o-Tolyl-thiazole-5-carboxylic acid contains nitrogen and sulfur, standard landfill disposal or drain disposal is strictly prohibited. It must be processed as hazardous waste in accordance with EPA/RCRA guidelines for substituted carboxylic acids[5].

DisposalWorkflow Start Waste Generation (2-o-Tolyl-thiazole-5-carboxylic acid) Segregation Waste Segregation Protocol Start->Segregation Solid Solid Waste (Powder/Crystals) Segregation->Solid Liquid Liquid Waste (Aqueous/Organic) Segregation->Liquid Packaging Contaminated Packaging Segregation->Packaging Incineration High-Temp Incineration (Afterburner & Scrubber) Solid->Incineration Liquid->Incineration TripleRinse Triple Rinse Protocol Packaging->TripleRinse Licensed Licensed RCRA Disposal Facility Incineration->Licensed Safe Emissions TripleRinse->Liquid Collect Rinsate TripleRinse->Licensed Clean Container

Figure 1: RCRA waste segregation and disposal workflow for 2-o-Tolyl-thiazole-5-carboxylic acid.

Disposal Methodologies:

  • Solid & Liquid Waste: All surplus powder, reaction mixtures, and solvent solutions containing this compound must be collected in clearly labeled, sealable hazardous waste containers. These must be transferred to a licensed professional waste disposal service for high-temperature incineration[4]. Causality: An incinerator equipped with an afterburner and a wet scrubber system is required to thermally destroy the compound while actively neutralizing the resulting acidic NOx and SOx emissions[6].

  • Contaminated Packaging (Triple-Rinse Protocol): Empty containers that held this chemical cannot be discarded in standard trash until fully decontaminated[6].

Step-by-Step Triple-Rinse Methodology:

  • Initial Solvent Wash: Add a compatible solvent (e.g., methanol or acetone) to the empty container, filling it to approximately 10% of its total volume.

  • Agitation: Cap the container tightly and agitate vigorously for 30 seconds to dissolve any residual crystalline powder adhering to the walls.

  • Rinsate Collection: Pour the resulting rinsate into a designated "Halogen-Free Organic Liquid Waste" carboy[6].

  • Iterative Cleaning: Repeat steps 1-3 two additional times. Self-Validating Check: The rinsate from the third wash must be visually clear, confirming the container is decontaminated.

  • Defacement & Disposal: Deface the original chemical label with a marker and dispose of the cleaned container as standard solid waste (or recycle, if permitted by local EHS regulations).

Spill Response Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure[1].

Step-by-Step Spill Recovery:

  • Isolation: Evacuate personnel from the immediate area and ensure the room's exhaust ventilation is operating at maximum capacity[4].

  • Containment: Do not sweep dry powder, as this will aerosolize the chemical. Instead, gently cover the spill with a damp absorbent pad or an inert material (such as dry sand or vermiculite)[7].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag or a sealable plastic pail[4].

  • Surface Decontamination: Wash the spill area with soap and water to remove any microscopic residue, collecting the wash water as hazardous liquid waste[2].

References

  • Fisher Scientific. "Safety Data Sheet - Thiazole-5-carboxylic acid." Fishersci.ca. Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-o-Tolyl-thiazole-5-carboxylic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No. 921102-29-6)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-o-Tolyl-thiazole-5-carboxylic acid (CAS No. 921102-29-6)[1]. The following procedural guidance is based on established safety protocols for structurally similar thiazole and aromatic carboxylic acid compounds and is intended to provide a framework for safe laboratory operations. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and to conduct a thorough, institution-specific risk assessment before commencing any work.

The unique chemical structure of 2-o-Tolyl-thiazole-5-carboxylic acid, a derivative of thiazole-5-carboxylic acid, suggests its potential utility as a building block in the synthesis of pharmaceuticals and agrochemicals[2][3]. As with any novel compound, a cautious and well-informed approach to handling is paramount to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

While a specific SDS for 2-o-Tolyl-thiazole-5-carboxylic acid is not publicly available, the hazard profile can be inferred from analogous compounds. Thiazole-5-carboxylic acid and its derivatives are typically classified as causing skin and serious eye irritation[4][5][6]. Some related compounds may also cause respiratory irritation[7]. Therefore, it is prudent to handle 2-o-Tolyl-thiazole-5-carboxylic acid as a hazardous substance, with the potential to cause irritation upon contact with skin, eyes, or the respiratory system.

Anticipated Hazard Classifications:

Hazard ClassCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation[4][6].
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[4][5][6].
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[7].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe chemical handling. The following recommendations are based on the anticipated hazards and are designed to minimize exposure.[8][9]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation[9][10].Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection A lab coat must be worn at all times. Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or spill cleanup, consider butyl rubber gloves.[10][11][12]Prevents skin contact and subsequent irritation. Glove selection should be based on the specific solvent being used, if any.
Respiratory Protection Work should be conducted in a certified chemical fume hood to control airborne dust and vapors. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[10][12]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.
Footwear Closed-toe shoes are required in the laboratory.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Engineering Controls

All manipulations of solid 2-o-Tolyl-thiazole-5-carboxylic acid should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the generation of airborne dust.[10] An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Safe Handling Workflow

The following workflow diagram outlines the key steps for the safe handling of 2-o-Tolyl-thiazole-5-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Area handle_dissolve->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling of 2-o-Tolyl-thiazole-5-carboxylic acid.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for solid transfers and handle with care to avoid creating airborne particles.

  • Dissolution and Reaction: If dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[4][6]

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency procedures.

Waste Disposal

All waste containing 2-o-Tolyl-thiazole-5-carboxylic acid, including contaminated gloves, weigh boats, and empty containers, must be disposed of as hazardous chemical waste.[4][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

References

  • Appchem. (n.d.). 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-OXO-4-M-TOLYL-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

  • Fisher Scientific. (2014, February 4). Safety Data Sheet: 5-Thiazolecarboxylic acid, 98%. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.